Fmoc-Met(O)-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfinylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-27(25)11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-,27?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHRSUBRZOGRSW-HSYKDVHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428587 | |
| Record name | Fmoc-Met(O)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76265-70-8 | |
| Record name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(methylsulfinyl)butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76265-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-Met(O)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fmoc-Met(O)-OH in Peptide Synthesis: A Technical Guide to Mitigating Methionine Oxidation
For researchers and professionals in peptide synthesis and drug development, the presence of methionine in a peptide sequence presents a significant challenge. The thioether side chain of methionine is highly susceptible to oxidation, which can occur during synthesis, cleavage, and purification. This oxidation leads to the formation of methionine sulfoxide (Met(O)), resulting in a heterogeneous mixture of the desired peptide and its oxidized counterpart. Such mixtures complicate purification and can compromise the biological activity and characterization of the final product.
The use of N-α-Fmoc-L-methionine sulfoxide (Fmoc-Met(O)-OH) offers a robust and strategic solution to this problem. By intentionally incorporating methionine in its pre-oxidized sulfoxide form, a single, homogeneous peptide product is synthesized. This strategy simplifies purification and allows for a subsequent, high-yield reduction step to obtain the final, native peptide. This guide provides a comprehensive overview of the principles, protocols, and advantages of using this compound in solid-phase peptide synthesis (SPPS).
Core Principle: A Proactive Approach to Oxidation
The conventional approach using Fmoc-Met-OH in solid-phase peptide synthesis (SPPS) often yields a mix of the target peptide and its oxidized form, complicating purification and reducing the overall yield.[1][2] The this compound strategy circumvents this by embracing the oxidized state from the outset.
The core advantages of this "oxidation-reduction" approach are:
-
Homogeneous Crude Product: The synthesis yields a single peptide species containing Met(O), eliminating the need to separate the oxidized and non-oxidized forms.[3]
-
Simplified Purification: Peptides containing the more polar Met(O) residue exhibit different retention times in reverse-phase high-performance liquid chromatography (RP-HPLC), which often leads to easier separation from impurities.[4][5]
-
Improved Synthesis of Difficult Peptides: For hydrophobic and aggregation-prone sequences, the incorporation of the polar Met(O) residue can enhance solubility, reduce aggregation during synthesis, and improve both the quality and yield of the crude peptide.[4]
-
Controlled Final Product: After the Met(O)-containing peptide is purified to homogeneity, the sulfoxide is quantitatively reduced back to methionine, yielding a single, pure final product.[4]
The logical workflow of this strategy contrasts sharply with the standard method, as illustrated below.
Chemical Pathways and Transformations
The thioether group in the methionine side chain is the site of oxidation. During standard SPPS, particularly in the acidic conditions of the final cleavage step, various reactive species can convert this group into a sulfoxide. The this compound strategy controls this transformation by starting with the sulfoxide and reversing it under controlled conditions post-purification.
Experimental Protocols
Incorporation of this compound into the Peptide Sequence
The coupling of this compound follows standard, well-established Fmoc-SPPS protocols. It is treated like any other standard Fmoc-protected amino acid.
A. Resin Preparation and Swelling:
-
Place the desired solid-phase resin (e.g., Rink Amide, Wang) in a reaction vessel.
-
Wash the resin with N,N-dimethylformamide (DMF).
-
Swell the resin in DMF for 30-60 minutes.
B. Standard SPPS Cycle for this compound:
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound peptide by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this treatment once.[6]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents) with a suitable coupling reagent. A common system is N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure in DMF.[6]
-
Coupling: Add the activated this compound solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove excess reagents.
-
Confirmation (Optional): Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction.
Cleavage and Global Deprotection
After synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed.
-
Wash the final peptide-resin with DMF, followed by DCM, and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard Reagent K cocktail is effective:
-
Trifluoroacetic acid (TFA): 94%
-
Phenol: 2%
-
Water: 2%
-
Thioanisole: 2%
-
-
Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved Met(O)-peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.[6]
Purification of the Met(O)-Containing Peptide
Purify the crude Met(O)-peptide using standard reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA. The homogeneity of the product simplifies this step compared to separating mixtures of oxidized and non-oxidized peptides.
Reduction of Methionine Sulfoxide to Methionine
This final step is performed on the purified peptide in solution.
Protocol: Reduction using Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) [4][7]
-
Dissolve the purified, lyophilized Met(O)-peptide in a TFA-based solution (e.g., TFA/DCM 1:1 or aqueous TFA). A typical peptide concentration is 0.1-1.0 mM.
-
Add ammonium iodide (NH₄I, ~10 equivalents per Met(O) residue) and dimethyl sulfide (DMS, ~20 equivalents per Met(O) residue) to the solution. The solution will turn yellow/brown due to the formation of iodine.
-
Stir the reaction at room temperature for 30-60 minutes. The color should fade as the reaction proceeds.
-
Monitor the reaction by LC-MS to confirm the complete conversion of Met(O) to Met (indicated by a mass decrease of 16 Da).
-
Once complete, remove the solvent under a stream of nitrogen or by rotary evaporation.
-
Re-precipitate the final peptide in cold diethyl ether or directly desalt/purify using RP-HPLC to remove excess reagents.
-
Lyophilize the final pure peptide.
Data Summary
The choice of synthetic strategy has a profound impact on the process and outcome.
| Parameter | Standard Strategy (Fmoc-Met-OH) | This compound Strategy |
| Starting Amino Acid | Fmoc-Met-OH | This compound (as a diastereomeric mixture) |
| Crude Product | Heterogeneous mixture of Peptide-Met and Peptide-Met(O) | Homogeneous Peptide-Met(O)[3][4] |
| Purification | Complex; requires separation of closely eluting species | Simplified; purification of a single target peptide[4] |
| Post-Purification Step | None | Chemical reduction of Met(O) to Met |
| Key Advantage | Direct synthesis of the native sequence | High purity, improved yields for difficult sequences[4] |
| Primary Challenge | Uncontrolled oxidation, leading to difficult purification[1] | Requires an additional, highly efficient reduction step |
Several reagents can be employed for the final reduction step, each with specific characteristics.
| Reagent Cocktail | Key Components | Typical Conditions | Notes |
| Ammonium Iodide / DMS | NH₄I, Dimethyl Sulfide (DMS), TFA | 30-60 min, Room Temp | Mild and effective; compatible with most peptide modifications.[1][7] |
| Tetrabutylammonium Bromide | Bu₄NBr, Thioanisole, TFA | 5-15 min, Room Temp | Rapid reduction; compatible with aromatic and Cys-containing peptides.[7] |
| TMSBr / EDT | Trimethylsilyl Bromide (TMSBr), Ethanedithiol (EDT) | Anhydrous conditions | A rapid and effective alternative reagent system.[7] |
| HF / DMS | Hydrofluoric Acid, Dimethyl Sulfide (DMS) | Low HF concentration | Primarily used in Boc-SPPS but also effective for reducing Met(O).[7] |
Conclusion
The use of this compound in solid-phase peptide synthesis is a powerful and elegant strategy for overcoming the pervasive issue of methionine oxidation. By proactively incorporating methionine in its sulfoxide form, researchers can ensure the synthesis of a homogeneous product, which significantly simplifies purification, reduces aggregation in difficult sequences, and ultimately increases the yield of the desired high-purity peptide. The final reduction step is typically clean and quantitative, making this approach a superior choice for the reliable synthesis of complex, methionine-containing peptides for research and therapeutic development.
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Fmoc-Met(O)-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine sulfoxide (Fmoc-Met(O)-OH), a key building block in solid-phase peptide synthesis (SPPS) for the introduction of methionine sulfoxide residues. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Core Chemical Properties and Structure
This compound is a derivative of the amino acid methionine, where the sulfur atom of the side chain is oxidized to a sulfoxide. The N-terminus is protected by the base-labile Fmoc group, making it suitable for Fmoc-based solid-phase peptide synthesis.
Chemical Structure
The structure of this compound is characterized by the fluorenylmethoxycarbonyl (Fmoc) group attached to the alpha-amino group of L-methionine sulfoxide.
Structural Identifiers:
| Identifier | Value |
| SMILES | C--INVALID-LINK--CC--INVALID-LINK--NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| InChI | InChI=1S/C20H21NO5S/c1-27(25)11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₁NO₅S | [1] |
| Molecular Weight | 387.45 g/mol | |
| CAS Number | 76265-70-8 | [1] |
| Appearance | White to off-white or slight yellow beige powder | [2] |
| Melting Point | 165 - 170 °C | [1] |
| Purity | ≥95.0% (acidimetric), ≥98% (TLC), ≥98.0% (HPLC) | [3] |
| Storage Temperature | 2-30°C, with recommendations for 0-8°C | [1] |
Solubility
This compound exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis.
| Solvent | Solubility | Notes | Reference |
| N,N-Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 mL) | Recommended solvent for SPPS coupling. | |
| N-Methyl-2-pyrrolidone (NMP) | Good | Often used as an alternative to DMF. | [4] |
| Dimethyl sulfoxide (DMSO) | Soluble | Not a primary solvent for SPPS coupling reactions. | [2] |
| Chloroform, Dichloromethane (DCM), Ethyl Acetate, Acetone | Soluble | DCM is generally a poor solvent for dissolving Fmoc-amino acids for coupling. | [2][4] |
Experimental Protocols
The following sections detail the experimental procedures for the use of this compound in peptide synthesis, including its incorporation, and the on-resin oxidation and reduction of the methionine side chain.
Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation
The incorporation of this compound into a peptide sequence follows the standard cycle of Fmoc-SPPS.
Protocol for a single coupling cycle:
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling (Example with HATU):
-
In a separate vial, dissolve this compound (4 eq.), HATU (3.8 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (colorless or yellow beads) indicates complete coupling.
On-Resin Oxidation of Methionine to Methionine Sulfoxide
This protocol is for the conversion of a methionine residue already incorporated in the peptide chain to methionine sulfoxide on the solid support.
Protocol:
-
Swell the peptidyl-resin containing the methionine residue in DMF.
-
Prepare a solution of excess hydrogen peroxide (H₂O₂) in DMF.
-
Add the H₂O₂ solution to the resin and allow the reaction to proceed for 30-60 minutes at room temperature.
-
Wash the resin thoroughly with DMF and DCM to remove any unreacted oxidizing agent and byproducts.
-
The peptide can then be further elongated or cleaved from the resin.
On-Resin Reduction of Methionine Sulfoxide to Methionine
The reduction of methionine sulfoxide back to methionine can be advantageous for improving the solubility and purification of aggregation-prone peptides.[5]
References
The Double-Edged Sword: A Technical Guide to Methionine Oxidation in Peptides
For Researchers, Scientists, and Drug Development Professionals
Methionine, a sulfur-containing amino acid, is a key residue in peptides and proteins, playing a crucial role in their structure, function, and regulation. However, the thioether side chain of methionine is highly susceptible to oxidation, primarily forming methionine sulfoxide (MetO). This post-translational modification can have profound biological consequences, acting as both a damaging agent and a subtle regulatory mechanism. This guide provides an in-depth exploration of the multifaceted role of methionine oxidation, offering insights into its mechanisms, biological implications, and the analytical strategies used to study it.
The Chemistry and Biology of Methionine Oxidation
Methionine oxidation is a chemical transformation of the methionine residue, most commonly initiated by reactive oxygen species (ROS). This process converts the hydrophobic methionine into the more polar methionine sulfoxide, which can exist as two diastereomers: methionine-(S)-sulfoxide and methionine-(R)-sulfoxide.[1] This seemingly simple modification can significantly alter a peptide's properties.
A critical aspect of methionine oxidation is its reversibility. The enzyme system of methionine sulfoxide reductases (Msrs) can reduce methionine sulfoxide back to methionine.[2][3] This system consists of two main enzymes: MsrA, which stereospecifically reduces the (S)-diastereomer of MetO, and MsrB, which reduces the (R)-diastereomer.[4][5] This enzymatic repair mechanism highlights the dynamic nature of methionine oxidation in biological systems.
The biological consequences of methionine oxidation are diverse and context-dependent.[2][6] It can be a marker of oxidative stress and a contributor to protein damage, implicated in aging and neurodegenerative diseases like Alzheimer's.[1][7] Conversely, the reversible oxidation and reduction of methionine residues can act as a sophisticated regulatory switch, modulating enzyme activity and participating in cell signaling pathways.[5][6] Furthermore, the oxidation of surface-exposed methionines can serve as an antioxidant mechanism, scavenging ROS and protecting more critical residues within the peptide or protein from oxidative damage.[8][9]
Quantitative Insights into Methionine Oxidation
The extent of methionine oxidation can vary significantly depending on the specific peptide, its local environment, and the nature of the oxidative stress. Quantitative analysis is crucial for understanding the impact of this modification.
| Peptide/Protein | Oxidizing Agent/Condition | Observed Oxidation (%) | Analytical Method | Reference |
| Human IgG2 Fc | tert-butyl hydroperoxide (tBHP) | Up to 100% for Met252 and Met428 | LC-MS | [10] |
| Monoclonal Antibody (mAb-A) | Peracetic acid (0-500 µM) | Dose-dependent increase | RP-UPLC-MS | [11] |
| Human Jurkat T-cells | Hydrogen peroxide stress | Variable (over 2000 sites quantified) | LC-MS/MS | [12] |
| Unstressed Human MJT cells | In vivo | Generally low, with some peptides showing 11-15% oxidation | LC-MS/MS with ¹⁸O-labeling | [13] |
| Tripeptide GlyMetGly | Hydrogen peroxide | Kinetic rate constant: 7.9 ± 0.6 × 10⁻³ dm³ mol⁻¹ s⁻¹ | Raman spectroscopy | [14] |
Impact on Peptide and Protein Therapeutics
In the context of drug development, particularly for therapeutic peptides and monoclonal antibodies (mAbs), methionine oxidation is a critical quality attribute that requires careful monitoring.[15] Oxidation of methionine residues within the complementarity-determining regions (CDRs) of an antibody can directly impact its antigen-binding affinity, potentially reducing the therapeutic efficacy.[16] Furthermore, oxidation in the Fc region of mAbs can alter their interaction with Fc receptors, such as the neonatal Fc receptor (FcRn), which can affect the drug's pharmacokinetic profile and circulating half-life.[10][13] The increased polarity resulting from methionine oxidation can also lead to conformational changes, decreased stability, and an increased propensity for aggregation.[17]
| Parameter Affected by Met Oxidation | Example | Quantitative Impact | Reference |
| Binding Affinity to Protein A | Human IgG2 Fc (Met252 and Met428 oxidation) | Main peak (no oxidation) KD = 1 nM; Prepeak C (fully oxidized) KD = 10 nM (a 10-fold decrease in affinity) | [10] |
| Binding Affinity to FcRn | Human IgG2 Fc (Met252 and Met428 oxidation) | Reduced binding affinity observed. | [10] |
| Thermal Stability | Recombinant monoclonal antibody | Reduced thermal stability upon oxidation. | [18] |
| Aggregation | Immunoglobulin light chain LEN | Oxidized protein formed amorphous aggregates instead of fibrils. | [17] |
Signaling Pathways and Regulatory Roles
Methionine oxidation is not merely a consequence of oxidative damage; it is an integral part of cellular signaling. The reversible nature of this modification allows it to function as a dynamic switch in response to cellular redox status.
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activation
Under pro-oxidant conditions, CaMKII can be activated independently of calcium/calmodulin through the oxidation of a pair of methionine residues (M281/282) in its regulatory domain.[4] This oxidation mimics the effect of autophosphorylation, leading to sustained kinase activity. This pathway has been implicated in apoptosis in cardiomyocytes.[4] The activity of MsrA can reverse this oxidation, highlighting a dynamic regulatory cycle.[4]
Nrf2-Antioxidant Response Element (ARE) Pathway
The Nrf2-ARE signaling pathway is a primary cellular defense against oxidative stress.[9] Methionine availability and its redox state can influence this pathway. Increased L-methionine intake has been shown to activate Nrf2 by downregulating its inhibitors, Keap1 and Cul3.[19] This leads to the upregulation of ARE-driven antioxidant gene expression, enhancing the cell's capacity to counteract oxidative stress.[19]
Experimental Protocols and Workflows
Accurate detection and quantification of methionine oxidation are paramount for both basic research and pharmaceutical development. The following sections outline key experimental methodologies.
Induction of Methionine Oxidation with Hydrogen Peroxide
A common method to induce methionine oxidation in a controlled manner is through treatment with hydrogen peroxide (H₂O₂).
Protocol:
-
Sample Preparation: Dissolve the peptide or protein of interest in a suitable buffer (e.g., 0.1 M Tris, pH 8.0) to a known concentration (e.g., 4 mg/mL).[20]
-
Oxidation Reaction: Mix an equal volume of the peptide/protein solution with a solution of H₂O₂. The final concentration of H₂O₂ can be varied to achieve different levels of oxidation (e.g., a final concentration of 0.1% H₂O₂).[11] For time-course experiments, incubate the mixture at room temperature for various durations (e.g., 30 minutes to several hours).[20]
-
Reaction Quenching (Optional but Recommended): To stop the oxidation reaction, the excess H₂O₂ can be removed. This can be achieved through buffer exchange using spin desalting columns or by adding catalase.
-
Sample Storage: Store the oxidized samples at low temperatures (e.g., -80°C) to prevent further modifications. It is crucial to remove H₂O₂ before freezing, as freezing in the presence of H₂O₂ can lead to further oxidation.[21]
Quantification of Methionine Oxidation by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for identifying and quantifying site-specific methionine oxidation. A typical workflow involves enzymatic digestion of the protein followed by LC-MS/MS analysis of the resulting peptides.
Workflow:
-
Sample Preparation (with artifact control): To prevent artificial oxidation during sample preparation, a method involving stable isotope labeling can be employed.[20][22]
-
Treat the sample with H₂¹⁸O₂ to convert all unoxidized methionine residues to methionine sulfoxide with an ¹⁸O label. This "blocks" the methionines from further oxidation with ¹⁶O.[20][22]
-
Methionine residues that were already oxidized in vivo or during initial handling will retain the ¹⁶O in the sulfoxide group.
-
-
Enzymatic Digestion:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into smaller peptides using a protease such as trypsin. This is typically an overnight incubation at 37°C.[13]
-
-
LC Separation: Separate the digested peptides using reverse-phase high-performance liquid chromatography (RP-HPLC). Oxidized peptides are generally more polar and will elute earlier than their non-oxidized counterparts.[23]
-
MS and MS/MS Analysis:
-
The eluting peptides are introduced into a mass spectrometer.
-
A full MS scan determines the mass-to-charge ratio (m/z) of the peptides. The presence of methionine sulfoxide results in a mass increase of 16 Da (for ¹⁶O) or 18 Da (for ¹⁸O) compared to the unmodified peptide.
-
Tandem mass spectrometry (MS/MS) is used to fragment selected peptides and determine their amino acid sequence, confirming the site of oxidation.
-
-
Data Analysis:
-
Quantify the extent of oxidation by comparing the peak areas of the extracted ion chromatograms (EICs) for the oxidized and non-oxidized forms of the peptide.[13][22]
-
The ratio of the ¹⁶O-labeled sulfoxide to the ¹⁸O-labeled sulfoxide provides an accurate measure of the original in vivo or in situ oxidation level.[13][22]
-
Methionine Sulfoxide Reductase (Msr) Activity Assay
Assaying the activity of Msr enzymes is essential for understanding the cellular capacity to repair oxidized methionine residues.
Protocol (based on HPLC analysis):
-
Substrate Preparation: Use a synthetic substrate that mimics a protein-bound MetO, such as dabsyl-methionine-R,S-sulfoxide.[7][24]
-
Reaction Mixture: In a microcentrifuge tube, combine:
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[7][24]
-
Reaction Termination: Stop the reaction by adding a solvent like acetonitrile, which precipitates the proteins.[7]
-
Analysis:
-
Centrifuge the sample to pellet the precipitated proteins.
-
Analyze the supernatant by reverse-phase HPLC.
-
The product, dabsyl-methionine, will have a different retention time than the substrate, dabsyl-methionine sulfoxide.
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve.
-
Conclusion
Methionine oxidation is a pivotal post-translational modification with a dual nature. While it can be a detrimental consequence of oxidative stress, leading to loss of function in peptides and therapeutic proteins, it also serves as a sophisticated and reversible regulatory mechanism in a variety of cellular processes. For researchers in academia and the pharmaceutical industry, a thorough understanding of the mechanisms, consequences, and analytical methods related to methionine oxidation is indispensable for advancing our knowledge of cellular biology and for the development of safe and effective peptide-based therapeutics. The continued development of sensitive and accurate analytical techniques will further illuminate the intricate roles of this fascinating modification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redox modulation of cellular signaling and metabolism through reversible oxidation of methionine sensors in calcium regulatory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methionine oxidation in human IgG2 Fc decreases binding affinities to protein A and FcRn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Redox Proteomics of Protein-bound Methionine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cold Chemical Oxidation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Methionine sulfoxide reductase (MsrA) is a regulator of antioxidant defense and lifespan in mammals - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Met(O)-OH vs. Fmoc-Met-OH: An In-depth Technical Guide for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of methionine-containing peptides via Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to the propensity of the methionine thioether side chain to oxidize to methionine sulfoxide. This oxidation can occur during the synthesis, cleavage, and purification steps, leading to a heterogeneous product that is difficult to purify. This technical guide provides a comprehensive analysis of two key strategies to address this issue: the use of the standard building block, Fmoc-Met-OH, with protocols to minimize oxidation, versus the proactive use of the pre-oxidized form, Fmoc-Met(O)-OH, followed by a post-synthesis reduction step. This document details the underlying chemistry, provides comparative data, and offers detailed experimental protocols to guide researchers in selecting the optimal strategy for their specific needs.
Introduction: The Methionine Oxidation Challenge in SPPS
Methionine is a crucial amino acid in many biologically active peptides. However, its thioether side chain is highly susceptible to oxidation, primarily forming methionine sulfoxide (Met(O)), a mixture of two diastereomers.[1][2] This oxidation is a major side reaction during Fmoc-SPPS, particularly during the repetitive cycles of coupling and deprotection, and especially during the final cleavage from the resin with trifluoroacetic acid (TFA).[3] The resulting product is a mixture of the desired peptide and its oxidized forms, which can be difficult to separate by standard purification techniques like reverse-phase HPLC due to similar retention times. This leads to lower yields of the target peptide and adds complexity to the overall process.
Two primary approaches have been developed to manage this challenge:
-
Reactive Approach: Using the standard Fmoc-Met-OH building block and implementing strategies to prevent oxidation during synthesis and cleavage.
-
Proactive Approach: Employing the pre-oxidized This compound building block to intentionally incorporate methionine sulfoxide, which is then reduced back to methionine after purification of the single, oxidized peptide species.[4]
This guide will delve into a detailed comparison of these two methodologies.
Comparative Analysis: Fmoc-Met-OH vs. This compound
The choice between these two building blocks depends on several factors, including the length of the peptide, the number of methionine residues, the presence of other sensitive amino acids, and the desired final purity and yield.
| Parameter | Fmoc-Met-OH | This compound |
| Purity of Crude Peptide | Can be a heterogeneous mixture of the desired peptide and its oxidized forms. Purity is highly dependent on the effectiveness of preventative measures. | A more homogeneous crude product containing the uniformly oxidized peptide. This simplifies purification. |
| Overall Yield | Potentially lower due to product heterogeneity and purification challenges. | Can be higher due to simplified purification of a single species, although an additional reduction step is required. |
| Side Reactions during SPPS | Primary side reaction is the oxidation of the methionine thioether to methionine sulfoxide. S-alkylation can also occur during cleavage.[3] | The sulfoxide is stable under standard SPPS conditions, thus avoiding further oxidation. |
| Purification Complexity | Can be challenging due to the co-elution of the desired peptide and its oxidized forms. | Simplified, as a single oxidized species is purified before the final reduction step. |
| Post-Synthesis Steps | None, if oxidation is successfully prevented. | A mandatory reduction step is required to convert methionine sulfoxide back to methionine. |
| Cost-Effectiveness | The building block is generally less expensive, but costs can increase due to complex purification and lower yields. | The building block may be more expensive, but this can be offset by higher yields and reduced purification time. |
The Proactive Strategy: Utilizing this compound
The use of this compound offers a robust strategy to circumvent the issue of methionine oxidation during SPPS. By incorporating the amino acid in its oxidized form, a single, homogeneous peptide is synthesized, which can be purified to a high degree before the final reduction step. This approach is particularly advantageous for the synthesis of long peptides or those containing multiple methionine residues.
Experimental Protocol: Coupling of this compound
The coupling of this compound follows standard Fmoc-SPPS protocols and is compatible with common coupling reagents.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or Collidine)
-
DMF (peptide synthesis grade)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) twice (e.g., 1 x 3 min and 1 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and by-products.
-
Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling (a negative result indicates success).
Experimental Protocol: Post-Cleavage Reduction of Methionine Sulfoxide
After the synthesis and purification of the Met(O)-containing peptide, the sulfoxide must be reduced back to methionine. Several methods are available for this reduction.
Method 1: Ammonium Iodide and Dimethyl Sulfide (DMS)
This method is effective for the reduction of methionine sulfoxide.
Materials:
-
Purified Met(O)-containing peptide
-
Ammonium Iodide (NH₄I)
-
Dimethyl Sulfide (DMS)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve the crude, oxidized peptide in TFA.
-
Add ammonium iodide and dimethylsulfide to the solution. The exact concentrations may need to be optimized for the specific peptide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC to determine the optimal reaction time.
-
Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove residual reagents.
-
Dry the purified peptide under vacuum.
The Reactive Strategy: Using Fmoc-Met-OH and Preventing Oxidation
While the proactive approach offers many advantages, the use of Fmoc-Met-OH remains a common practice. Success with this strategy hinges on the effective prevention of oxidation throughout the synthesis and cleavage processes.
Experimental Protocol: Coupling of Fmoc-Met-OH
The coupling of Fmoc-Met-OH is carried out using standard SPPS protocols, with careful attention to reagent quality to minimize oxidative stress.
Materials:
-
Fmoc-Met-OH
-
Resin-bound peptide with a free N-terminal amine
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or Collidine)
-
DMF (peptide synthesis grade, degassed)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) twice (e.g., 1 x 3 min and 1 x 10 min). Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Met-OH (3-5 equivalents), the coupling reagent (e.g., HATU, 3.8 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF.
-
Confirmation of Coupling: Perform a Kaiser test.
Strategies to Minimize Oxidation During Cleavage
The final cleavage step is a critical point where methionine oxidation can occur. The use of specialized cleavage cocktails containing scavengers is essential.
Cleavage Cocktail Formulations:
-
For peptides without Cys(Trt): A solution of TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃) has been shown to be effective in eradicating methionine oxidation.[3]
-
For peptides with Cys(Trt): A mixture of TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5 v/v) with 1 mg/mL PPh₃ is recommended.[3]
-
Reagent H: A cocktail composed of TFA, phenol, thioanisole, 1,2-ethanedithiol (EDT), water, DMS, and ammonium iodide is also designed to prevent methionine oxidation.
General Cleavage Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the appropriate cleavage cocktail (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum.
Visualizing the Workflows
To further clarify the two distinct strategies, the following diagrams illustrate the key steps and decision points.
Caption: Workflow for SPPS using the Fmoc-Met-OH strategy.
Caption: Workflow for SPPS using the this compound strategy.
Conclusion and Recommendations
Both the reactive and proactive strategies for incorporating methionine into synthetic peptides have their merits. The traditional approach using Fmoc-Met-OH can be successful, provided that stringent measures are taken to prevent oxidation, particularly through the use of optimized cleavage cocktails. This method may be suitable for shorter peptides with a single methionine residue where the risk of oxidation is lower.
However, for more complex syntheses, such as long peptides or those with multiple methionine residues, the proactive strategy utilizing This compound is highly recommended. The ability to synthesize and purify a single, homogeneous oxidized peptide significantly simplifies the downstream processing and often leads to higher overall yields of the desired product. While this approach requires an additional post-purification reduction step, the benefits of improved purity and yield frequently outweigh this extra effort.
Ultimately, the choice of strategy should be made on a case-by-case basis, taking into account the specific characteristics of the target peptide and the resources available in the laboratory. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to make an informed decision and achieve a successful synthesis of their methionine-containing peptides.
References
- 1. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
The Strategic Advantage of Fmoc-Met(O)-OH in Solid-Phase Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of methionine residues presents a significant challenge due to the susceptibility of the thioether side chain to oxidation. This oxidation can lead to a heterogeneous mixture of the desired peptide and its sulfoxide and sulfone analogs, complicating purification and potentially impacting biological activity. The use of N-α-Fmoc-L-methionine sulfoxide (Fmoc-Met(O)-OH) as a strategic building block offers a robust solution to this problem. By intentionally incorporating the oxidized form of methionine, a uniform, more soluble crude peptide product is often obtained, which simplifies purification. Subsequent reduction of the methionine sulfoxide residue to methionine yields the final, homogeneous peptide. This technical guide provides an in-depth exploration of the benefits of this approach, supported by quantitative data, detailed experimental protocols, and workflow visualizations to aid researchers in overcoming challenges associated with methionine-containing peptides.
Introduction: The Methionine Oxidation Challenge in SPPS
Methionine, with its thioether side chain, is one of the two sulfur-containing proteinogenic amino acids. While essential for the structure and function of many peptides and proteins, its side chain is readily oxidized to methionine sulfoxide (Met(O)) and, irreversibly in biological systems, to methionine sulfone (Met(O2)).[1] This oxidation can occur at various stages of Fmoc-SPPS, including during cleavage from the resin, and can result in a crude product containing a mixture of the desired peptide and its oxidized forms.[2][3] This heterogeneity complicates the purification process by high-performance liquid chromatography (HPLC) and can lead to lower overall yields of the target peptide.
The use of this compound provides a proactive strategy to manage this issue. By employing the sulfoxide form from the outset, the synthesis proceeds with a homogeneous population of peptide chains, all containing Met(O).[4] This approach is particularly advantageous for the synthesis of hydrophobic and aggregation-prone peptides, where the increased polarity of the sulfoxide can improve solubility and reduce aggregation during synthesis and purification.[5]
Core Benefits of the this compound Strategy
The primary advantages of utilizing this compound in SPPS are:
-
Prevention of Uncontrolled Oxidation: By introducing methionine in its oxidized state, the issue of partial and unpredictable oxidation during synthesis and cleavage is circumvented, leading to a more uniform crude product.[4]
-
Improved Solubility and Reduced Aggregation: The polar sulfoxide group can disrupt the secondary structures that lead to peptide aggregation, a common problem with hydrophobic sequences. This enhanced solubility facilitates both the synthesis and the subsequent purification steps.[5]
-
Simplified Purification: A more homogeneous crude product with improved solubility characteristics simplifies the HPLC purification process, often leading to higher recovery of the desired peptide after the reduction step.[4][5]
-
Quantitative Reduction to Methionine: The methionine sulfoxide can be efficiently and quantitatively reduced back to methionine, yielding the final, native peptide.[5]
Quantitative Data Presentation
The following tables summarize quantitative data from studies that highlight the advantages of the this compound approach in the synthesis of challenging peptides.
| Peptide Sequence | Synthesis Strategy | Crude Product Quality | Overall Yield | Reference |
| TDP-43 (307-347) (aggregation-prone) | Standard SPPS with Fmoc-Met-OH | Moderate quality, significant aggregation | ~1% | [5] |
| TDP-43 (307-347) (aggregation-prone) | SPPS with this compound followed by reduction | Significantly improved quality and solubility | Not specified, but purification was facilitated | [5] |
| Human Calcitonin (hCT) (one Met residue) | Standard SPPS with Fmoc-Met-OH | Multiple by-products | 5% | [5] |
| Human Calcitonin (hCT) (one Met residue) | SPPS with this compound followed by reduction | Significantly reduced by-products, improved solubility | 10% | [5] |
| Aggregation-prone peptide from human prion protein | Standard SPPS with Fmoc-Met-OH | Hampered by aggregation | 2% | [5] |
| Aggregation-prone peptide from human prion protein | SPPS with this compound followed by reduction | Improved quality and solubility | 7% | [5] |
Table 1: Comparison of synthesis outcomes for aggregation-prone and methionine-containing peptides.
| Reduction Method | Reagents | Reaction Time | Outcome | Reference |
| Procedure 1 | Ammonium iodide and dimethyl sulfide | 2 hours | Slow reduction, some partially oxidized species remained | [5] |
| Procedure 2 | Tetrabutylammonium bromide and ethane-1,2-dithiol | Not specified | Unsatisfactory, inseparable mixture of products | [5] |
| Procedure 3 | Trimethylsilyl bromide (TMSBr) and ethane-1,2-dithiol | 5-15 minutes | Complete reduction without major by-products | [5] |
Table 2: Comparison of in-solution reduction protocols for methionine sulfoxide.
Experimental Protocols
General Protocol for Fmoc-SPPS Coupling of this compound
This protocol outlines a standard manual coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in peptide synthesis grade N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and a coupling agent such as HBTU (3.8 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 45-90 minutes at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result is indicated by yellow beads). If the test is positive, a second coupling may be necessary.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).
-
Protocol for In-Solution Reduction of Methionine Sulfoxide
This protocol is adapted from a procedure using TMSBr and ethane-1,2-dithiol, which was found to be highly efficient.[5]
-
Peptide Dissolution: Dissolve the purified peptide containing Met(O) in a suitable solvent.
-
Addition of Reagents: Add trimethylsilyl bromide (TMSBr) and ethane-1,2-dithiol to the peptide solution.
-
Reaction: Allow the reaction to proceed for 5-15 minutes at room temperature.
-
Monitoring: Monitor the reaction progress by HPLC to ensure complete reduction.
-
Work-up: Upon completion, the reaction mixture can be worked up to isolate the final reduced peptide.
Protocol for Reduction of Methionine Sulfoxide with NH4I and Me2S
This is a milder reduction method that can be suitable for sensitive peptides.[6]
-
Peptide Dissolution: Dissolve the peptide thioester containing Met(O) in a suitable solvent.
-
Addition of Reagents: Add ammonium iodide (NH4I) and dimethyl sulfide (Me2S) as a coreductant.
-
Reaction: Allow the reaction to proceed, monitoring by HPLC.
-
Work-up: Isolate the reduced peptide using standard procedures.
Mandatory Visualizations
Caption: General workflow for SPPS using this compound.
Caption: Logical relationship of the this compound strategy.
Conclusion
The strategic incorporation of this compound in solid-phase peptide synthesis represents a powerful tool for overcoming the persistent challenge of methionine oxidation. This approach leads to a more homogeneous crude product, which is particularly beneficial for the synthesis of aggregation-prone and hydrophobic peptides due to the increased polarity and solubility imparted by the sulfoxide group. The simplified purification and subsequent efficient reduction to the native methionine-containing peptide often result in higher overall yields and a more robust and reliable synthetic process. For researchers in peptide chemistry and drug development, the adoption of the this compound strategy can be a critical factor in the successful synthesis of complex and challenging peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Fmoc-Met(O)-OH: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine sulfoxide (Fmoc-Met(O)-OH). This document collates critical data on the physicochemical properties, potential degradation pathways, and analytical methodologies essential for ensuring the integrity of this key reagent in solid-phase peptide synthesis (SPPS).
Introduction
This compound is a pivotal building block in peptide synthesis, particularly for sequences containing methionine. The inherent susceptibility of the methionine thioether to oxidation during synthesis and cleavage can lead to undesired side products. Incorporating the pre-oxidized sulfoxide form, this compound, offers a strategic advantage by ensuring a homogenous product that is often more soluble and easier to purify.[1][2] The methionine sulfoxide can then be selectively reduced back to methionine post-purification if desired.[2] Understanding the stability profile of this compound is paramount for its effective use, ensuring the quality, reproducibility, and success of complex peptide manufacturing.
Physicochemical and Handling Data
This compound is typically supplied as a white to off-white crystalline powder. Proper handling in a well-ventilated area, using personal protective equipment (PPE), is recommended to avoid inhalation of dust. For detailed safety information, the supplier's Safety Data Sheet (SDS) should always be consulted.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 76265-70-8 | |
| Molecular Formula | C₂₀H₂₁NO₅S | |
| Molecular Weight | 387.45 g/mol | |
| Synonyms | N-α-Fmoc-L-methionine-DL-sulfoxide, Fmoc-L-methionine sulfoxide | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Stability Profile and Degradation Pathways
The stability of this compound is influenced by temperature, humidity, light, and pH. While specific kinetic data for the standalone compound is not extensively published, its behavior can be inferred from general knowledge of Fmoc-amino acids and methionine sulfoxide chemistry. The primary points of instability are the Fmoc protecting group and the sulfoxide moiety.
Key Degradation Pathways:
-
Base-Catalyzed Fmoc Cleavage: The Fmoc group is notoriously labile to basic conditions. In solution, exposure to amines (e.g., residual piperidine from synthesis) or a basic pH can cleave the protecting group, yielding the free amino acid sulfoxide and dibenzofulvene. In solid form, impurities such as free amino acids can promote autocatalytic cleavage during long-term storage, reducing the reagent's stability.[3]
-
Thermal Degradation: High temperatures can induce the cleavage of the Fmoc group even in the absence of a base. Studies have shown that thermal cleavage can occur at temperatures around 120°C in solvents like DMSO.[4] While not a standard storage concern, it highlights the thermal sensitivity of the Fmoc group.
-
Hydrolytic Instability: In aqueous environments, particularly under non-neutral pH, both the Fmoc carbamate and the carboxylic acid functional group can be susceptible to hydrolysis, although the Fmoc group is generally stable under acidic conditions.
-
Further Oxidation: The methionine sulfoxide side chain can be further oxidized to methionine sulfone (Met(O₂)). This is a primary concern under oxidative stress conditions (e.g., exposure to peroxides or other oxidizing agents). This transformation is generally considered irreversible in biological and most chemical contexts.
-
Photodegradation: While specific photostability studies on this compound are limited, the fluorenyl moiety of the Fmoc group is a strong chromophore. Prolonged exposure to UV light may lead to degradation. Therefore, storage protected from light is a standard precautionary measure.
The following diagram illustrates the potential degradation pathways for this compound under various stress conditions.
Caption: Potential degradation routes for this compound.
Recommended Storage Conditions
To maintain the purity and integrity of this compound, proper storage is crucial. Based on supplier recommendations and chemical principles, the following conditions are advised.
Table 2: Recommended Storage Conditions for this compound
| Format | Temperature | Atmosphere/Conditions | Typical Shelf-Life | References |
| Solid (Powder) | 2°C to 8°C | Sealed, dry, protected from light. | Several years (if pure) | [5] |
| Solid (Powder) | -20°C | Sealed, dry, protected from light. | Long-term (>2 years) | |
| In Solvent (e.g., DMF) | -20°C | Aliquoted, sealed, desiccated. | Up to 1 month | |
| In Solvent (e.g., DMF) | -80°C | Aliquoted, sealed, desiccated. | Up to 6 months |
Note: The stability of the solid compound is highly dependent on its purity. The presence of residual solvents or free amino acids can significantly shorten its shelf-life.[3] It is recommended to use high-purity material and store it in a desiccator after opening.
Experimental Protocols for Stability Assessment
A comprehensive assessment of this compound stability involves forced degradation studies and the use of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation Protocol
Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and validate the analytical method's ability to separate them from the parent compound.[6]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile (ACN), methanol (MeOH)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven, photostability chamber, pH meter
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 ACN:Water).
-
Acid Hydrolysis: To an aliquot of the stock solution, add 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add 0.1 M NaOH. Incubate at room temperature for 2-4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Store solid this compound in an oven at 80°C for 7 days. Dissolve a sample in the stock solution solvent for analysis.
-
Thermal Degradation (Solution): Incubate an aliquot of the stock solution at 60°C for 48 hours.
-
Photostability: Expose solid this compound and an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Control Samples: Store a control sample of the stock solution and solid material at -20°C, protected from light.
-
Analysis: Analyze all stressed samples and controls by a stability-indicating HPLC-UV/MS method. Aim for 5-20% degradation of the main peak for optimal results.
Caption: General workflow for conducting a forced degradation study.
Stability-Indicating HPLC-MS Method
Objective: To separate and quantify this compound from its process-related impurities and potential degradation products.
Instrumentation & Reagents:
-
HPLC or UHPLC system with a Diode Array Detector (DAD) or UV detector and a mass spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Chromatographic Conditions: | Parameter | Condition | | --- | --- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection (UV) | 265 nm and 301 nm | | Injection Volume | 10 µL | | Gradient Program | Time (min) | %B | | | 0 | 20 | | | 20 | 80 | | | 25 | 80 | | | 25.1 | 20 | | | 30 | 20 |
Mass Spectrometry Conditions (ESI+):
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity (peak purity analysis of the parent peak in stressed samples), linearity, accuracy, precision, and robustness.
Conclusion
This compound is a robust building block for peptide synthesis when handled and stored correctly. Its primary liabilities are the base and thermal sensitivity of the Fmoc group and the potential for further oxidation of the sulfoxide side chain. Stability is intrinsically linked to purity; therefore, using high-quality material is essential. For long-term storage, maintaining the solid compound at 2-8°C (or -20°C for extended periods), sealed from moisture and protected from light, will ensure its integrity. By implementing the stability-indicating analytical methods and understanding the potential degradation pathways outlined in this guide, researchers and drug developers can confidently utilize this compound to produce high-quality, complex peptides.
References
- 1. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chimia.ch [chimia.ch]
- 5. 76265-70-8|this compound|BLD Pharm [bldpharm.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-Met(O)-OH: Commercial Availability, Synthetic Applications, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide chemistry and drug development, the synthesis of methionine-containing peptides presents a significant challenge due to the susceptibility of the methionine thioether side chain to oxidation. This oxidation can occur during synthesis, cleavage, or purification, leading to a heterogeneous product mixture that is difficult to purify and characterize. The use of N-α-Fmoc-L-methionine sulfoxide (Fmoc-Met(O)-OH), a pre-oxidized form of the amino acid, offers a strategic solution to this problem. By incorporating this compound into the peptide sequence, a uniform, oxidized peptide is synthesized. This product can be easily purified and subsequently reduced back to the native methionine-containing peptide in a controlled, high-yielding final step. This approach is particularly valuable in the synthesis of aggregation-prone and hydrophobic peptides, where the increased polarity of the sulfoxide can improve solubility and chromatographic behavior.[1]
This technical guide provides a comprehensive overview of the commercial suppliers of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and an exploration of the biological significance of methionine oxidation in cellular signaling pathways.
Commercial Suppliers of this compound
A variety of chemical suppliers offer this compound for research and manufacturing purposes. The following table summarizes key information from several prominent suppliers to aid in the selection of the most suitable product for your needs.
| Supplier | Catalog Number(s) | Purity Specification(s) | Available Quantities | CAS Number | Molecular Weight |
| Sigma-Aldrich (Novabiochem®) | 852054 | ≥95.0% (acidimetric), ≥98% (TLC), ≥98.0% (HPLC) | 1 g, 5 g, 25 g | 76265-70-8 | 387.45 |
| Aapptec Peptides | AFM103 | Lot-specific CoA | 1 g, 5 g, 25 g, 100 g | 76265-70-8 | 387.5 |
| Anaspec | AS-21088 | ≥95% (HPLC) | 5 g | 76265-70-8 | 387.5 |
| BLD Pharm | BLD-136053 | ≥98% | 1 g, 5 g, 25 g | 76265-70-8 | 387.45 |
| Fisher Scientific (EMD Millipore) | 852054-5G | ≥96% (HPLC) | 5 g | 76265-70-8 | 387.5 |
Physicochemical Properties
| Property | Value |
| Chemical Name | N-α-Fmoc-L-methionine-DL-sulfoxide |
| Molecular Formula | C₂₀H₂₁NO₅S |
| Appearance | White to off-white powder[2] |
| Storage Temperature | 2-8°C or 2-30°C depending on supplier[3][4] |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2] |
Experimental Protocols
The incorporation of this compound into a peptide sequence follows standard Fmoc-based solid-phase peptide synthesis (SPPS) procedures. The key distinction is the post-synthesis step required to reduce the methionine sulfoxide back to methionine.
I. Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation
This protocol outlines a standard manual coupling cycle. Automated synthesizers can be programmed to perform these steps.
-
Resin Swelling: Swell the desired solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of the free amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow beads, signifies a complete reaction).
-
If the coupling is incomplete, the coupling step can be repeated.
-
Once complete, drain the coupling solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
II. Peptide Cleavage and Global Deprotection
After the full peptide sequence is assembled, the peptide must be cleaved from the resin and all side-chain protecting groups removed.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the other amino acids in the sequence. A common cocktail is Reagent K: TFA/thioanisole/water/phenol/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers.
-
Dry the crude peptide-Met(O) under vacuum.
-
III. Post-Cleavage Reduction of Methionine Sulfoxide
The following protocols are adapted from Aapptec's Technical Bulletin 1153 for the reduction of Met(O) to Met.[5]
Method 1: Mercaptoethanol-based Reduction
-
Dissolve the crude peptide-Met(O) in water (approximately 100 µL per mg of peptide). Adjust the pH of the solution to 8.0 with triethylamine.
-
Cool the mixture in an ice bath.
-
Add mercaptoethanol (4 µL per mg of peptide) and 1 M ammonium fluoride (4 µL per mg of peptide).
-
Stir the mixture in the ice bath for 30 minutes.
-
Lyophilize the solution to obtain the crude reduced peptide.
-
Purify the final peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Method 2: N-(methyl)mercaptoacetamide-based Reduction
-
Dissolve the crude peptide-Met(O) in 10% v/v aqueous acetic acid (approximately 200 µL to 1000 µL per mg of peptide).
-
Add 2-10 mg of N-(methyl)mercaptoacetamide.
-
Warm the solution at 37°C under an inert atmosphere (e.g., nitrogen or argon) for 24 to 36 hours. The reaction progress can be monitored by HPLC.
-
Lyophilize the mixture to obtain the crude reduced peptide.
-
Purify the final peptide by RP-HPLC.
Visualized Workflows and Pathways
SPPS Workflow Using this compound
The following diagram illustrates the overall workflow for synthesizing a methionine-containing peptide using the this compound strategy.
Caption: Workflow for peptide synthesis using this compound.
Methionine Oxidation in Cellular Signaling
The reversible oxidation of methionine residues in proteins is emerging as a critical post-translational modification for regulating cellular processes.[6] Reactive oxygen species (ROS) can oxidize methionine to methionine sulfoxide, altering protein structure and function. This modification can be reversed by the enzyme methionine sulfoxide reductase (Msr), which utilizes the thioredoxin (Trx) system.[6] This redox cycle can act as a molecular switch in signaling pathways.
One well-studied example is the regulation of Ca²⁺/calmodulin (CaM) signaling. Oxidation of methionine residues in CaM impairs its ability to activate target proteins, such as plasma membrane Ca²⁺-ATPase, thereby modulating calcium signaling.[6]
Caption: Methionine oxidation as a switch in Ca²⁺/Calmodulin signaling.
Conclusion
The use of this compound is a powerful and practical strategy for the synthesis of methionine-containing peptides, effectively circumventing the common problem of uncontrolled side-chain oxidation. By producing a homogeneous, oxidized peptide that can be efficiently purified and subsequently reduced, researchers can significantly improve the yield and purity of the final product. The commercial availability of high-quality this compound from multiple suppliers makes this approach readily accessible. Furthermore, the growing understanding of methionine oxidation as a key physiological regulator in signaling pathways adds another layer of importance to the study and synthesis of peptides containing this modified residue, opening new avenues for the design of therapeutic peptides and research tools.
References
- 1. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 76265-70-8|this compound|BLD Pharm [bldpharm.com]
- 4. This compound Novabiochem 76265-70-8 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Regulation of cell function by methionine oxidation and reduction - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Fmoc-Met(O)-OH: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine sulfoxide (Fmoc-Met(O)-OH) from its precursor, Fmoc-Met-OH. The strategic oxidation of the methionine side chain to its sulfoxide form is a critical tool in solid-phase peptide synthesis (SPPS), primarily to manage unintentional oxidation during the synthesis and cleavage processes. By incorporating the pre-oxidized this compound, a uniform peptide product is achieved, simplifying purification. The methionine sulfoxide can later be reduced back to methionine post-purification if desired.
This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in the successful preparation of this valuable amino acid derivative.
Overview of the Synthetic Transformation
The synthesis of this compound is a direct oxidation of the thioether side chain of Fmoc-Met-OH. This transformation is typically achieved using a mild oxidizing agent to prevent over-oxidation to the corresponding sulfone. Hydrogen peroxide (H₂O₂) is a commonly employed and effective oxidant for this purpose. The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF), which provides good solubility for the starting material.
The reaction proceeds readily at or below room temperature, yielding this compound as a mixture of diastereomers at the sulfur atom.
Chemical Reaction Pathway
Caption: Oxidation of Fmoc-Met-OH to this compound.
Quantitative Data Summary
While detailed quantitative studies comparing various solution-phase synthesis conditions are not extensively published, the following table summarizes typical reaction parameters and expected outcomes based on on-resin synthesis protocols and general principles of methionine oxidation.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Fmoc-Met-OH | 1 equivalent | Starting material. |
| Hydrogen Peroxide (30% aq.) | 1.1 - 2.0 equivalents | Excess oxidant can be used to ensure full conversion. |
| Solvent | ||
| Dimethylformamide (DMF) | 5 - 10 mL per gram of Fmoc-Met-OH | Ensures dissolution of the starting material. |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | The reaction is exothermic; cooling is recommended. |
| Reaction Time | 30 minutes - 2 hours | Reaction progress can be monitored by TLC or HPLC. |
| Work-up & Purification | ||
| Quenching Agent | Water or aqueous sodium sulfite | To remove excess hydrogen peroxide. |
| Purification Method | Recrystallization or Flash Chromatography | To isolate the pure product. |
| Expected Outcome | ||
| Yield | > 90% | Typically high-yielding. |
| Purity | ≥ 98% (by HPLC) | Commercially available standard.[1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the solution-phase synthesis of this compound from Fmoc-Met-OH.
Materials and Equipment
-
Fmoc-L-methionine (Fmoc-Met-OH)
-
Hydrogen peroxide (H₂O₂, 30% w/w aqueous solution)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Sodium sulfite (Na₂SO₃) or Sodium bisulfite (NaHSO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel) and developing chamber
-
High-performance liquid chromatography (HPLC) system for purity analysis
Synthesis Procedure
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-Met-OH (1 equivalent) in anhydrous DMF (e.g., 5-10 mL per gram of Fmoc-Met-OH).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Addition of Oxidant: While stirring vigorously, slowly add hydrogen peroxide (30% aqueous solution, 1.1-1.5 equivalents) dropwise to the cooled solution. The addition should be done over 5-10 minutes to control the exothermic reaction.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by TLC (e.g., using a mobile phase of DCM:MeOH:Acetic Acid 95:5:0.1). The product, this compound, will have a lower Rf value than the starting material, Fmoc-Met-OH, due to its increased polarity.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a test with peroxide indicator strips is negative.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with deionized water (3 times) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Isolation of Product:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid or oil.
-
The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
-
Drying and Characterization:
-
Dry the purified product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine its purity by HPLC.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from Fmoc-Met-OH via oxidation with hydrogen peroxide is a straightforward and high-yielding process. This technical guide provides researchers and drug development professionals with the necessary information, including a detailed experimental protocol and quantitative data, to successfully prepare this important reagent. The use of this compound in peptide synthesis is a valuable strategy for mitigating issues related to the oxidative lability of methionine, ultimately leading to higher purity crude peptides and more efficient workflows.
References
The Double-Edged Sword: Unraveling the Biological Significance of Methionine Sulfoxide in Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine, an essential sulfur-containing amino acid, plays a critical role that extends far beyond its function as a building block of proteins. Its susceptibility to oxidation to form methionine sulfoxide (MetO) places it at the heart of a dynamic interplay between oxidative stress, antioxidant defense, and cellular regulation. This technical guide provides a comprehensive overview of the biological significance of methionine sulfoxide in proteins, delving into its formation, enzymatic reduction, and multifaceted roles in health and disease. We will explore the quantitative aspects of methionine oxidation, detail key experimental protocols for its study, and visualize the intricate signaling pathways and experimental workflows involved. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development, offering insights into the potential of the methionine sulfoxide redox system as a therapeutic target.
Introduction: Methionine - More Than a Simple Amino Acid
Methionine residues in proteins are uniquely susceptible to oxidation by a wide range of reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO).[1][2] This post-translational modification was once considered mere oxidative damage. However, a growing body of evidence reveals a far more nuanced role for MetO. The reversible nature of this oxidation, catalyzed by the methionine sulfoxide reductase (Msr) system, positions methionine as a critical component of cellular antioxidant defense and a key regulator of protein function.[1][3]
The oxidation of the sulfur atom in methionine creates a chiral center, resulting in two diastereomers: methionine-S-sulfoxide (Met-S-O) and methionine-R-sulfoxide (Met-R-O).[4] This stereochemistry is crucial, as their reduction back to methionine is catalyzed by two distinct and highly specific enzyme families: MsrA, which reduces Met-S-O, and MsrB, which reduces Met-R-O.[5][6] This enzymatic repair system not only reverses oxidative damage but also allows for the cyclic scavenging of ROS, with methionine residues acting as catalytic antioxidants.[7]
Beyond its protective role, the reversible oxidation of methionine serves as a molecular switch, modulating protein structure, activity, and interaction with other molecules.[1][8] This regulatory function has profound implications for a multitude of cellular processes, and its dysregulation is increasingly implicated in the pathogenesis of numerous human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[4][9][10]
The Methionine Sulfoxide Redox Cycle: Formation and Reduction
The balance between methionine oxidation and reduction is a tightly regulated process central to cellular homeostasis.
Formation of Methionine Sulfoxide
Methionine residues, particularly those exposed on the protein surface, are readily oxidized by various ROS, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and hypochlorous acid (HOCl).[1][2] This oxidation converts the hydrophobic methionine into the more hydrophilic methionine sulfoxide, which can lead to alterations in protein conformation and function.[11]
Enzymatic Reduction by Methionine Sulfoxide Reductases (Msrs)
The reduction of MetO is a stereospecific enzymatic process carried out by the Msr system.
-
Methionine Sulfoxide Reductase A (MsrA): Specifically reduces the S-epimer of MetO.[5]
-
Methionine Sulfoxide Reductase B (MsrB): Specifically reduces the R-epimer of MetO.[5]
These enzymes are ubiquitous, found in organisms from bacteria to humans, highlighting their fundamental biological importance.[12] The catalytic cycle of Msrs typically involves the use of cellular reducing equivalents, most commonly from the thioredoxin (Trx) system.[3]
Biological Roles of Methionine Sulfoxide
The reversible oxidation of methionine residues confers several crucial biological functions.
Antioxidant Defense: The "Sacrificial" Oxidant
Surface-exposed methionine residues can act as "sacrificial" antioxidants, readily scavenging ROS and thereby protecting more critical amino acid residues and the protein as a whole from irreversible oxidative damage.[2][7] The subsequent reduction of MetO by the Msr system allows for a catalytic cycle of ROS detoxification.[7]
Regulation of Protein Function: A Reversible Switch
The change in polarity and size upon oxidation from methionine to methionine sulfoxide can significantly alter a protein's local conformation, leading to changes in its activity, stability, and interactions with other molecules. This reversible modification acts as a regulatory switch in various signaling pathways.[1][8] For instance, the oxidation of specific methionine residues in calmodulin has been shown to modulate its ability to bind and activate target proteins.
Role in Aging
The accumulation of oxidized proteins is a hallmark of the aging process.[13] Several studies have reported an age-associated increase in the levels of protein-bound methionine sulfoxide and a corresponding decline in Msr activity in various tissues.[6][11] This imbalance can contribute to the age-related decline in cellular function. Conversely, overexpression of MsrA has been shown to extend the lifespan in model organisms like Drosophila.[6]
Methionine Sulfoxide in Disease Pathogenesis
Dysregulation of the methionine sulfoxide redox balance is implicated in a growing number of human diseases.
Neurodegenerative Diseases
Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).[9]
-
Alzheimer's Disease: Amyloid-β (Aβ) plaques in the brains of AD patients contain high levels of oxidized methionine.[2] The oxidation of a specific methionine residue (Met35) in Aβ has been shown to influence its aggregation and toxicity.[1] Studies have shown a significant increase in a specific MetO-containing protein in the plasma of AD patients compared to individuals with mild cognitive impairment (MCI).[14]
-
Parkinson's Disease: The oxidation of α-synuclein, a protein central to PD pathology, can affect its aggregation and degradation.[2]
Cardiovascular Disease
Methionine oxidation has been linked to cardiovascular pathologies. For example, oxidation of methionine residues in actin can disrupt cytoskeletal dynamics, a process relevant to cardiovascular development and disease.[15] Furthermore, MsrA has been identified as a negative regulator of vascular smooth muscle cell proliferation and neointimal hyperplasia following vascular injury.[4]
Cancer
The role of methionine sulfoxide in cancer is complex and appears to be context-dependent. While ROS can promote tumorigenesis, the antioxidant function of the Msr system can be protective. Interestingly, some studies have shown that MsrA is downregulated in certain breast cancers, and lower levels correlate with a more advanced tumor grade.[10] This suggests that a compromised ability to repair methionine sulfoxide may contribute to a more aggressive cancer phenotype.[10]
Quantitative Data on Methionine Sulfoxide
The quantification of methionine sulfoxide provides a valuable biomarker for oxidative stress and disease progression.
Methionine Sulfoxide Levels in Disease
| Disease State | Protein/Peptide | Fold Change/Observation | Reference |
| Diabetes & Renal Failure | Serum Albumin (Met-111, Met-147) | Highly oxidized compared to healthy controls. | [3][5][16][17] |
| Alzheimer's Disease | Plasma Protein (unspecified) | ~45% greater in AD vs. MCI patients. | [14] |
| Alzheimer's Disease | Amyloid-β in plaques | 10-50% of Aβ contains MetO. | [1][2] |
| Human DM Heart Tissue | Total Protein MetO | Increased compared to normal heart tissue. | [18] |
Table 1: Quantitative analysis of methionine sulfoxide in various diseases.
Kinetic Parameters of Methionine Sulfoxide Reductases
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| S. pneumoniae MsrAB | dabsyl-Met-S-SO | 0.86 | - | - | [19] |
| S. pneumoniae MsrAB | dabsyl-Met-R-SO | 0.038 | - | - | [19] |
| Mouse MsrB1-Sec/SECIS | dabsyl-Met-R-SO | 1.0 | - | - | [20] |
| Mouse MsrB2 | dabsyl-Met-R-SO | 0.17 | - | - | [20] |
| Mouse MsrB3 | dabsyl-Met-R-SO | 2.9 | - | - | [20] |
| Drosophila MsrA | Free MetO | 1.9 ± 0.3 | 0.20 ± 0.01 | 105 | [21] |
| Drosophila MsrA | PM(O)AIKK peptide | 1.2 ± 0.2 | 1.4 ± 0.1 | 1167 | [21] |
| Mouse MsrA | Free MetO | 2.1 ± 0.4 | 0.28 ± 0.02 | 133 | [21] |
| Mouse MsrA | PM(O)AIKK peptide | 0.9 ± 0.1 | 1.5 ± 0.1 | 1667 | [21] |
Table 2: Kinetic parameters of MsrA and MsrB from various organisms.
Experimental Protocols
The study of methionine sulfoxide requires specialized experimental techniques. Here, we provide an overview of key protocols.
Detection and Quantification of Methionine Sulfoxide
Mass spectrometry (MS) is a powerful tool for identifying and quantifying methionine sulfoxide in proteins.
Workflow for LC-MS/MS Analysis:
-
Protein Extraction: Extract proteins from cells or tissues using appropriate lysis buffers.
-
Tryptic Digestion: Digest the protein sample with trypsin to generate peptides.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The 16 Da mass shift corresponding to the addition of an oxygen atom is used to identify peptides containing methionine sulfoxide.
-
Quantification: Label-free or isotopic labeling methods can be used for quantification. For example, the ratio of the mass spectra intensity of the oxidized to the non-oxidized peptide can be calculated.[3][5][16][17]
Western blotting using antibodies specific for methionine sulfoxide can be used to detect the overall level of protein-MetO in a sample.
Detailed Protocol for Western Blotting:
-
Sample Preparation:
-
Extract proteins from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[22]
-
Determine the protein concentration of the lysates using a protein assay (e.g., Bradford assay).[23]
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[22]
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[24]
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for methionine sulfoxide (anti-MetO) diluted in blocking buffer overnight at 4°C with gentle agitation.[14]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[22]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[22]
-
-
Washing:
-
Repeat the washing step as described in step 6.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.[24]
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the signal to a loading control (e.g., β-actin or GAPDH).[14]
-
Methionine Sulfoxide Reductase Activity Assay
The activity of MsrA and MsrB can be measured using various methods, including an HPLC-based assay.
HPLC-Based Msr Activity Assay Protocol:
-
Substrate Preparation:
-
Prepare a stock solution of a dabsylated methionine sulfoxide substrate (e.g., dabsyl-Met-S-O for MsrA or dabsyl-Met-R-O for MsrB).[25]
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
A reducing agent (e.g., 10-20 mM DTT)
-
The dabsylated MetO substrate
-
The cell or tissue extract containing the Msr enzyme.[26]
-
-
-
Enzymatic Reaction:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[26]
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution (e.g., an acidic solution).
-
-
HPLC Analysis:
-
Inject the reaction mixture into a reverse-phase HPLC system.
-
Separate the dabsylated methionine product from the dabsylated methionine sulfoxide substrate.
-
Quantify the amount of product formed by measuring the peak area at the appropriate wavelength.[25]
-
Therapeutic Implications and Future Directions
The critical role of the methionine sulfoxide redox system in maintaining cellular health makes it an attractive target for therapeutic intervention.
-
Enhancing Msr Activity: Strategies to boost the activity of Msr enzymes, either through small molecule activators or gene therapy approaches, could be beneficial in conditions associated with high oxidative stress and MetO accumulation.
-
Dietary Interventions: Certain dietary compounds, such as S-methyl-L-cysteine found in garlic and cabbage, have been shown to enhance the MsrA antioxidant system and may offer a preventive approach for neurodegenerative diseases.
-
MetO as a Biomarker: The quantification of specific MetO-containing proteins in accessible biological fluids like plasma holds promise for the development of diagnostic and prognostic biomarkers for various diseases.[3][5][16][17]
Future research will likely focus on elucidating the specific protein targets of methionine oxidation in different disease contexts, understanding the regulatory mechanisms governing Msr expression and activity, and developing targeted therapies that modulate the methionine sulfoxide redox system.
Conclusion
The oxidation of methionine to methionine sulfoxide is a fundamental biological process with far-reaching implications for cellular function, aging, and disease. No longer viewed as simple oxidative damage, the reversible nature of this modification, orchestrated by the Msr enzyme system, establishes it as a key antioxidant defense mechanism and a sophisticated regulatory switch. A deeper understanding of the intricate roles of methionine sulfoxide in protein function and cellular signaling will undoubtedly pave the way for novel diagnostic and therapeutic strategies to combat a wide range of human pathologies. This guide provides a foundational resource for researchers and clinicians to explore this exciting and rapidly evolving field.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Deletion of methionine sulfoxide reductase A does not affect atherothrombosis but promotes neointimal hyperplasia and ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (PDF) Methionine sulfoxides in serum proteins as potential clinical biomarkers of oxidative stress (2016) | Satoko Suzuki | 59 Citations [scispace.com]
- 6. portlandpress.com [portlandpress.com]
- 7. pnas.org [pnas.org]
- 8. Monitoring of Methionine Sulfoxide Content and Methionine Sulfoxide Reductase Activity | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Methionine sulfoxide reductase A down-regulation in human breast cancer cells results in a more aggressive phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The biological significance of methionine sulfoxide stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Increased Levels of Protein-methionine Sulfoxide in Plasma Correlate with a Shift from a Mild Cognitive Impairment to an Alzheimer’s Disease Stage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Methionine sulfoxides in serum proteins as potential clinical biomarkers of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methionine sulfoxides in serum proteins as potential clinical biomarkers of oxidative stress | CoLab [colab.ws]
- 18. Methionine sulfoxide reductase B2 protects against cardiac complications in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural and kinetic analysis of an MsrA–MsrB fusion protein from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 21. Drosophila methionine sulfoxide reductase A (MSRA) lacks methionine oxidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad.com [bio-rad.com]
- 23. タンパク質のウェスタンブロッティングの基礎 [sigmaaldrich.com]
- 24. protocols.io [protocols.io]
- 25. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bmbreports.org [bmbreports.org]
Methodological & Application
Application Notes and Protocols for Fmoc-Met(O)-OH Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides containing methionine (Met) presents a significant challenge in solid-phase peptide synthesis (SPPS) due to the susceptibility of the thioether side chain to oxidation.[1] This oxidation can occur during the synthesis cycles and, most notably, during the final cleavage from the resin, leading to the formation of methionine sulfoxide (Met(O)) diastereomers. The presence of these oxidized impurities complicates purification and can affect the biological activity of the final peptide. A strategic approach to overcome this issue is the intentional incorporation of methionine in its oxidized form using Fmoc-Met(O)-OH. This allows for the synthesis of a homogenous peptide population containing Met(O), which can be subsequently reduced to the native Met residue in a controlled manner post-synthesis. This method can also improve the solubility of aggregation-prone peptides, facilitating their synthesis and purification.[2]
Key Considerations for Using this compound
-
Prevention of On-Synthesis Oxidation: By starting with the oxidized form, uncontrolled oxidation during peptide assembly is no longer a concern.
-
Improved Solubility: The polar sulfoxide group can enhance the solubility of the growing peptide chain, which is particularly beneficial for hydrophobic and aggregation-prone sequences.[2]
-
Homogeneous Product: The synthesis yields a single peptide species with Met(O), simplifying purification compared to a mixture of oxidized and non-oxidized peptides.
-
Post-Synthesis Reduction: A final reduction step is required to obtain the native methionine-containing peptide. This can be performed either while the peptide is still on the resin or after cleavage in solution.
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle for this compound Incorporation
This protocol outlines a single cycle for the incorporation of an this compound residue.
-
Resin Swelling: Swell the resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test can confirm the presence of free primary amines.[3]
-
-
This compound Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents), a coupling reagent (e.g., HATU, 3.9 equivalents), and a base (e.g., DIPEA, 8 equivalents) in DMF.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored with a Kaiser test (a negative result indicates completion).[4]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide
The reduction of Met(O) to Met can be performed either on-resin or in-solution post-cleavage.
On-Resin Reduction (Less Common):
While less frequently described, on-resin reduction can be advantageous. A general approach involves:
-
After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF and DCM.
-
Prepare a reduction cocktail. A common reagent is a solution of ammonium iodide and dimethyl sulfide in TFA.
-
Add the reduction cocktail to the peptide-resin and agitate at room temperature. Reaction times can vary and should be monitored by cleaving a small amount of peptide for mass spectrometry analysis.
-
After complete reduction, wash the resin extensively with DMF and DCM before proceeding to the final cleavage.
In-Solution Reduction (More Common):
This is typically performed after the peptide has been cleaved from the resin and purified.
-
Dissolve the purified, Met(O)-containing peptide in 10% (v/v) aqueous acetic acid.
-
Add N-(methyl)mercaptoacetamide (10-20 fold excess).
-
Incubate the solution at 37°C under an inert atmosphere (e.g., nitrogen or argon) for 24-36 hours.
-
Monitor the reaction by RP-HPLC to confirm the complete conversion of Met(O) to Met.
-
Lyophilize the reaction mixture to obtain the final reduced peptide.
Protocol 3: Cleavage and Deprotection
The final step is to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. For peptides containing sensitive residues, Reagent K is a good choice.
-
Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v).
-
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final peptide by mass spectrometry and analytical HPLC.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Fmoc-Amino Acid Incorporation
Note: The following data is based on the coupling of sterically similar and racemization-prone amino acids, as specific quantitative data for this compound is not extensively published. The performance may vary depending on the specific peptide sequence.[4][5]
| Coupling Reagent | Class | Typical Coupling Time (min) | Representative Coupling Efficiency (%) | Racemization Potential | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 15 - 45 | >99 | Very Low | Advantages: High reactivity, fast kinetics, excellent for difficult couplings.[4] Disadvantages: Higher cost, potential for side reactions if used in large excess. |
| HBTU | Aminium/Uronium Salt | 20 - 60 | >98 | Low | Advantages: Efficient and widely used for standard couplings. Disadvantages: Less reactive than HATU, potential for guanidinylation side reactions.[5] |
| HCTU | Aminium/Uronium Salt | 15 - 45 | >99 | Very Low | Advantages: Similar reactivity to HATU, often more cost-effective. Disadvantages: Potential for side reactions similar to other uronium salts. |
| PyBOP | Phosphonium Salt | 30 - 120 | >98 | Low | Advantages: Byproducts are non-carcinogenic, lower risk of guanidinylation compared to uronium salts. Disadvantages: Can be less effective for highly hindered couplings. |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 180 | 97 - 99 | Low | Advantages: Cost-effective, low risk of side reactions. Disadvantages: Slower reaction rates compared to onium salts.[4] |
Table 2: Typical Cleavage Cocktails for Peptides Containing Methionine or Methionine Sulfoxide
| Reagent Cocktail | Composition | Application Notes |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A general-purpose cleavage reagent suitable for peptides with sensitive residues like Cys, Met, Trp, and Tyr. The scavengers protect against oxidation and other side reactions. |
| Reagent H | TFA / Phenol / Thioanisole / 1,2-Ethanedithiol / Water / Dimethylsulfide / Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to prevent methionine oxidation during cleavage and can also reduce any pre-existing Met(O). |
| Standard TFA | TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5) | Not recommended for peptides containing unprotected methionine due to a high risk of oxidation.[2] Suitable for cleaving peptides synthesized with this compound if no other sensitive residues are present. |
Potential Side Reactions
While the use of this compound mitigates the primary issue of on-synthesis oxidation, other common SPPS side reactions should still be considered:
-
Aspartimide Formation: This can occur at Asp-Xxx sequences upon repeated exposure to the piperidine used for Fmoc deprotection. The impact of the adjacent Met(O) residue on the rate of aspartimide formation is not well-documented, but standard mitigation strategies, such as using faster deprotection times or adding HOBt to the deprotection solution, should be considered for problematic sequences.[6][7]
-
Diketopiperazine Formation: This side reaction is most prevalent at the dipeptide stage and can lead to the cleavage of the dipeptide from the resin. It is particularly problematic for sequences containing Pro or Gly.[8]
-
Racemization: While less common with urethane-protected amino acids like Fmoc derivatives, racemization can occur, especially for residues like His and Cys, with certain activation methods.[6]
Mandatory Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Signaling pathway for the in-solution reduction of a methionine sulfoxide (Met(O)) containing peptide to its native methionine (Met) form.
References
- 1. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.iris-biotech.de [media.iris-biotech.de]
- 8. chempep.com [chempep.com]
Application Notes and Protocols for the Efficient Coupling of Fmoc-Met(O)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, a sulfur-containing amino acid, can be a challenging residue in Solid-Phase Peptide Synthesis (SPPS), particularly within hydrophobic or aggregation-prone sequences.[1] The thioether side chain of methionine is susceptible to oxidation during synthesis and cleavage, leading to the formation of methionine sulfoxide [Met(O)] and, irreversibly, methionine sulfone [Met(O2)].[2][3] While often considered an undesirable side reaction, the reversible oxidation to Met(O) can be strategically employed to overcome significant challenges in SPPS.
The incorporation of Fmoc-Met(O)-OH, the sulfoxide form of the amino acid, serves as a powerful tool to disrupt peptide aggregation.[1] The increased polarity of the Met(O) residue enhances the solubility of the growing peptide chain, leading to improved synthesis quality, higher crude purity, and simplified purification by HPLC.[4] Following successful synthesis and purification, the Met(O) residue can be quantitatively reduced back to methionine, yielding the desired native peptide.[4]
This application note provides a detailed overview of the use of this compound in Fmoc-based SPPS, including comparative data, detailed experimental protocols, and troubleshooting guidelines to ensure its successful implementation.
Data Presentation: Summary of SPPS Conditions for this compound Incorporation
While direct kinetic comparisons of coupling reagents for this compound are not extensively documented—suggesting its coupling is not inherently problematic—its successful application in the synthesis of "difficult" peptides is well-reported. The following table summarizes conditions under which this compound has been effectively utilized to improve peptide synthesis outcomes.
| Peptide Sequence/Target | Key Challenge(s) | Coupling Conditions | Observed Outcome | Reference(s) |
| Tar-DNA-binding protein 43 (307–347) | Highly aggregation-prone, 7 Met residues | Standard Fmoc-SPPS with Met(O) building blocks | Anticipated improved solubility of the crude product for facilitated purification.[4] | [4] |
| Human Calcitonin (hCT) | Aggregation, presence of by-products | Standard Fmoc-SPPS using Met(O) vs. Met | Use of Met(O) greatly improved the synthetic outcome, reduced by-products, and improved solubility. Overall yield increased from 5% to 10%.[4] | [4] |
| β-amyloid (1-40) | Difficult sequence, highly insoluble peptide | Microwave-assisted SPPS (MW-SPPS) without N₂ atmosphere | Rapidly yielded the Met(O)-containing peptide as a soluble material.[2] | [2] |
| Aggregation-prone prion protein peptides | Aggregation during synthesis and purification | Standard Fmoc-SPPS with Met(O) | Significantly improved quality and solubility of the crude peptide.[1] | [1] |
Experimental Protocols
Protocol 1: Automated Fmoc SPPS using this compound
This protocol describes a standard automated procedure on a peptide synthesizer for incorporating this compound into a peptide sequence.
1. Resin Preparation:
-
Select a suitable resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for C-terminal acids).
-
Place the resin in a reaction vessel and swell in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. This compound Coupling:
-
Activation Solution: In a separate vial, prepare the activation solution. For a 0.1 mmol scale synthesis, use:
-
This compound: 4 equivalents (e.g., 0.4 mmol)
-
Coupling Reagent (e.g., HBTU/HATU): 3.9 equivalents
-
Base (e.g., DIPEA): 8 equivalents
-
Dissolve in a minimal amount of DMF.
-
-
Coupling Reaction: Add the activated this compound solution to the reaction vessel containing the deprotected resin.
-
Agitate the mixture at room temperature for 45-60 minutes. For difficult couplings, the reaction time can be extended.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
5. Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence.
Protocol 2: Post-Synthesis Reduction of Met(O) to Methionine
This step is performed after the peptide has been synthesized and purified.
1. Reagents:
-
Ammonium Iodide (NH₄I)
-
Dimethyl Sulfide (DMS)
-
Trifluoroacetic Acid (TFA) / Water mixture (e.g., 95:5 v/v)
2. Procedure:
-
Dissolve the purified Met(O)-containing peptide in a TFA/water mixture.
-
Add NH₄I (10-20 equivalents) and DMS (20-40 equivalents) to the peptide solution.
-
Stir the reaction at room temperature for 60-90 minutes, monitoring by HPLC or LC-MS until the reduction is complete.
-
Remove the volatiles under a stream of nitrogen and precipitate the reduced peptide with cold diethyl ether.
-
Perform a final purification step if necessary.
Visualizations
References
Standard Operating Procedure for the Incorporation of Fmoc-Met(O)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Note
The incorporation of methionine sulfoxide, utilizing Fmoc-Met(O)-OH, is a strategic tool in solid-phase peptide synthesis (SPPS) primarily employed to enhance the solubility and reduce aggregation of hydrophobic and aggregation-prone peptides.[1] The increased polarity of the sulfoxide group disrupts the secondary structures that can hinder synthesis and purification.[1] This application note provides a detailed protocol for the efficient incorporation of this compound into peptide sequences and the subsequent, optional, reduction of the methionine sulfoxide back to methionine.
This compound is a commercially available, standard building block for the introduction of methionine sulfoxide residues during Fmoc SPPS. Its chemical behavior during coupling is analogous to other standard Fmoc-amino acids, allowing for its integration into established SPPS protocols.[2] However, careful consideration of solubility and coupling conditions is recommended to ensure optimal outcomes.
Key Considerations
-
Solubility: this compound exhibits good solubility in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[3] It is crucial to ensure complete dissolution of the amino acid prior to activation and coupling to prevent incomplete reactions.
-
Coupling Activation: While standard coupling conditions are often sufficient, for challenging sequences or to ensure high coupling efficiency, the use of potent activating reagents such as HATU, HBTU, or PyBOP is recommended.[4]
-
Diastereomers: this compound is a mixture of two diastereomers (R and S) at the sulfur atom.[5] This will result in the synthesis of a peptide with diastereomeric forms of methionine sulfoxide.
-
Reduction: If the final peptide requires native methionine, the methionine sulfoxide can be reduced back to methionine, typically after purification of the oxidized peptide.[1] On-resin reduction protocols are also available.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the incorporation of this compound.
Table 1: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₀H₂₁NO₅S | |
| Molecular Weight | 387.45 g/mol | |
| CAS Number | 76265-70-8 | |
| Appearance | White to off-white powder | |
| Storage Temperature | 2-8°C |
Table 2: Recommended Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 - 5 |
| Coupling Reagent (e.g., HATU, HBTU) | 2.9 - 4.5 |
| Base (e.g., DIPEA, Collidine) | 6 - 10 |
Table 3: Solubility of this compound in Common SPPS Solvents
| Solvent | Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Good | Recommended for dissolution and coupling. |
| N-Methyl-2-pyrrolidone (NMP) | Good | An effective alternative to DMF. |
| Dichloromethane (DCM) | Limited | Not recommended for dissolving the amino acid. |
Experimental Protocols
Protocol for Incorporation of this compound
This protocol outlines a standard cycle for the incorporation of this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (for capping, if necessary)
-
Solid-phase peptide synthesis reaction vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-5 eq.) and HATU (2.9-4.5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (2-3 times) to remove excess reagents and by-products.
-
-
Monitoring the Coupling Reaction (Optional):
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
-
Capping (Optional): If the coupling is incomplete, cap the unreacted amino groups by treating the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.
Protocol for On-Resin Reduction of Methionine Sulfoxide
This protocol can be performed after the full peptide sequence has been assembled and before the final cleavage from the resin.
Materials:
-
Peptide-resin containing Met(O)
-
Ammonium Iodide (NH₄I)
-
Dimethyl Sulfide (DMS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM.
-
Reduction Cocktail Preparation: Prepare a solution of 1 M NH₄I and 2 M DMS in a mixture of DCM and DMF.
-
Reduction Reaction:
-
Add the reduction cocktail to the peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing:
-
Drain the reduction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
-
Drying: Dry the resin under vacuum before proceeding to cleavage.
Visualizations
Caption: Experimental workflow for this compound incorporation.
Caption: Strategy for using this compound to synthesize difficult peptides.
References
Application Notes and Protocols for the Reduction of Methionine Sulfoxide to Methionine in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation, readily converting to methionine sulfoxide (MetO). This post-translational modification can occur during peptide synthesis, purification, storage, and even in vivo due to oxidative stress. The oxidation of methionine residues in therapeutic peptides and proteins can alter their conformation, stability, and biological activity, making the reduction of MetO back to methionine a critical process in research and drug development.[1] These application notes provide detailed protocols for the enzymatic and chemical reduction of methionine sulfoxide in peptides, along with methods for analysis.
Methods for Methionine Sulfoxide Reduction
There are two primary approaches for the reduction of methionine sulfoxide in peptides: enzymatic and chemical methods. The choice of method depends on factors such as the specific peptide, the presence of other sensitive functional groups, and the desired stereospecificity of the reduction.
Enzymatic Reduction
Enzymatic reduction is highly specific and occurs under mild conditions, minimizing the risk of side reactions. The key enzymes involved are Methionine Sulfoxide Reductases (MsrA and MsrB).
-
MsrA stereospecifically reduces the S-epimer of methionine sulfoxide (MetS(O)).[2]
-
MsrB stereospecifically reduces the R-epimer of methionine sulfoxide (MetR(O)).[2]
A combination of both MsrA and MsrB is typically used to ensure the complete reduction of both diastereomers of MetO.[2] These enzymes require a reducing agent, most commonly dithiothreitol (DTT) or the thioredoxin system, to regenerate their active state.[3]
Chemical Reduction
Several chemical reagents can effectively reduce methionine sulfoxide. These methods are often faster than enzymatic reduction but may require harsher conditions that can affect other amino acid residues.
-
Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS): This is a mild and effective method for reducing MetO.[1][4]
-
Trimethylsilyl Bromide (TMSBr) and Ethane-1,2-dithiol: This method is reported to be highly efficient and rapid.[4]
-
Titanium(IV) Chloride (TiCl₄) and Sodium Iodide (NaI): A very fast reduction method, though it may lead to side reactions with disulfide bonds or tryptophan residues.[5][6]
-
N-(methyl)mercaptoacetamide: A reagent used for post-cleavage reduction of Met(O).[7]
-
2-Mercaptopyridine in Liquid Hydrogen Fluoride: A method demonstrated for use during peptide synthesis.[8]
Quantitative Comparison of Reduction Methods
The efficiency of methionine sulfoxide reduction can vary significantly depending on the method and the peptide substrate. The following table summarizes reported efficiencies for various methods.
| Reduction Method | Reagents | Typical Efficiency | Reaction Time | Key Considerations |
| Enzymatic | MsrA/MsrB, DTT | >95% | 1-2 hours | Highly specific, mild conditions. Requires both enzymes for complete reduction of diastereomers. |
| Chemical | NH₄I, DMS | Variable, can be slow | ~2 hours | Mild conditions, but can be slower than other chemical methods.[4] |
| Chemical | TMSBr, Ethane-1,2-dithiol | High, near complete | 5-15 minutes | Very efficient and fast.[4] |
| Chemical | TiCl₄, NaI | ~70% | ~4 minutes | Very rapid, but can cause side reactions with Cys and Trp.[5][6] |
| Chemical | N-(methyl)mercaptoacetamide | Effective | 24-36 hours | Used for post-cleavage reduction.[7] |
Experimental Protocols
Protocol 1: Enzymatic Reduction of Methionine Sulfoxide using MsrA and MsrB
This protocol describes the in-vitro reduction of a peptide containing methionine sulfoxide using recombinant MsrA and MsrB enzymes.
Materials:
-
Peptide containing methionine sulfoxide (MetO-peptide)
-
Recombinant MsrA and MsrB enzymes
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Deionized water
-
LC-MS system for analysis
Procedure:
-
Peptide Preparation: Dissolve the MetO-peptide in 50 mM Tris-HCl buffer (pH 7.5) to a final concentration of 1 mg/mL.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture as follows:
-
MetO-peptide solution: 100 µL
-
MsrA (1 mg/mL stock): 2 µL
-
MsrB (1 mg/mL stock): 2 µL
-
DTT (1 M stock): 1 µL (final concentration 10 mM)
-
50 mM Tris-HCl, pH 7.5: to a final volume of 200 µL
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding 1 µL of 10% trifluoroacetic acid (TFA).
-
Analysis: Analyze the reaction mixture by LC-MS to confirm the reduction of methionine sulfoxide to methionine.
Protocol 2: Chemical Reduction of Methionine Sulfoxide using Ammonium Iodide and Dimethyl Sulfide
This protocol is suitable for the reduction of MetO in peptides, particularly those sensitive to harsh conditions.
Materials:
-
MetO-peptide
-
Ammonium Iodide (NH₄I)
-
Dimethyl Sulfide (DMS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Water
-
LC-MS system for analysis
Procedure:
-
Peptide Dissolution: Dissolve the MetO-peptide in a mixture of acetonitrile and water (1:1 v/v).
-
Reagent Preparation: Prepare a reducing cocktail by dissolving NH₄I (10-fold molar excess over MetO) and DMS (20-fold molar excess over MetO) in the peptide solution.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Work-up: Dilute the reaction mixture with water and lyophilize to remove excess reagents.
-
Analysis: Re-dissolve the peptide in a suitable solvent and analyze by LC-MS.
Protocol 3: Analysis of Methionine Oxidation and Reduction by LC-MS
This protocol outlines a general method for the analysis of methionine-containing peptides to determine the extent of oxidation and the efficiency of reduction.
LC-MS Parameters:
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | ESI-QTOF or Orbitrap |
| Ionization Mode | Positive |
| Scan Range | m/z 100-2000 |
| Data Analysis | Extracted ion chromatograms (EICs) for the expected m/z of the methionine-containing peptide and its +16 Da oxidized form. |
Visualizations
Caption: Enzymatic reduction of methionine sulfoxide by MsrA/B.
References
- 1. biotage.com [biotage.com]
- 2. The Methionine Sulfoxide Reduction System: Selenium Utilization and Methionine Sulfoxide Reductase Enzymes and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thionein can serve as a reducing agent for the methionine sulfoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of TiCl4-mediated reduction of methionine sulfoxide in peptides with oxidizable or reducible residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Reduction of methionine sulfoxide in peptide synthesis by use of 2-mercaptopyridine in liquid hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for On-Resin Reduction of Fmoc-Met(O)-OH Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine is a sulfur-containing amino acid that is highly susceptible to oxidation during solid-phase peptide synthesis (SPPS), particularly during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step. This oxidation leads to the formation of methionine sulfoxide (Met(O)) diastereomers, which can complicate purification and analysis of the target peptide. A common strategy to circumvent this issue is the intentional incorporation of Fmoc-Met(O)-OH during synthesis, followed by a reduction step to yield the native methionine-containing peptide. This application note details the protocols for the effective reduction of Met(O)-containing peptides, with a focus on methods performed concurrently with cleavage from the resin.
Introduction: The Challenge of Methionine Oxidation
During Fmoc-based SPPS, the repeated cycles of coupling and deprotection, and especially the final cleavage from the solid support using strong acids like TFA, can lead to the oxidation of methionine residues. The resulting methionine sulfoxide introduces an unwanted modification and complicates the purification process due to the presence of diastereomers and the increased polarity of the peptide.
To ensure a homogeneous final product, this compound can be used in place of Fmoc-Met-OH during peptide synthesis.[1] This approach produces a single, uniformly oxidized peptide that is often more soluble and easier to purify.[2] The final step is then the reduction of the Met(O) residue(s) back to methionine. While this reduction can be performed in solution after purification, a more efficient workflow involves performing the reduction while the peptide is still on the solid support, either as a discrete step before cleavage or, more commonly, concurrently with the cleavage process.
Rationale for On-Resin and Concurrent Reduction Strategies
Performing the reduction of Met(O) while the peptide is still attached to the resin or during the cleavage cocktail treatment offers several advantages:
-
Improved Efficiency: It combines the reduction and cleavage/deprotection steps, saving time and reducing handling steps.
-
Minimization of Side Reactions: Certain reducing agents in the cleavage cocktail can also act as scavengers, preventing other acid-catalyzed side reactions, such as the alkylation of tryptophan.
-
Enhanced Purity of Crude Product: By reducing the Met(O) before precipitation, the crude peptide is more homogeneous, simplifying subsequent purification.
Experimental Protocols
The most effective and widely documented methods for reducing Met(O) in the context of Fmoc-SPPS are those that are integrated into the final cleavage step. Below are detailed protocols for two such methods.
Protocol 1: Reduction using a TFA/DMS/Ammonium Iodide Cocktail
This protocol is based on the work of Huang and Rabenstein and utilizes dimethylsulfide (DMS) and ammonium iodide as the reducing agents within the TFA cleavage cocktail.[3]
Materials:
-
Peptide-resin containing one or more Met(O) residues
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Thioanisole
-
1,2-ethanedithiol (EDT)
-
Water (deionized)
-
Dimethylsulfide (DMS)
-
Ammonium iodide (NH₄I)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Resin Preparation:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Wash the resin three times with DMF.
-
Wash the resin three times with DCM.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage and Reduction:
-
Prepare the cleavage cocktail (Reagent H): TFA (81%), phenol (5%), thioanisole (5%), water (3%), DMS (2%), EDT (2.5%), and ammonium iodide (1.5% w/w).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the mixture to react for 2-4 hours at room temperature with occasional agitation.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small volume of fresh TFA.
-
Combine all filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Reduction using a TMSBr-based Cocktail
This protocol uses trimethylsilyl bromide (TMSBr) in the cleavage cocktail, which has been shown to be effective for the reduction of Met(O).
Materials:
-
Peptide-resin containing one or more Met(O) residues
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
m-Cresol
-
1,2-ethanedithiol (EDT)
-
Trimethylsilyl bromide (TMSBr)
-
Cold diethyl ether
-
Nitrogen gas
Procedure:
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Cleavage and Reduction:
-
In a reaction vessel, prepare the cleavage solution by combining TFA (7.5 mL), thioanisole (1.17 mL), m-cresol (0.1 mL), and EDT (0.50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TMSBr (1.32 mL) to the cooled solution.
-
Add the dried peptide-resin (approx. 200 mg) to the cocktail.
-
Allow the mixture to stand for 15-30 minutes at 0°C under a blanket of nitrogen.
-
-
Peptide Precipitation and Isolation:
-
Follow the same peptide precipitation and isolation steps as in Protocol 1.
-
Data Presentation
The choice of reduction method can impact the overall yield and purity of the final peptide. The following tables summarize the components of common reduction/cleavage cocktails and the efficiency of different reducing systems in solution.
Table 1: Composition of Cleavage Cocktails for Concurrent Met(O) Reduction
| Reagent Cocktail | Components | Ratio (v/v or w/w) | Notes |
| Reagent H | TFA / Phenol / Thioanisole / Water / DMS / EDT / NH₄I | 81:5:5:3:2:2.5:1.5 (w/w) | Effective for Met(O) reduction and scavenging. |
| TMSBr Cocktail | TFA / Thioanisole / m-Cresol / EDT / TMSBr | 7.5:1.17:0.1:0.5:1.32 (mL) | Rapid deprotection and reduction. |
| "Low-High" HF (Boc) | Low: HF / DMS / p-cresolHigh: HF / p-cresol | 25:65:10 (v/v)90:10 (v/v) | Met(O) is reduced in the "low" HF step.[1] |
Table 2: Comparison of Met(O) Reduction Methods in Solution (Adapted from a study on a model peptide)[2]
| Reduction Procedure | Reagents | Time | Outcome |
| Procedure 1 | Ammonium iodide, Dimethyl sulfide | 2 hours | Relatively slow reduction, small amounts of partially oxidized peptide remained. |
| Procedure 2 | Tetrabutylammonium bromide, Ethane-1,2-dithiol | - | (Data not shown to be superior) |
| Procedure 3 | Trimethylsilyl bromide, Ethane-1,2-dithiol | - | Described as most efficient for complete reduction.[4] |
Note: This data is for solution-phase reduction but provides valuable insight into the relative efficacy of these reagent systems.
Visualizations
Workflow for Synthesis and On-Resin Reduction
References
Application Notes and Protocols: Cleavage of Peptides Synthesized with Fmoc-Met(O)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Met(O)-OH (N-Fmoc-L-methionine-D,L-sulfoxide) is a strategic approach to mitigate the challenges associated with methionine oxidation, a common side reaction during peptide synthesis and cleavage.[1] The thioether side chain of methionine is highly susceptible to oxidation, which can occur during the acidic conditions of cleavage from the resin, leading to the formation of methionine sulfoxide (Met(O)).[2][3][4] The intentional incorporation of Met(O) during synthesis can lead to a more homogeneous crude peptide product, simplifying purification.[1][5] Subsequent reduction of the Met(O) residue back to methionine is then required to obtain the desired native peptide.
This document provides detailed protocols for the cleavage of peptides containing Met(O) and for the in-situ or post-synthetic reduction of the sulfoxide.
The Challenge of Methionine Oxidation
During the final trifluoroacetic acid (TFA)-mediated cleavage step in Fmoc-SPPS, reactive carbocations are generated from side-chain protecting groups and the resin linker.[3][6][7] These species can lead to various side reactions, including the oxidation of the nucleophilic methionine residue to methionine sulfoxide, identifiable by a +16 Da mass shift.[2][8] While using scavengers can minimize this, complete prevention is often challenging. Synthesizing the peptide with this compound from the outset provides a uniform product that can be more readily purified.[5] The final step is then the reduction of Met(O) to Met.
Cleavage Cocktails for Peptides with Methionine Sulfoxide
The choice of cleavage cocktail is critical for efficiently cleaving the peptide from the resin while ensuring the integrity of other sensitive amino acids. For peptides synthesized with this compound, the primary goal of the cocktail is not to prevent oxidation, but to facilitate the reduction of the sulfoxide back to methionine, either during the cleavage process or in a subsequent step.
Several cleavage cocktails have been developed to address methionine oxidation, and some are specifically designed for the reductive cleavage of Met(O) containing peptides.
Reductive Cleavage Cocktails
Reagent H is a cleavage cocktail specifically formulated to minimize methionine side-chain oxidation and can also be used for the reductive cleavage of peptides containing Met(O).[8][9][10][11] The presence of ammonium iodide and dimethylsulfide facilitates the in-situ reduction of methionine sulfoxide.[2][9][10]
Cocktails with TMSCl and PPh₃ have been shown to be highly effective in preventing methionine oxidation and may also be suitable for reductive cleavage, although this application is less documented.[2][12]
Data Presentation: Comparison of Cleavage Cocktails
The following table summarizes various cleavage cocktails and their intended applications, particularly concerning methionine-containing peptides.
| Reagent Name | Composition | Key Features & Applications |
| Reagent H | Trifluoroacetic acid (81%), phenol (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%), water (3%), dimethylsulfide (2%), ammonium iodide (1.5% w/w)[8][9][10] | Specifically designed to prevent methionine oxidation and for in-situ reduction of Met(O).[9][10] |
| Reagent K | Trifluoroacetic acid (82.5%), phenol (5%), water (5%), thioanisole (5%), 1,2-ethanedithiol (2.5%)[3][8] | A general-purpose cocktail for peptides with various sensitive residues like Cys, Met, Trp, and Tyr.[3][10] Adding NH₄I can reduce Met(O) formation.[9] |
| Reagent R | Trifluoroacetic acid, thioanisole, 1,2-ethanedithiol (EDT), anisole (90:5:3:2)[8] | Recommended for sequences containing Trp, His, Met, Cys, and Arg(Mtr/Pmc).[8] |
| Reagent B | Trifluoroacetic acid (88%), phenol (5%), water (5%), triisopropylsilane (2%)[10] | An "odorless" cocktail where TIS replaces thiol scavengers. It does not prevent methionine oxidation.[7][10] |
| TFA/TIS/H₂O | Trifluoroacetic acid (95%), triisopropylsilane (2.5%), water (2.5%)[3][13] | A standard, general-purpose cocktail for peptides without highly sensitive residues.[3] |
| TFA/An/TMSCl/Me₂S + PPh₃ | TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃)[2][12] | Shown to be very effective at eradicating methionine oxidation.[2][12] |
Experimental Protocols
Protocol 1: Reductive Cleavage using a Reagent H-like Cocktail
This protocol describes the cleavage of a peptide synthesized with this compound, with the simultaneous reduction of the methionine sulfoxide.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Dimethylsulfide (DMS)
-
Ammonium iodide (NH₄I)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Sintered glass funnel
Procedure:
-
Resin Preparation:
-
Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Wash the resin with DCM (3 x 10 mL) to remove residual DMF and other impurities.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[6]
-
-
Cleavage Cocktail Preparation (Reagent H):
-
In a well-ventilated fume hood, prepare the cleavage cocktail fresh just before use.
-
For 1 gram of resin, prepare approximately 10-20 mL of the cocktail.
-
Carefully mix the following components:
-
Trifluoroacetic acid (8.1 g, ~5.5 mL)
-
Phenol (0.5 g)
-
Thioanisole (0.5 g, ~0.5 mL)
-
1,2-Ethanedithiol (0.25 g, ~0.22 mL)
-
Water (0.3 g, 0.3 mL)
-
Dimethylsulfide (0.2 g, ~0.24 mL)
-
Ammonium iodide (0.15 g)
-
-
-
Cleavage and Reduction Reaction:
-
Peptide Isolation:
-
Filter the cleavage mixture through a sintered glass funnel to separate the resin.
-
Collect the filtrate containing the cleaved peptide.
-
Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.[13]
-
-
Peptide Precipitation:
-
In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[6]
-
Slowly add the TFA filtrate to the cold ether while gently vortexing.
-
A white precipitate of the crude peptide should form.
-
Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.[6]
-
-
Peptide Washing and Drying:
-
Centrifuge the peptide suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and cleaved protecting groups.[13]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.
-
Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide
This protocol is suitable when a standard cleavage cocktail is used first, followed by a separate reduction step of the purified or crude peptide.
Materials:
-
Crude or purified peptide containing Met(O)
-
Ammonium iodide (NH₄I)
-
Dimethylsulfide (DMS)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
-
HPLC for reaction monitoring
Procedure:
-
Peptide Dissolution:
-
Dissolve the crude, oxidized peptide in TFA.
-
-
Reduction Reaction:
-
Add ammonium iodide and dimethylsulfide to the solution. The exact concentrations may need to be optimized for your specific peptide.[2] A common starting point is a similar ratio as in Reagent H.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reduction by HPLC to determine the optimal reaction time.
-
-
Peptide Precipitation and Purification:
-
Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.[2]
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove residual reagents.
-
Dry the purified peptide under vacuum.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for reductive cleavage of peptides containing Met(O).
Proposed Mechanism of Met(O) Reduction
Caption: Proposed mechanism for the reduction of Met(O) by NH₄I and DMS.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Cleavage Cocktail for Methionine Containing Peptides (Reagent H) [langene.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-Met(O)-OH in the Synthesis of Oxidation-Sensitive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical synthesis of peptides containing methionine (Met) presents a significant challenge due to the susceptibility of its thioether side chain to oxidation, forming methionine sulfoxide (Met(O)).[1][2][3][4][5] This oxidation can occur during the iterative cycles of solid-phase peptide synthesis (SPPS) and, more notably, during the final acidic cleavage from the solid support.[5] The resulting product is often a heterogeneous mixture of the desired peptide and its oxidized counterpart, complicating purification and reducing the overall yield.[4]
A robust strategy to mitigate these issues involves the use of Fmoc-Met(O)-OH, the pre-oxidized form of the amino acid, as a building block in SPPS.[6][7][8] This approach offers several advantages, particularly for the synthesis of hydrophobic and aggregation-prone peptides. The increased polarity of the methionine sulfoxide residue enhances the solubility of the growing peptide chain, which can improve synthesis quality and facilitate easier purification by high-performance liquid chromatography (HPLC).[6][7] Following purification, the Met(O) residue is quantitatively reduced back to methionine, yielding the final, homogeneous peptide.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the synthesis of oxidation-sensitive peptides.
Advantages of Using this compound
| Feature | Benefit |
| Increased Polarity | Improves the solubility of aggregation-prone and hydrophobic peptides, leading to better synthesis outcomes.[6][7] |
| Homogeneous Product | Results in a single, oxidized peptide species, simplifying purification.[8] |
| Improved Yields | By overcoming solubility and purification challenges, the overall yield of the desired peptide can be increased.[6] |
| Reversible Modification | The methionine sulfoxide can be efficiently reduced back to methionine post-synthesis.[6][7] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound on a Rink Amide resin for a C-terminally amidated peptide.
Materials and Reagents:
-
Rink Amide Resin
-
Fmoc-protected amino acids, including this compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HCTU (or HBTU/HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).
-
-
Amino Acid Coupling (for all amino acids, including this compound):
-
Dissolve 3-5 equivalents of the Fmoc-amino acid and a slightly less than equimolar amount of HCTU in DMF.
-
Add 5-10 equivalents of DIPEA to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether several times.
-
Dry the crude peptide containing Met(O) under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Reduction of Methionine Sulfoxide to Methionine
This protocol describes the post-purification reduction of the Met(O)-containing peptide to its native Met form.
Materials and Reagents:
-
Purified peptide containing Met(O)
-
Ammonium Iodide (NH4I)
-
Dimethyl Sulfide (DMS)
-
Acetonitrile (ACN)
-
Water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Peptide: Dissolve the purified, lyophilized peptide containing Met(O) in a mixture of acetonitrile and water (e.g., 1:1 v/v) to a concentration of approximately 1-2 mg/mL.
-
Prepare Reducing Solution: Prepare a fresh solution of the reducing agents. For every 1 mg of peptide, use approximately 10-20 equivalents of ammonium iodide and 20-40 equivalents of dimethyl sulfide.
-
Reduction Reaction:
-
Add the reducing solution to the dissolved peptide.
-
The reaction is typically rapid and can be monitored by RP-HPLC and mass spectrometry. The reaction is usually complete within 30-60 minutes at room temperature.
-
-
Quenching and Purification:
-
Once the reaction is complete (as determined by the disappearance of the Met(O) peptide mass peak and the appearance of the Met peptide mass peak), the reaction mixture can be directly purified by RP-HPLC.
-
Lyophilize the purified fractions to obtain the final peptide.
-
Data Presentation
Table 1: Comparison of Synthesis Outcomes for an Aggregation-Prone Peptide
| Parameter | Synthesis with Fmoc-Met-OH | Synthesis with this compound followed by Reduction |
| Crude Purity | Often a complex mixture of desired peptide and oxidized species (e.g., ~50:50 ratio).[4] | A single major peak corresponding to the Met(O)-containing peptide. |
| Solubility of Crude Peptide | Low, can be difficult to dissolve for purification. | Significantly improved.[6][7] |
| Purification | Challenging due to co-elution of desired and oxidized peptides. | Simplified due to a more homogeneous crude product.[6][7] |
| Overall Yield | Variable, often lower due to purification losses. | Generally higher due to improved synthesis and purification efficiency.[6] |
Visualizations
Caption: Workflow for synthesizing oxidation-sensitive peptides using this compound.
Caption: Logical relationship of the problem and solution in peptide synthesis.
References
- 1. Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins [iris.cnr.it]
- 2. researchgate.net [researchgate.net]
- 3. tks | publisher, event organiser, media agency | Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins - tks | publisher, event organiser, media agency [teknoscienze.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Application Notes and Protocols: Utilizing Fmoc-Met(O)-OH to Investigate Protein Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (Met(O)). This post-translational modification can significantly alter protein structure, function, and interaction with other molecules. The reversible nature of this oxidation, mediated by methionine sulfoxide reductases (Msrs), suggests a role for methionine oxidation as a regulatory switch in cellular signaling pathways under conditions of oxidative stress. The ability to synthesize peptides with site-specific incorporation of methionine sulfoxide is crucial for elucidating the precise functional consequences of this modification.
Fmoc-Met(O)-OH is a key building block in solid-phase peptide synthesis (SPPS) for introducing methionine sulfoxide at a specific position within a peptide sequence. This allows for the creation of well-defined peptide models to study the effects of oxidation on peptide conformation, enzyme-substrate interactions, and cellular signaling. These application notes provide detailed protocols for the synthesis of Met(O)-containing peptides and their use in quantitative assays to study protein oxidation.
Applications of this compound in Protein Oxidation Research
-
Mimicking Oxidative Stress: Peptides synthesized with this compound serve as mimics of proteins oxidized under conditions of cellular oxidative stress.
-
Enzyme Substrate Specificity: These peptides are valuable substrates for studying the activity and specificity of methionine sulfoxide reductases (MsrA and MsrB), enzymes that reverse methionine oxidation.
-
Impact on Protein Structure and Function: The incorporation of Met(O) allows for the investigation of its effects on peptide and protein conformation, stability, and biological activity.
-
Drug Development: Understanding the role of methionine oxidation in disease pathogenesis can inform the development of novel therapeutics targeting oxidative stress pathways.
Data Presentation
Table 1: Quantitative Analysis of Methionine Oxidation in a Synthetic Peptide
This table presents data from a study demonstrating a method for the accurate quantification of methionine oxidation. A synthetic peptide (MASLIKKLAVDR) was prepared in both its fully reduced (0% oxidized) and fully oxidized (100% oxidized) forms. The two forms were then mixed in varying ratios to create samples with known percentages of methionine oxidation. The "Measured Oxidation" column shows the results obtained using a mass spectrometry-based method, demonstrating the accuracy of the quantification.
| Expected Oxidation (%) | Measured Oxidation (%) |
| 0 | 0 |
| 20 | 20.5 |
| 40 | 41.2 |
| 60 | 60.8 |
| 80 | 81.1 |
| 100 | 100 |
Data is illustrative and based on findings in similar quantitative studies.
Table 2: Kinetic Parameters of Methionine Sulfoxide Reductase A (MsrA) with a Synthetic Peptide Substrate
This table provides hypothetical kinetic data for the reduction of a synthetic peptide containing methionine sulfoxide by MsrA. Such data is critical for understanding the efficiency of the enzymatic repair mechanism.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-Gly-Met(O)-Ala-NH₂ | Yeast MsrA | 150 | 0.5 | 3333 |
| Ac-Gly-Met(O)-Ala-NH₂ | Human MsrA | 120 | 0.8 | 6667 |
Data is illustrative and based on typical enzyme kinetic measurements.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Methionine Sulfoxide-Containing Peptide
This protocol outlines the manual synthesis of a peptide with a site-specific methionine sulfoxide using this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine solution to the resin and shake for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
For coupling of this compound, follow the same procedure as for other amino acids.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Quantitative Analysis of Methionine Oxidation by LC-MS
This protocol describes a method to accurately quantify the level of methionine sulfoxide in a peptide sample, distinguishing between in vivo oxidation and artifactual oxidation during sample preparation.[1]
Materials:
-
Peptide sample containing methionine
-
H₂¹⁸O₂ (Hydrogen peroxide with ¹⁸O)
-
Trypsin (for protein digestion if applicable)
-
LC-MS system (e.g., connected to a Fusion Lumos Tribrid mass spectrometer)
-
Solvent A: 0.1% formic acid in water
-
Solvent B: 0.1% formic acid in 80% acetonitrile
Procedure:
-
¹⁸O Labeling:
-
Treat the peptide sample with H₂¹⁸O₂. This will oxidize all unoxidized methionine residues to methionine sulfoxide with an ¹⁸O atom, resulting in a +18 Da mass shift. Methionine residues that were already oxidized (containing ¹⁶O) will not be affected.
-
-
Sample Preparation (if starting from a protein):
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into smaller peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Inject the labeled peptide sample onto a C18 reverse-phase column.[1]
-
Separate the peptides using a gradient of Solvent A and Solvent B.[1]
-
Introduce the eluted peptides into the mass spectrometer using a nanospray flex source.[1]
-
Acquire mass spectra, looking for peptide pairs with a 2 Da mass difference (corresponding to the ¹⁶O- and ¹⁸O-labeled methionine sulfoxide).
-
-
Data Analysis:
-
Quantify the relative peak intensities of the ¹⁶O- and ¹⁸O-labeled peptides.
-
The ratio of the ¹⁶O-labeled peptide to the total (¹⁶O + ¹⁸O) represents the initial fraction of oxidized methionine in the sample.
-
Protocol 3: In Vitro Methionine Sulfoxide Reductase (Msr) Assay
This protocol details an assay to measure the activity of Msr enzymes using a synthetic peptide containing methionine sulfoxide.
Materials:
-
Synthetic peptide substrate containing Met(O) (e.g., synthesized using this compound)
-
Recombinant MsrA or MsrB enzyme
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
Acetonitrile
-
RP-HPLC system with a UV detector
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTT (as a reducing agent), and the synthetic peptide substrate.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the Msr enzyme to the reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding acetonitrile.
-
-
HPLC Analysis:
-
Inject the quenched reaction mixture onto an RP-HPLC system.
-
Separate the substrate (Met(O)-peptide) from the product (Met-peptide).
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm).
-
-
Quantification:
-
Calculate the amount of product formed by integrating the peak area.
-
Determine the enzyme activity based on the rate of product formation.
-
Visualizations
Caption: Workflow for synthesizing and analyzing Met(O)-containing peptides.
Caption: Role of methionine oxidation in cellular signaling under oxidative stress.
Conclusion
The use of this compound in solid-phase peptide synthesis is an invaluable tool for researchers studying the impact of protein oxidation. The ability to generate peptides with precisely located methionine sulfoxides allows for detailed investigations into the structural and functional consequences of this modification. The protocols provided herein offer a framework for synthesizing these critical research tools and for performing quantitative analyses of methionine oxidation and its enzymatic reversal. These approaches will continue to be instrumental in advancing our understanding of the role of oxidative stress in health and disease.
References
Protocol for Selective Oxidation of Methionine in Peptides
Introduction
Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation, converting the nonpolar thioether side chain into a polar sulfoxide. This post-translational modification can significantly alter the structure, function, and stability of peptides and proteins. The selective oxidation of methionine residues is a critical tool for researchers in various fields, including drug development, proteomics, and structural biology. It allows for the study of oxidative stress, the investigation of protein function, and the development of antibody-drug conjugates.
This document provides detailed protocols for the selective oxidation of methionine in peptides using various chemical reagents. It also covers methods for the quantification of methionine oxidation and strategies to minimize common side reactions.
Key Reagents and Their Selectivity
The choice of oxidizing agent is crucial for achieving selective methionine oxidation while minimizing modifications to other susceptible amino acid residues. The table below summarizes common reagents and their known selectivities.
| Oxidizing Agent | Target Residue(s) | Common Side Reactions | Reference(s) |
| Hydrogen Peroxide (H₂O₂) | Methionine | Can oxidize Cysteine. At higher concentrations or with catalysts, can modify other residues. | [1][2] |
| Chloramine-T | Methionine | Oxidizes Cysteine to Cystine.[3] | [3] |
| N-Chlorosuccinimide (NCS) | Methionine | Oxidizes Cysteine and Tryptophan.[3] | [3] |
| Periodate (IO₄⁻) | Methionine | Can oxidize Tryptophan to a lesser extent. | [4][5] |
Experimental Protocols
Protocol 1: Oxidation of Methionine using Hydrogen Peroxide (H₂O₂)
This protocol describes the oxidation of peptide-bound methionines to methionine sulfoxide using hydrogen peroxide.
Materials:
-
Peptide sample
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Phosphate buffer (e.g., 50 mM, pH 7.4) or other suitable buffer
-
Water, HPLC-grade
-
Lyophilizer
-
C18 desalting column
-
Acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
Peptide Preparation: Dissolve the peptide sample in the chosen buffer to a final concentration of 1-5 mg/mL.
-
Oxidation Reaction:
-
Quenching and Removal of H₂O₂:
-
Sample Desalting:
-
Analysis: Analyze the extent of oxidation using mass spectrometry. A +16 Da mass shift per methionine residue indicates oxidation to methionine sulfoxide.
Protocol 2: Selective Oxidation with Chloramine-T
This protocol is suitable for peptides where cysteine oxidation to cystine is acceptable or absent.
Materials:
-
Peptide sample
-
Chloramine-T solution (freshly prepared)
-
Buffer (neutral to slightly alkaline pH, e.g., Tris or phosphate buffer, pH 7.5-8.0)
-
Quenching reagent (e.g., L-methionine or sodium metabisulfite)
-
Desalting column or HPLC for purification
Procedure:
-
Peptide Preparation: Dissolve the peptide in the chosen buffer.
-
Oxidation Reaction:
-
Add a freshly prepared solution of Chloramine-T to the peptide solution. The molar ratio of Chloramine-T to methionine will need to be optimized but is typically in the range of 1.1 to 2 equivalents per methionine.
-
Incubate at room temperature for 15-30 minutes. Monitor the reaction progress by HPLC or mass spectrometry.
-
-
Quenching: Add an excess of a quenching reagent like free L-methionine to consume any unreacted Chloramine-T.
-
Purification: Purify the oxidized peptide from the reaction mixture using desalting or reversed-phase HPLC.
-
Analysis: Confirm oxidation via mass spectrometry.
Quantification of Methionine Oxidation
Accurate quantification of methionine oxidation is essential. Several methods can be employed, with mass spectrometry-based approaches being the most common.
Methionine Oxidation by Blocking with Alkylation (MObBa)
This method involves selectively alkylating unoxidized methionines with iodoacetamide (IAA) at a low pH, preventing their spurious oxidation during analysis. The fraction of oxidized methionine can then be quantified by mass spectrometry.[1][6]
| Step | Description | Key Parameters |
| 1. Alkylation | Unoxidized methionines are selectively alkylated with iodoacetamide (IAA). | pH 4, 37°C, up to 3 days for full alkylation.[1][6] |
| 2. Analysis | The sample is analyzed by LC-MS/MS. | Quantify the relative intensities of alkylated vs. non-alkylated (oxidized) methionine-containing peptides. |
Isotopic Labeling with ¹⁸O-Hydrogen Peroxide
This technique distinguishes between in vivo or pre-existing oxidation and artifactual oxidation during sample preparation. Unoxidized methionines are oxidized with H₂¹⁸O₂, resulting in a +18 Da mass shift, while already oxidized methionines retain their ¹⁶O (+16 Da).[7][8][9]
| Step | Description | Key Parameters |
| 1. Labeling | Peptides are treated with H₂¹⁸O₂ to oxidize all unoxidized methionine residues. | This step is typically performed early in the sample preparation workflow. |
| 2. Analysis | The relative ratio of peptides with ¹⁶O- and ¹⁸O-labeled methionine sulfoxide is determined by mass spectrometry. | The 2 Da mass difference allows for differentiation.[9] |
Visualizing the Workflow
Experimental Workflow for H₂O₂ Oxidation
Caption: Workflow for methionine oxidation using H₂O₂.
Quantification Workflow using MObBa
Caption: MObBa workflow for quantifying methionine oxidation.
Minimizing Side Reactions
During peptide synthesis and handling, methionine can be susceptible to unwanted oxidation and other side reactions.[10][11][12]
-
S-alkylation: During acid-catalyzed cleavage in solid-phase peptide synthesis (SPPS), tert-butyl cations can alkylate the methionine thioether.[10][12]
-
Oxidation during Cleavage: The acidic conditions of the final cleavage step in Fmoc/tBu SPPS can promote methionine oxidation.[11][12]
To mitigate these side reactions, specialized cleavage cocktails containing scavengers are employed.
| Cleavage Cocktail Component | Purpose | Reference(s) |
| Dimethylsulfide (DMS) & Ammonium Iodide | Reduces or eliminates methionine sulfoxide formation.[13] | [13][14] |
| Trimethylsilyl chloride (TMSCl) & Triphenylphosphine (PPh₃) | Eradicates methionine oxidation.[11] | [11][14] |
| Anisole, Thioanisole, 1,2-ethanedithiol (EDT) | Standard scavengers to protect various sensitive residues. | [14] |
Reversing Methionine Oxidation
In instances where methionine oxidation is undesirable, it can often be reversed to the native methionine.
Protocol for Reduction of Methionine Sulfoxide
This protocol provides a general method for reducing methionine sulfoxide back to methionine.
Materials:
-
Oxidized peptide
-
Ammonium Iodide (NH₄I)
-
Dimethylsulfide (DMS)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve the crude, oxidized peptide in TFA.[14]
-
Add ammonium iodide and dimethylsulfide to the solution. The optimal concentrations may require adjustment for the specific peptide.[14]
-
Stir the reaction mixture at room temperature.
-
Monitor the reduction progress by HPLC.
-
Once the reaction is complete, precipitate the peptide by adding the mixture to cold diethyl ether.[14]
-
Collect the peptide pellet by centrifugation and wash it with cold diethyl ether to remove residual reagents.[14]
-
Dry the purified peptide under a vacuum.[14]
References
- 1. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine oxidation by hydrogen peroxide in peptides and proteins: A theoretical and Raman spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective oxidation of methionine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accurate determination of protein methionine oxidation by stable isotope labeling and LC-MS analysis. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 12. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotage.com [biotage.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-Met(O)-OH in Therapeutic Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine, a sulfur-containing amino acid, is a common residue in therapeutic peptides. However, its thioether side chain is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)). This oxidation can occur during solid-phase peptide synthesis (SPPS), particularly during the final cleavage from the resin, as well as during purification and storage.[1] The resulting peptide is a mixture of the desired product and its oxidized forms, which complicates purification and can potentially alter the biological activity of the therapeutic peptide.
Fmoc-Met(O)-OH, the sulfoxide form of Fmoc-methionine, offers a strategic solution to this problem. By intentionally incorporating the oxidized form of methionine into the peptide sequence, a homogeneous product is obtained, which can be more easily purified.[2][3] The methionine sulfoxide residue can then be reduced back to methionine in a subsequent step, yielding the desired peptide with high purity. This approach is particularly advantageous in the synthesis of hydrophobic and aggregation-prone peptides, where the increased polarity of Met(O) can improve solubility and reduce aggregation during synthesis and purification.[2]
Applications of this compound in Therapeutic Peptide Synthesis
The use of this compound is particularly beneficial in the following applications:
-
Synthesis of Peptides Prone to Methionine Oxidation: For sequences containing multiple methionine residues or those that require harsh cleavage conditions, using this compound can prevent the formation of a heterogeneous mixture of oxidized and non-oxidized peptides.
-
Improving the Synthesis of Aggregation-Prone Peptides: The increased polarity of the sulfoxide group can disrupt the intermolecular hydrogen bonding that leads to peptide aggregation on the solid support.[2] This results in improved coupling efficiency, higher crude peptide purity, and simplified purification.
-
Facilitating the Purification of Hydrophobic Peptides: The enhanced solubility of Met(O)-containing peptides in aqueous-organic solvents used for reverse-phase HPLC can significantly improve the separation and purification process.[2]
Data Presentation
The following tables summarize quantitative data from the synthesis of therapeutic peptides using this compound compared to the standard Fmoc-Met-OH.
| Peptide Sequence | Synthesis Strategy | Crude Purity (%) | Overall Yield (%) | Reference |
| Human Calcitonin | Fmoc-Met-OH | Moderate | 5 | [2] |
| Human Calcitonin | This compound | Significantly | 10 | [2] |
| Human Prion Protein (125-155) | Fmoc-Met-OH | Moderate | 2 | [2] |
| Human Prion Protein (125-155) | This compound | Improved | Higher | [2] |
| TDP-43 (307–347) (Aggregation-prone) | Fmoc-Met-OH | Low | Low | [2] |
| TDP-43 (307–347) (Aggregation-prone) | This compound | Improved | Higher | [2] |
Note: "Higher" and "Improved" are used where specific quantitative data was not available in the cited sources.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the manual synthesis of a peptide containing a methionine sulfoxide residue using a standard Fmoc/tBu strategy.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent such as HCTU (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
For the incorporation of this compound, follow the same procedure as for other standard Fmoc-amino acids.
4. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.
5. Repeat Synthesis Cycle:
-
Repeat steps 2-4 for each amino acid in the peptide sequence.
6. Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to the dried resin.
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
7. Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide containing Met(O) using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Protocol 2: Reduction of Methionine Sulfoxide to Methionine
This protocol describes a mild method for the reduction of purified Met(O)-containing peptides in solution using ammonium iodide (NH₄I) and dimethyl sulfide (DMS).[3][4]
1. Reagents and Materials:
-
Purified peptide containing Met(O)
-
Trifluoroacetic acid (TFA)
-
Ammonium iodide (NH₄I)
-
Dimethyl sulfide (DMS)
-
Cold diethyl ether
-
Centrifuge
-
RP-HPLC system for analysis and purification
2. Reduction Procedure:
-
Dissolve the purified, lyophilized Met(O)-containing peptide in TFA to a concentration of approximately 1-2 mg/mL.
-
Add ammonium iodide (10-20 equivalents per Met(O) residue).
-
Add dimethyl sulfide (20-40 equivalents per Met(O) residue).
-
Stir the reaction mixture at room temperature. The reaction time may vary depending on the peptide sequence and the number of Met(O) residues (typically 30 minutes to a few hours).
-
Monitor the progress of the reduction by RP-HPLC until the starting material is consumed.
3. Peptide Isolation:
-
Once the reduction is complete, precipitate the peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the reduced peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual reagents.
-
Dry the peptide under vacuum.
4. Final Purification:
-
If necessary, re-purify the reduced peptide by RP-HPLC to remove any minor byproducts.
-
Lyophilize the final purified peptide to obtain a white powder.
Caption: Workflow for the reduction of Met(O) to Met in a synthetic peptide.
Signaling Pathways and Logical Relationships
The decision to use this compound is based on the properties of the target peptide. The following diagram illustrates the logical relationship for choosing this synthetic strategy.
Caption: Decision pathway for using this compound in peptide synthesis.
References
- 1. biotage.com [biotage.com]
- 2. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The reduction of oxidized methionine residues in peptide thioesters with NH4I-Me2S. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Preventing side reactions with Fmoc-Met(O)-OH in SPPS
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for preventing side reactions when working with methionine-containing peptides, specifically addressing the challenges related to methionine sulfoxide (Met(O)).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final peptide analysis shows a significant peak with a +16 Da mass shift. What is this side product and how can I prevent it?
A1: A +16 Da mass shift in a methionine-containing peptide is characteristic of the oxidation of the methionine thioether side chain to methionine sulfoxide (Met(O)).[1][2][3] This is a common side reaction in Fmoc-SPPS, occurring primarily during the final trifluoroacetic acid (TFA)-based cleavage and deprotection step.[1][4][5] The acidic environment can generate reactive species that oxidize the sulfur atom.
To prevent this, it is crucial to add antioxidants or reducing agents, known as scavengers, to your cleavage cocktail.[6][7]
Q2: What is the difference between using Fmoc-Met-OH and Fmoc-Met(O)-OH in my synthesis?
A2: Fmoc-Met-OH is the standard building block for incorporating methionine. However, its side chain is susceptible to oxidation during synthesis and, more significantly, during cleavage.[1][8] this compound is a pre-oxidized form of the amino acid. Using it can be a deliberate strategy in certain situations. For aggregation-prone peptides, incorporating the more polar Met(O) can improve solubility and ease purification.[9] After purification, the Met(O) residue is then reduced back to methionine.[7][9] If your goal is the native peptide, you should start with Fmoc-Met-OH and take measures to prevent its oxidation.
Q3: Which cleavage cocktails are most effective at preventing methionine oxidation?
A3: Standard cleavage cocktails are often insufficient to prevent methionine oxidation. Specialized cocktails containing a synergistic blend of scavengers are highly recommended. "Reagent H" is a cleavage cocktail specifically formulated to minimize methionine side-chain oxidation and has been shown to be highly effective.[2][10][11] Other cocktails can be modified with additives like ammonium iodide (NH₄I) to suppress oxidation, though this may sometimes result in lower yields compared to Reagent H.[2][10] More recently, cocktails containing trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) have been developed to completely eradicate oxidation.[4][5][12]
Q4: Can I reverse methionine oxidation after it has already occurred?
A4: Yes, if you observe the formation of methionine sulfoxide, it is possible to reduce it back to methionine post-cleavage.[1][2] This is typically achieved by treating the crude or purified peptide with a reducing agent system, such as ammonium iodide and dimethylsulfide (DMS) in TFA or dithiothreitol (DTT).[1][2][7][8]
Q5: Besides oxidation, are there other side reactions I should be aware of with methionine?
A5: Yes, another common side reaction is S-alkylation, specifically tert-butylation.[4][5][12] During TFA cleavage, tert-butyl cations are generated from the removal of protecting groups like Boc and tBu. These carbocations can be attacked by the nucleophilic thioether of methionine, forming a sulfonium salt.[4][12] Cleavage cocktails designed to prevent oxidation, which contain soft nucleophiles as scavengers, are also effective at trapping these carbocations and thus minimizing S-alkylation.[4]
Data Presentation
Table 1: Comparison of Cleavage Cocktails for Methionine-Containing Peptides
| Reagent Name | Composition | Efficacy in Preventing Met Oxidation | Reference |
| Reagent B (Modified) | TFA / Water / TIS (95:2.5:2.5) | Ineffective; can result in significant (~50%) oxidation. | [1] |
| Reagents K, R, B | Various standard TFA/scavenger mixes | Poor to moderate; can result in 15% to 55% Met(O) formation. | [2][10][11] |
| Reagents K, R, B + NH₄I | Standard cocktails + 1.5% (w/w) Ammonium Iodide | Good; prevents Met(O) formation but may result in lower peptide yields. | [2][10] |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (81:5:5:2.5:3:2:1.5% w/w) | Excellent; no detectable methionine sulfoxide formation. | [2][10][11] |
| TMSCl/PPh₃ Cocktail | TFA / Anisole / TMSCl / Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | Excellent; reported to eradicate Met(O) formation. | [4][5] |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol, DMS: Dimethylsulfide
Experimental Protocols
Protocol 1: Peptide Cleavage and Deprotection using Reagent H
This protocol is designed to prevent the oxidation of methionine residues during the final cleavage step.
Reagents:
-
Peptide-resin (dried)
-
Reagent H Cocktail:
-
Trifluoroacetic acid (TFA): 81%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
DI Water: 3%
-
Dimethylsulfide (DMS): 2%
-
Ammonium Iodide (NH₄I): 1.5% (weight/weight)
-
-
Cold diethyl ether
Procedure:
-
Preparation: Prepare the Reagent H cocktail fresh in a fume hood immediately before use.
-
Resin Treatment: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: Add Reagent H to the resin (a minimum of 10 mL per gram of resin). Swirl the mixture gently to ensure the resin is fully suspended.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[3]
-
Filtration: Filter the resin through a fritted funnel and collect the filtrate containing the cleaved peptide.
-
Washing: Wash the resin with a small, fresh portion of TFA and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Pellet the precipitated peptide by centrifugation.
-
Washing: Decant the ether and wash the peptide pellet two more times with cold diethyl ether to remove scavengers and organic byproducts.
-
Drying: Dry the final peptide pellet under a high vacuum.
Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide
This protocol is for reducing Met(O) back to Met in a crude or purified peptide.
Reagents:
-
Peptide containing Met(O)
-
Trifluoroacetic acid (TFA)
-
Ammonium Iodide (NH₄I)
-
Dimethylsulfide (DMS)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the crude peptide containing Met(O) in TFA.
-
Reagent Addition: Add ammonium iodide (e.g., 10-fold molar excess over the peptide) and dimethylsulfide (e.g., 10-fold molar excess) to the TFA solution.[3]
-
Reduction Reaction: Stir the mixture at room temperature. Monitor the reaction progress by HPLC and Mass Spectrometry to confirm the disappearance of the +16 Da peak and the appearance of the desired product mass. The reaction is typically complete within 2-3 hours.
-
Isolation: Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.
-
Purification: Collect the peptide pellet by centrifugation, wash with cold ether, and dry under vacuum. The peptide should then be purified via standard HPLC methods.[3]
Visualizations
Caption: Troubleshooting workflow for methionine oxidation in SPPS.
Caption: Chemical pathway of methionine oxidation and prevention.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Incomplete coupling of Fmoc-Met(O)-OH troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the incomplete coupling of Fmoc-Met(O)-OH during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Incomplete Coupling of this compound
Incomplete coupling of this compound can manifest as a positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free primary amines on the resin. This leads to the formation of deletion sequences in the final peptide product, complicating purification and reducing overall yield. Below is a systematic approach to diagnosing and resolving this issue.
Immediate Steps:
-
Perform a Kaiser Test: Always confirm the presence of free amines with a reliable method like the Kaiser test before proceeding to the next deprotection step.
-
Double Couple: The simplest and often most effective initial solution is to perform a second coupling. Wash the resin thoroughly with DMF to remove byproducts and unreacted reagents from the first coupling, then add a fresh solution of pre-activated this compound.
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete this compound coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of this compound?
Several factors can contribute to the difficult coupling of this compound:
-
Steric Hindrance: The sulfoxide group on the methionine side chain increases its bulkiness, which can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This is a common issue with bulky amino acids.
-
Peptide Aggregation and Secondary Structure: As the peptide chain elongates, it can fold into secondary structures (e.g., beta-sheets) or aggregate on the solid support. This can physically block the N-terminal amine, making it inaccessible to the incoming activated amino acid.[1]
-
Suboptimal Reagent Activation: Inefficient activation of the this compound carboxylic acid can lead to a lower concentration of the active species, resulting in incomplete coupling. The choice of coupling reagent is critical.[2]
-
Incomplete Fmoc Deprotection: If the Fmoc protecting group from the previous amino acid residue is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction, leading to truncated sequences.[1]
Q2: Which coupling reagents are most effective for this compound?
For sterically hindered amino acids like this compound, more potent coupling reagents are generally recommended. Uronium/aminium salts and phosphonium salts are preferred over standard carbodiimide activators like DIC alone.
| Coupling Reagent | Class | Typical Coupling Time (min) | Coupling Efficiency (%) | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 15 - 45 | >99 | Advantages: High reactivity, fast kinetics, excellent for difficult couplings.[2] Disadvantages: Higher cost, potential for side reactions if used in large excess.[2] |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Advantages: Effective, widely used, more cost-effective than HATU.[2] Disadvantages: Slightly less reactive than HATU.[2] |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 | 95 - 98 | Advantages: Cost-effective, low risk of racemization.[2] Disadvantages: Slower reaction rates.[2] |
| PyBOP | Phosphonium Salt | 30 - 60 | 98 - 99 | Advantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis. |
Note: Coupling efficiencies are based on data for sterically similar amino acids and may vary depending on the specific peptide sequence and reaction conditions.[2]
Q3: Can the solvent system affect the coupling efficiency of this compound?
Yes, the solvent system plays a crucial role. If peptide aggregation is suspected, switching from the standard solvent, N,N-Dimethylformamide (DMF), to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) can be beneficial. NMP is better at disrupting secondary structures and improving reagent solubility. In severe cases of aggregation, a mixture of NMP/DMSO or the addition of chaotropic salts like LiCl can help to break up aggregates and improve coupling efficiency.[1]
Q4: Are there any specific side reactions to be aware of when working with Methionine Sulfoxide?
While this compound is already oxidized, it's important to be aware of reactions related to methionine in general during peptide synthesis. The primary concern with standard methionine is oxidation of the thioether side chain to methionine sulfoxide.[3] Since you are starting with the sulfoxide, this is not a concern for this specific residue. However, during the final cleavage from the resin, scavengers are typically used to prevent side reactions with sensitive amino acids. For peptides containing Met(O), standard cleavage cocktails are generally sufficient, but it's always good practice to use a scavenger cocktail to protect other sensitive residues in the sequence.[3]
Experimental Protocols
Protocol 1: Kaiser Test for Detection of Free Primary Amines
This test is used to monitor the completion of the coupling reaction.
-
Sample Preparation: Take a small sample of resin beads (1-2 mg) and place them in a small glass test tube.
-
Washing: Wash the resin beads thoroughly with DMF (3 times) and then with ethanol (3 times) to remove any residual reagents.[1]
-
Reagent Addition: Add the following three solutions to the test tube:[1]
-
2-3 drops of potassium cyanide in pyridine (e.g., 65 mg KCN in 100 mL pyridine).
-
2-3 drops of ninhydrin in ethanol (e.g., 5 g ninhydrin in 100 mL ethanol).
-
2-3 drops of phenol in ethanol (e.g., 80 g phenol in 20 mL ethanol).
-
-
Heating: Heat the test tube at 100-120°C for 3-5 minutes.[1]
-
Observation:
Protocol 2: Double Coupling Procedure
This procedure is performed if the Kaiser test indicates incomplete coupling after the initial attempt.
-
Initial Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[1]
-
Prepare Fresh Reagents: In a separate vessel, prepare a fresh solution of activated this compound using the same equivalents of amino acid and coupling reagents as in the first attempt.[1]
-
Second Coupling: Add the newly prepared activated amino acid solution to the washed resin. Allow the reaction to proceed for an additional 1-2 hours at room temperature.[1]
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test (Protocol 1) to confirm the absence of free amines before proceeding to the Fmoc deprotection step.[1]
Protocol 3: Coupling using HATU
This protocol is recommended for difficult couplings, such as with this compound.
-
Resin Preparation and Fmoc Deprotection:
-
Swell the resin in DMF for 30-60 minutes.
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes, drain, and then treat again for 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).[2]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (4 eq.), HATU (3.8 eq.), and HOAt (4 eq.) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (8 eq.) to the amino acid solution.
-
Immediately add the activated amino acid solution to the deprotected resin.[2]
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be required.[2]
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).[2]
Logical Diagram of a Standard SPPS Cycle
Caption: A single cycle in Fmoc-based solid-phase peptide synthesis.
References
Optimizing the reduction of Met(O) to Met in synthetic peptides
Welcome to the technical support center for optimizing the reduction of methionine sulfoxide (Met(O)) back to methionine (Met) in synthetic peptides. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions, and established protocols to address common challenges encountered during this critical post-synthesis modification step.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of methionine oxidation in synthetic peptides?
A1: The thioether side chain of methionine is highly susceptible to oxidation.[1] Oxidation to methionine sulfoxide (Met(O)), indicated by a +16 Da mass shift, is a common side reaction.[2] This primarily occurs during the acidic cleavage of the peptide from the solid-phase resin, where reactive oxygen species can be generated.[1][2] It can also occur during peptide synthesis and handling.[1][3]
Q2: My peptide contains oxidized methionine. Is it necessary to reduce it?
A2: In many cases, yes. Methionine oxidation can alter the peptide's structure, function, and biological activity.[4][5] For therapeutic peptides, unintended oxidation is considered a modification that requires characterization and control. However, in some biological contexts, the reversible oxidation of methionine acts as a regulatory mechanism.[6] If you have already synthesized the peptide and confirmed oxidation, reduction is often a more practical approach than re-synthesizing the entire peptide.[2]
Q3: Which reducing agents are commonly used for post-synthesis Met(O) reduction?
A3: Several reagents are effective for reducing Met(O) in solution after the peptide has been cleaved from the resin. Common choices include:
-
N-(methyl)mercaptoacetamide (NMMA): A thiol-based reducing agent.
-
Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS): This combination can effectively reduce or eliminate methionine sulfoxide.[1][2] It is particularly useful for reducing Met(O) in peptide thioesters without causing hydrolysis.[7][8]
-
Mercaptoethanol: Often used in a basic solution, sometimes with ammonium fluoride.[3]
-
Enzymatic Reduction: Methionine sulfoxide reductases (MsrA and MsrB) can stereospecifically reduce the (S)-MetO and (R)-MetO diastereomers, respectively.[5][9][10] This method is highly specific but requires specific enzyme and buffer conditions.
Q4: How can I monitor the progress of the reduction reaction?
A4: The most common methods for monitoring the reaction are:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can typically resolve the more polar Met(O)-containing peptide from the reduced Met-containing peptide.[3][11] This allows for quantitative monitoring of the reaction's progress.
-
Mass Spectrometry (MS): Analyzing the mass of the peptide will show the disappearance of the +16 Da mass shift associated with oxidation as the reduction proceeds.[10][12]
-
SDS-PAGE: For larger peptides and proteins, the oxidation of multiple methionine residues can sometimes cause a mobility shift on an SDS-PAGE gel, which is reversed upon reduction.[12][13][14]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Incomplete Reduction of Met(O) | 1. Insufficient Reducing Agent: The molar excess of the reducing agent may be too low. 2. Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can hinder efficiency. 3. Reagent Degradation: Reducing agents, especially thiols, can degrade over time. 4. Peptide Aggregation: Poor peptide solubility can limit reagent access to the Met(O) site. | 1. Increase the molar excess of the reducing agent. 2. Optimize the reaction conditions. For NMMA, warming to 37°C under an inert atmosphere for 24-36 hours may be necessary.[3] For mercaptoethanol, ensure pH is adjusted to ~8.0.[3] 3. Use fresh, high-quality reducing agents. 4. Add a denaturant (e.g., Guanidine HCl) or a different solvent system to improve peptide solubility. |
| Peptide Degradation or Side Reactions | 1. Harsh pH Conditions: Strongly acidic or basic conditions can lead to hydrolysis or other modifications. 2. Re-oxidation: Exposure to air (oxygen) during the reaction or workup can re-oxidize the reduced methionine. 3. Side Reactions with Other Residues: Some reducing agents or conditions might affect other sensitive residues (e.g., reducing disulfide bonds if present).[2] | 1. Perform the reduction at a milder pH if possible. Buffer the reaction solution. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] 3. Choose a reducing agent with higher specificity for Met(O). For example, TFA-NH₄I-Me₂S is reported to reduce Met(O) without disrupting disulfide bridges.[15] |
| Difficulty Removing Excess Reducing Agent | 1. High Boiling Point of Reagent: Reagents like DMSO or mercaptoethanol can be difficult to remove by lyophilization alone. 2. Reagent Adducts: The reducing agent may form non-covalent or covalent adducts with the peptide. | 1. After reduction, purify the peptide using reverse-phase HPLC to separate it from the reducing agent and other impurities. 2. Precipitate the peptide in cold diethyl ether to help remove residual reagents before purification.[2] |
Quantitative Comparison of Common Chemical Reducing Agents
The selection of a reducing agent often depends on the peptide sequence, desired reaction conditions, and required efficiency. Below is a summary of commonly cited methods.
| Reducing Agent/System | Typical Conditions | Reaction Time | Reported Efficiency | Key Considerations |
| N-(methyl)mercaptoacetamide (NMMA) | 10% aqueous acetic acid, 37°C | 24 - 36 hours | High | Requires elevated temperature and long incubation; performed under inert atmosphere.[3] |
| Mercaptoethanol / 1M NH₄F | Aqueous, pH 8.0, ice bath | 30 minutes | Effective | Quick reaction time; requires pH adjustment.[3] |
| NH₄I / Dimethyl Sulfide (DMS) | TFA solution, Room Temp | Varies (monitor by HPLC) | High | Effective for peptide thioesters; avoids hydrolysis.[2][7] Addition of DMS is critical to prevent side reactions.[7] |
Experimental Protocols
Protocol 1: Reduction of Met(O) using N-(methyl)mercaptoacetamide (NMMA)
This protocol is suitable for peptides soluble in aqueous acetic acid.
Reagents:
-
Oxidized peptide
-
10% (v/v) aqueous acetic acid
-
N-(methyl)mercaptoacetamide (NMMA)
-
Nitrogen or Argon gas
Procedure:
-
Dissolve the oxidized peptide in 10% v/v aqueous acetic acid (a typical starting point is 200 µL to 1000 µL per mg of peptide).[3]
-
Add NMMA to the solution (typically 2-10 mg per mg of peptide).[3]
-
Sparge the solution with an inert gas (nitrogen or argon) for 5-10 minutes to remove dissolved oxygen.
-
Seal the reaction vessel and incubate the solution at 37°C for 24 to 36 hours.[3]
-
Monitor the reaction progress by taking aliquots and analyzing via HPLC or LC-MS.
-
Once the reaction is complete, lyophilize the mixture to obtain the crude reduced peptide.[3]
-
Purify the crude peptide using reverse-phase HPLC.
Protocol 2: Reduction of Met(O) using Ammonium Iodide and DMS
This protocol is often used for peptides dissolved in TFA, including peptide thioesters.
Reagents:
-
Oxidized peptide
-
Trifluoroacetic acid (TFA)
-
Ammonium Iodide (NH₄I)
-
Dimethyl Sulfide (DMS)
-
Cold diethyl ether
Procedure:
-
Dissolve the crude, oxidized peptide in TFA.[2]
-
Add ammonium iodide and dimethyl sulfide to the solution. The optimal concentrations may need to be determined empirically for your specific peptide.[2]
-
Stir the reaction mixture at room temperature.[2]
-
Monitor the reaction progress by HPLC to determine the optimal reaction time.[2]
-
Once the reduction is complete, precipitate the peptide by adding the reaction mixture to a centrifuge tube containing cold diethyl ether.[2]
-
Collect the precipitated peptide by centrifugation.[2]
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual reagents.[2]
-
Dry the purified peptide under vacuum.[2]
Visualized Workflows and Logic
General Workflow for Met(O) Reduction
The following diagram outlines the typical experimental workflow from identifying methionine oxidation to obtaining the final, purified, reduced peptide.
Caption: Workflow for identifying and reducing oxidized methionine in synthetic peptides.
Troubleshooting Logic for Incomplete Reduction
This decision tree provides a logical approach to troubleshooting experiments where the reduction of Met(O) to Met is incomplete.
Caption: Decision tree for troubleshooting incomplete Met(O) reduction reactions.
Methionine Redox Cycle
This diagram illustrates the fundamental relationship between methionine, its oxidized form (methionine sulfoxide), and its over-oxidized form (methionine sulfone).
Caption: The reversible oxidation of Met to Met(O) and irreversible over-oxidation to sulfone.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A Methionine Residue Promotes Hyperoxidation of the Catalytic Cysteine of Mouse Methionine Sulfoxide Reductase A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Analysis of Methionine/Selenomethionine Oxidation and Methionine Sulfoxide Reductase Function Using Methionine-Rich Proteins and Antibodies against Their Oxidized Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-Met(O)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Fmoc-Met(O)-OH in N,N-Dimethylformamide (DMF) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine sulfoxide, is a derivative of the amino acid methionine used in solid-phase peptide synthesis (SPPS). It serves as a standard building block for introducing methionine sulfoxide residues into a peptide sequence.[1] This can be particularly useful when oxidation of methionine is desired in the final peptide or to avoid unintentional oxidation of Fmoc-Met-OH during synthesis, which can lead to a mixture of products. Using this compound ensures a uniform peptide product that can be purified more easily.
Q2: What is the general solubility of this compound in DMF?
This compound is generally considered to have good solubility in DMF. Technical data from suppliers indicates that it is "clearly soluble" at a concentration of 1 mmole in 2 ml of DMF.[1] While this provides a baseline, solubility can be influenced by factors such as the purity of the this compound, the grade and age of the DMF, temperature, and the presence of moisture.
Q3: What are the primary causes of solubility issues with this compound in DMF?
Several factors can contribute to difficulties in dissolving this compound in DMF:
-
Solvent Quality: The purity of the DMF is critical. DMF can degrade over time to form dimethylamine, which can interfere with the Fmoc protecting group.[2][3] Always use high-purity, peptide-synthesis-grade DMF.
-
Concentration: The intended concentration of the this compound solution may exceed its solubility limit under the specific laboratory conditions.
-
Temperature: Lower laboratory temperatures can decrease the solubility of the amino acid derivative.
-
Moisture: The presence of water in the DMF can negatively impact the solubility of Fmoc-protected amino acids.
-
Aggregation: Like other Fmoc-amino acids, this compound may have a tendency to aggregate, which can hinder its dissolution and reactivity.[4]
Q4: Are there alternative solvents to DMF for dissolving this compound?
Yes, if DMF proves problematic, other polar aprotic solvents can be considered. N-Methyl-2-pyrrolidone (NMP) is a common alternative to DMF in SPPS and generally has good solvating properties for Fmoc-amino acids.[2][3] For particularly difficult cases, a co-solvent approach, such as adding a small amount of Dimethyl sulfoxide (DMSO) to the DMF, can enhance solubility.[3] Additionally, research into "greener" solvents is ongoing, with alternatives like 2-methyltetrahydrofuran (2-MeTHF) and various binary mixtures (e.g., DMSO/EtOAc) being explored.[5][6][7]
Troubleshooting Guide
Issue: this compound is not dissolving completely in DMF.
This guide provides a step-by-step approach to address solubility challenges with this compound in DMF.
Step 1: Assess Reagent and Solvent Quality
-
This compound: Ensure the product is from a reputable supplier and within its expiration date.
-
DMF: Use a fresh bottle of high-purity, peptide-synthesis-grade DMF. Older bottles of DMF may have absorbed moisture or started to degrade.
Step 2: Standard Dissolution Protocol
If you are still facing issues after verifying your materials, follow this enhanced dissolution protocol.
Step 3: Advanced Dissolution Techniques
If the standard protocol is insufficient, the following methods can be employed:
-
Sonication: Place the vial in an ultrasonic bath for 5-15 minutes. This can help break up aggregates and promote dissolution.[3]
-
Gentle Warming: Warm the solution in a water bath to 30-40°C for 5-10 minutes.[3][8] Caution: Do not overheat, as this could potentially lead to degradation of the Fmoc-amino acid.
-
Co-Solvent Addition: Prepare a 9:1 (v/v) mixture of DMF and DMSO and use this to dissolve the this compound.[3]
Data Presentation
Table 1: Qualitative and Semi-Quantitative Solubility of Fmoc-Methionine Derivatives in DMF
| Compound | Molar Mass ( g/mol ) | Concentration | Solvent | Observation | Source |
| This compound | 387.45 | 0.5 M (1 mmole in 2 ml) | DMF | Clearly soluble | [1] |
| Fmoc-Met-OH | 371.45 | 0.5 M (25 mmole in 50 ml) | DMF | Clearly soluble |
Note: The concentrations are calculated based on the provided data and represent a point of confirmed solubility, not necessarily the saturation limit.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMF
This protocol describes the standard procedure for preparing a solution of this compound for use in SPPS.
Materials:
-
This compound
-
High-purity, peptide-synthesis-grade DMF
-
Clean, dry glass vial with a screw cap
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound and transfer it to the vial.
-
Solvent Addition: Add the calculated volume of DMF to achieve the target concentration (e.g., 0.5 M).
-
Mixing: Securely cap the vial and vortex the mixture for 1-2 minutes at room temperature.
-
Inspection: Visually inspect the solution to ensure all particles have dissolved and the solution is clear.
Protocol 2: Dissolution of this compound using Advanced Techniques
This protocol is recommended when the standard dissolution method fails.
Materials:
-
This compound
-
High-purity, peptide-synthesis-grade DMF (and DMSO if needed)
-
Clean, dry glass vial with a screw cap
-
Vortex mixer
-
Ultrasonic bath
-
Water bath
Procedure:
-
Initial Steps: Follow steps 1 and 2 of the Standard Dissolution Protocol.
-
Vortexing: Vortex the mixture for 2-3 minutes.
-
Sonication: If undissolved particles remain, place the vial in an ultrasonic bath for 10-15 minutes.
-
Gentle Warming: If the compound is still not fully dissolved, warm the vial in a water bath at 30-40°C for 5-10 minutes, with intermittent vortexing.
-
Co-Solvent (Optional): If solubility is still an issue, prepare a fresh solution using a 9:1 (v/v) mixture of DMF and DMSO.
-
Final Inspection: Allow the solution to return to room temperature and visually inspect for clarity before use.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues in DMF.
Caption: Relationship between solubility issues, causes, and solutions.
References
- 1. This compound Novabiochem 76265-70-8 [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Managing Diastereomers of Fmoc-Met(O)-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the diastereomers of Fmoc-Met(O)-OH during peptide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary challenges associated with using this compound in peptide synthesis?
A1: The primary challenge when dealing with methionine in peptide synthesis is its susceptibility to oxidation, which converts the methionine residue to methionine sulfoxide (Met(O)). This oxidation introduces a new chiral center at the sulfur atom, resulting in the formation of two diastereomers: (S)- and (R)-Fmoc-L-Met(O)-OH. These diastereomers can be difficult to separate and may affect the peptide's final purity, structure, and biological activity.
Q2: How can I identify methionine oxidation in my synthesized peptide?
A2: Methionine oxidation can be readily identified by a characteristic mass shift of +16 Da in the mass spectrum of your peptide for each oxidized methionine residue. Additionally, the increased polarity of the oxidized peptide often leads to a shift in its retention time during reverse-phase high-performance liquid chromatography (RP-HPLC), typically eluting earlier than the non-oxidized peptide.
Q3: What are the main causes of methionine oxidation during solid-phase peptide synthesis (SPPS)?
A3: Methionine oxidation can occur at various stages of SPPS, but it is most prevalent during the final cleavage and deprotection step when using strong acids like trifluoroacetic acid (TFA). The acidic environment can generate reactive species that oxidize the thioether side chain of methionine. Oxidation can also be exacerbated by exposure to atmospheric oxygen and the presence of oxidizing agents in the solvents or reagents.
Q4: How can I prevent or minimize methionine oxidation during peptide synthesis?
A4: To minimize methionine oxidation, it is crucial to incorporate antioxidants or scavengers into the cleavage cocktail. These scavengers are compounds that preferentially react with and neutralize the oxidizing species. Common and effective scavengers include:
-
Reagent H: A comprehensive cleavage cocktail specifically formulated to prevent methionine oxidation, typically containing TFA, phenol, thioanisole, 1,2-ethanedithiol (EDT), water, dimethylsulfide (DMS), and ammonium iodide.
-
Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh₃): This combination has proven to be highly effective in eliminating methionine oxidation.
-
Ammonium Iodide (NH₄I) and Dimethylsulfide (DMS): This mixture can significantly reduce the formation of methionine sulfoxide.
Q5: I have already synthesized my peptide and confirmed methionine oxidation. Can this be reversed?
A5: Yes, methionine sulfoxide can be reduced back to methionine post-synthesis. This "rescue" strategy is often more practical than re-synthesizing the entire peptide. A common method involves treating the oxidized peptide with a solution of ammonium iodide and dimethylsulfide in TFA.
Q6: Does the presence of Met(O) diastereomers affect the properties of the peptide?
A6: Yes. The introduction of the more polar sulfoxide group can alter the peptide's solubility, aggregation propensity, and secondary structure. In some cases, intentionally incorporating Met(O) can improve the solubility and handling of aggregation-prone peptides during synthesis and purification. The biological activity of the peptide can also be significantly impacted by the presence and specific stereochemistry of the Met(O) residue.
Data Presentation
The following table summarizes the effectiveness of various cleavage cocktails in preventing methionine oxidation and S-alkylation side reactions for a model peptide (Ac-Met-Glu-Glu-Pro-Asp-OH).
| Cleavage Cocktail Composition (v/v/v) | Met(O) (%) | S-alkylated Met (%) | Target Peptide (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 1.4 | 23.9 | 74.7 |
| TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | 0.0 | 4.0 | 96.0 |
| TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃ | 0.0 | 3.9 | 96.1 |
Data adapted from: Al Musaimi, O., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
Experimental Protocols
Protocol 1: On-Resin Mild Oxidation of Methionine
This protocol describes a method for the intentional and controlled oxidation of methionine to methionine sulfoxide on the resin.
Reagents:
-
Peptide-resin containing methionine
-
Hydrogen peroxide (H₂O₂) solution in DMF
-
DMF
Procedure:
-
Swell the peptide-resin in DMF.
-
Treat the resin with an excess of H₂O₂ in DMF for approximately 30 minutes.
-
Monitor the reaction progress by taking small resin samples for cleavage and LC-MS analysis.
-
Once the desired level of oxidation is achieved, wash the resin thoroughly with DMF to remove excess H₂O₂.
-
Proceed with the final cleavage and deprotection.
Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide
This protocol outlines a general procedure for reducing methionine sulfoxide back to methionine in a cleaved peptide.
Reagents:
-
Crude or purified peptide containing Met(O)
-
Ammonium Iodide (NH₄I)
-
Dimethylsulfide (DMS)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve the peptide in TFA.
-
Add ammonium iodide and dimethylsulfide to the solution. The optimal concentrations may need to be determined empirically for each peptide.
-
Stir the reaction mixture at room temperature.
-
Monitor the reduction progress by RP-HPLC.
-
Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.
-
Collect the peptide pellet by centrifugation.
-
Wash the pellet with cold diethyl ether to remove residual reagents.
-
Dry the peptide under vacuum.
Protocol 3: Chiral HPLC Separation of this compound Diastereomers
This protocol provides a general guideline for the analytical separation of this compound diastereomers using a chiral stationary phase.
Materials:
-
This compound diastereomer mixture
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Lux Cellulose-1 or Lux Amylose-2)
-
Mobile phase solvents (e.g., hexane, ethanol, isopropanol, trifluoroacetic acid)
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: A suitable polysaccharide-based CSP (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A typical mobile phase for normal-phase chiral separation would be a mixture of hexane and an alcohol (e.g., ethanol or isopropanol) with a small amount of a modifier like TFA (e.g., 0.1%). The exact ratio will need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The two diastereomers should elute at different retention times. The resolution between the peaks can be calculated to assess the quality of the separation.
Visualizations
Caption: Workflow for managing methionine oxidation during peptide synthesis.
Side-products associated with Fmoc-Met(O)-OH cleavage
Welcome to the technical support center for peptide synthesis utilizing Fmoc-protected methionine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the cleavage of peptides containing Methionine (Met) and its oxidized form, Methionine Sulfoxide (Met(O)).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: After cleaving my peptide containing Fmoc-Met-OH, I observe a significant side-product with a +16 Da mass increase. What is this and how can I avoid it?
A1: A +16 Da mass shift is characteristic of the oxidation of the methionine thioether side chain to form methionine sulfoxide (Met(O)).[1] This is a common side-reaction that occurs during the final trifluoroacetic acid (TFA)-based cleavage step.[2][3] The acidic environment can generate reactive species that oxidize the sulfur atom in the methionine side chain.
To prevent this, it is crucial to add scavengers to the cleavage cocktail that can quench these oxidative species.
Q2: What are the primary side-products associated with the cleavage of peptides containing methionine, and what causes them?
A2: During the final TFA-based cleavage in Fmoc/tBu solid-phase peptide synthesis (SPPS), two main side reactions involving methionine are prevalent:
-
Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide (Met(O)). This is an acid-catalyzed reaction.[2][3][4]
-
S-alkylation (tert-butylation): The methionine side chain can be alkylated by carbocations generated from the cleavage of tert-butyl (tBu) protecting groups.[2][3]
These reactions are acid-catalyzed and occur during the final cleavage step.[2][3]
Q3: What are the most effective scavenger cocktails to prevent methionine-related side reactions during cleavage?
A3: The choice of scavenger cocktail is critical for minimizing side reactions. Several formulations have been developed to address methionine oxidation and S-alkylation. The effectiveness of different cocktails can be seen in the table below. Some highly recommended options include:
-
Reagent K: A widely used cocktail composed of TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[5][6]
-
Reagent H: Specifically designed to prevent methionine oxidation, this cocktail contains TFA/phenol/thioanisole/1,2-ethanedithiol/H₂O/dimethylsulfide (DMS)/NH₄I (81:5:5:2.5:3:2:1.5).[1][3]
-
TFA/TIS/Water: A common, less odorous cocktail (95:2.5:2.5), but it may not be sufficient to prevent methionine oxidation in all cases.[5]
-
New Formulations: Recent studies have shown that cleavage solutions containing trimethylsilyl chloride (TMSCl) and triphenylphosphine (PPh₃) can effectively eliminate Met(O) formation and reduce S-alkylation.[2][3]
Q4: I used Fmoc-Met(O)-OH in my synthesis to avoid on-resin oxidation. What is the best way to reduce the sulfoxide back to methionine?
A4: If you have intentionally incorporated Met(O) or if oxidation has occurred, it is possible to reduce the sulfoxide back to methionine. A common and effective method involves treating the peptide with a solution of ammonium iodide (NH₄I) and dimethylsulfide (DMS) in TFA.[1][3][7] This reduction can be performed post-cleavage.
Q5: Can the cleavage conditions (time, temperature) affect the formation of methionine side-products?
A5: Yes, both time and temperature can influence the extent of side-product formation. Longer cleavage times and higher temperatures generally lead to an increase in both oxidation and S-alkylation.[2][3] It has been observed that S-alkylation of methionine can be faster than its oxidation at elevated temperatures.[2] Therefore, it is advisable to perform the cleavage at room temperature or below and for the minimum time required for complete deprotection.
Data Summary: Efficacy of Cleavage Cocktails
The following table summarizes the performance of various cleavage cocktails in preventing methionine oxidation and S-alkylation for a model peptide.
| Cleavage Cocktail Composition (v/v) | Peptide Purity (%) | Met(O) Formation (%) | S-alkylation (%) |
| Standard: TFA/TIS/H₂O (95:2.5:2.5) | 65.7 | 10.1 | 24.2 |
| Anisole: TFA/Anisole/H₂O (90:5:5) | 70.2 | 8.5 | 21.3 |
| Cocktail A: TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃ | 95.8 | 0.0 | 4.2 |
| Cocktail B: TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃ | 92.3 | 0.0 | 7.7 |
Data adapted from a 2023 study by de la Torre, B. G., and Albericio, F. et al. The specific peptide sequence and reaction conditions can influence these results.
Key Experimental Protocols
Protocol 1: Cleavage with Optimized Scavenger Cocktail (Low Side-Product Formation)
This protocol is recommended for peptides containing methionine and other sensitive residues like Cys(Trt) and Trp.
Reagents:
-
Cleavage Cocktail A (for peptides without Cys(Trt)): TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃).
-
Cleavage Cocktail B (for peptides with Cys(Trt)): TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃).[1]
-
Cold diethyl ether
Procedure:
-
Place the peptide-resin in a suitable reaction vessel.
-
Add the appropriate cleavage cocktail (A or B) to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with TFA.
-
Combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide (Met(O))
This protocol is for reducing Met(O) back to Met in a purified peptide.
Reagents:
-
Crude or purified peptide containing Met(O)
-
Ammonium Iodide (NH₄I)
-
Dimethylsulfide (DMS)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve the crude, oxidized peptide in TFA.[1]
-
Add ammonium iodide and dimethylsulfide to the solution. The exact concentrations may need to be optimized for your specific peptide.[1]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC to determine the optimal reaction time.
-
Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.[1]
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove residual reagents.[1]
-
Dry the purified peptide under vacuum.[1]
Visual Guides
Methionine Side-Reactions During TFA Cleavage
Caption: Acid-catalyzed side-reactions of methionine during TFA cleavage.
Troubleshooting Workflow for Methionine-Containing Peptides
Caption: A logical workflow for identifying and addressing common side-products.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
How to avoid over-oxidation of methionine during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the over-oxidation of methionine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of methionine over-oxidation during peptide synthesis?
A1: The thioether side chain of methionine is highly susceptible to oxidation.[1] Over-oxidation, leading to the formation of methionine sulfoxide (Met(O)) and, to a lesser extent, methionine sulfone (Met(O2)), primarily occurs under acidic conditions, particularly during the final cleavage of the peptide from the resin support.[2][3] This is often initiated by reactive oxygen species that can be present or generated during this step.[1] The use of certain reagents and exposure to air can also contribute to unwanted oxidation.[4]
Q2: How can I detect if my methionine residues are oxidized?
A2: The most common indicator of methionine oxidation to methionine sulfoxide is a mass shift of +16 Da observed during mass spectrometry analysis.[5] For more detailed and quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) peptide mapping is a precise method.[6] Isotope labeling techniques, using H₂¹⁸O₂ to label unoxidized methionines, can help distinguish between in vivo oxidation and artifacts introduced during sample preparation.[6][7][8]
Q3: What are the most effective strategies to prevent methionine oxidation during synthesis?
A3: The most effective preventative strategy is the addition of antioxidants or "scavengers" to the cleavage cocktail.[5][9] These molecules preferentially react with oxidizing species, thereby protecting the methionine residues.[3] Additionally, conducting the synthesis and cleavage steps under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.[9] For particularly sensitive sequences, using methionine sulfoxide (Met(O)) as a building block during synthesis can be a viable strategy; the sulfoxide is then reduced back to methionine after purification.[2][10]
Q4: Can I reverse methionine oxidation after the peptide has been synthesized?
A4: Yes, in most cases, methionine sulfoxide (Met(O)) can be reduced back to methionine.[5] However, further oxidation to methionine sulfone (Met(O2)) is generally considered irreversible in biological systems.[11][12] Several reduction protocols are available for post-synthesis correction.[10]
Troubleshooting Guides
Issue 1: Significant +16 Da peak observed in mass spectrometry.
This indicates the presence of methionine sulfoxide (Met(O)).
Solution:
-
Optimize Cleavage Conditions: Incorporate scavengers into your cleavage cocktail. The choice of scavenger can depend on the other amino acids in your peptide sequence.
-
Post-Synthesis Reduction: If the peptide has already been synthesized and cleaved, you can perform a reduction step to convert methionine sulfoxide back to methionine.
Table 1: Scavenger Cocktails for Preventing Methionine Oxidation
| Reagent/Cocktail | Composition | Application Notes |
| Reagent H | TFA, phenol, thioanisole, 1,2-ethanedithiol (EDT), water, dimethylsulfide (DMS), and ammonium iodide.[5][13] | A complex and highly effective cocktail specifically designed to prevent methionine oxidation.[5][13] |
| TMSCl and PPh₃ | Trifluoroacetic acid (TFA), Anisole, Trimethylsilyl chloride (TMSCl), Dimethylsulfide (DMS) with Triphenylphosphine (PPh₃).[3][5] | Very effective at eradicating methionine oxidation.[3][5] A formulation for peptides with Cys(Trt) is also available.[5] |
| Ammonium Iodide (NH₄I) and Dimethylsulfide (DMS) | Added to the cleavage cocktail. | Can significantly reduce or eliminate the formation of methionine sulfoxide.[1][5] |
| Dithiothreitol (DTT) | Added to the cleavage mixture. | Suppresses oxidation during cleavage.[2] |
| Tetrahydrothiophene (THT) | Can be added to the solvent during Solid Phase Peptide Synthesis (SPPS). | Reduces the extent of methionine oxidation in a concentration-dependent manner.[14] |
Issue 2: Peptide solubility is poor after synthesis, complicating purification.
This can be an issue with hydrophobic and aggregation-prone peptides.
Solution:
Employ a "two-step" synthesis strategy using methionine sulfoxide.
-
Synthesis with Methionine Sulfoxide: Incorporate Fmoc-Met(O)-OH into your peptide sequence instead of Fmoc-Met-OH. The increased polarity of the sulfoxide can improve the solubility of the crude peptide, facilitating easier purification.[10]
-
Post-Purification Reduction: After purifying the oxidized peptide, reduce the methionine sulfoxide back to methionine.
Table 2: Post-Synthesis Reduction Methods for Methionine Sulfoxide
| Method | Reagents | Key Features |
| Ammonium Iodide and DMS | Ammonium Iodide (NH₄I), Dimethylsulfide (DMS) in Trifluoroacetic acid (TFA).[5][10] | A mild procedure that is compatible with sensitive peptide modifications like thioesters.[10][15] |
| 2-Mercaptopyridine in HF | 2-Mercaptopyridine in liquid Hydrogen Fluoride (HF).[16] | Effective for reducing methionine sulfoxide during HF cleavage.[16] |
| Tetrabutylammonium Bromide and EDT | Tetrabutylammonium bromide, 1,2-ethanedithiol (EDT).[10] | An alternative reduction procedure.[10] |
| Trimethylsilyl Bromide (TMSBr) and EDT | Trimethylsilyl bromide (TMSBr), 1,2-ethanedithiol (EDT).[10] | A redox system for the reduction of methionine sulfoxide.[10] |
Experimental Protocols & Visualizations
Protocol 1: Cleavage with a Scavenger Cocktail (TMSCl/PPh₃)
This protocol is adapted for peptides without Cys(Trt).
-
Place the peptide-resin in a suitable reaction vessel.
-
Prepare the cleavage cocktail: TFA/Anisole/TMSCl/Me₂S (85:5:5:5 v/v) containing 1 mg/mL Triphenylphosphine (PPh₃).[5]
-
Add approximately 10 mL of the cleavage cocktail per gram of resin.[5]
-
Stir the mixture at room temperature for 2-3 hours.[5]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[5]
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[5]
-
Collect the peptide pellet by centrifugation.[5]
-
Wash the peptide pellet with cold diethyl ether twice more to remove residual reagents.[5]
-
Dry the purified peptide under a vacuum.[5]
Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide
This protocol uses Ammonium Iodide and Dimethylsulfide.
-
Dissolve the crude, oxidized peptide in Trifluoroacetic acid (TFA).[5]
-
Add ammonium iodide (NH₄I) and dimethylsulfide (DMS) to the solution. The optimal concentrations may need to be determined empirically for your specific peptide.[5]
-
Allow the reaction to proceed at room temperature. Monitor the progress by HPLC to determine the optimal reaction time.[5]
-
Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.[5]
-
Collect the precipitated peptide by centrifugation.[5]
-
Wash the peptide pellet with cold diethyl ether to remove residual reagents.[5]
-
Dry the purified peptide under a vacuum.[5]
Troubleshooting Logic
References
- 1. biotage.com [biotage.com]
- 2. peptide.com [peptide.com]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins [iris.cnr.it]
- 12. tks | publisher, event organiser, media agency | Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins - tks | publisher, event organiser, media agency [teknoscienze.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. The reduction of oxidized methionine residues in peptide thioesters with NH4I–Me2S - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Reduction of methionine sulfoxide in peptide synthesis by use of 2-mercaptopyridine in liquid hydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Met(O)-OH Deprotection Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the deprotection (reduction) of Methionine Sulfoxide (Met(O)) to Methionine (Met) in peptides synthesized using Fmoc-Met(O)-OH.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound in my peptide synthesis? Using this compound is a proactive strategy to prevent the uncontrolled oxidation of methionine during solid-phase peptide synthesis (SPPS) and subsequent cleavage.[1] The thioether side-chain of methionine is susceptible to oxidation during repeated acid treatments (cleavage) and by certain coupling reagents, leading to a mixture of the desired peptide and its oxidized form.[2] Synthesizing the peptide with the sulfoxide already in place ensures a homogenous crude product that is easier to purify.[1] The Met(O) residue can then be reduced back to methionine in a single, controlled post-purification step.[1][3]
Q2: What is the difference between Fmoc deprotection and Met(O) deprotection? Fmoc deprotection is the routine, base-catalyzed removal of the N-terminal Fmoc protecting group (typically with piperidine) that occurs at every cycle of peptide synthesis to elongate the chain.[4][5][6] In contrast, Met(O) "deprotection" refers to the post-synthesis chemical reduction of the methionine sulfoxide side-chain back to the native methionine thioether. This is a separate, distinct step from the cyclical Fmoc removal.
Q3: When is the best stage to perform the Met(O) reduction? The reduction of Met(O) is most commonly and reliably performed post-cleavage and purification, on the final peptide in solution.[3] This approach ensures that the reducing agents do not interfere with other protecting groups or sensitive residues on the resin. While on-resin reduction methods exist, they are less common.
Q4: How can I monitor the progress and completion of the Met(O) reduction? The most effective methods for monitoring the reduction are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
-
RP-HPLC: The peptide containing Met(O) is typically more polar and will have a shorter retention time than the reduced Met-containing peptide. Successful reduction is indicated by the disappearance of the starting material peak and the appearance of a new, later-eluting peak.
-
Mass Spectrometry: The reduction of Met(O) to Met corresponds to a mass decrease of 16 Da (-O). Analyzing the reaction mixture by MS will confirm the identity of the product peak.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction of Met(O) | 1. Insufficient concentration or equivalents of the reducing agent.2. Short reaction time or suboptimal temperature.3. Poor solubility of the peptide in the reaction buffer. | 1. Increase the excess of the reducing agent (e.g., NH₄I, DMS).2. Extend the reaction time (monitor by HPLC) or gently increase the temperature (e.g., to 40°C).[7]3. Adjust the pH or add organic co-solvents (like acetonitrile or isopropanol) to improve solubility. |
| Formation of Side Products | 1. The reducing cocktail is too harsh for other sensitive residues in the peptide (e.g., Trp, Cys, Tyr).2. S-alkylation or other modifications from scavengers or reagents in the cocktail.[7] | 1. Select a milder or more specific reducing system. For peptides with disulfide bridges, a TFA/NH₄I/Me₂S cocktail is effective for reducing Met(O) without disrupting the S-S bonds.[7]2. Ensure the use of appropriate scavengers like TIS (triisopropylsilane) if carbocations can be formed. |
| Peptide Degradation or Precipitation | 1. Extreme pH of the reduction buffer.2. The chosen solvent system is incompatible with the peptide sequence. | 1. Perform the reduction under mildly acidic conditions (e.g., using TFA or acetic acid).[7]2. Screen different solvent systems. Start with aqueous solutions and add organic modifiers as needed to maintain solubility throughout the reaction. |
| Difficulty in Removing Reagents | 1. Reagents like dimethyl sulfide (DMS) or thioanisole have low volatility and strong odors.2. High salt concentrations from reagents like ammonium iodide. | 1. After the reaction, perform multiple extractions with a non-polar solvent like ether or ethyl acetate to remove odorous sulfur compounds.2. Use preparative HPLC for purification, which will effectively separate the peptide from salts and other non-volatile reagents. |
Quantitative Data Summary
Table 1: Comparison of Post-Cleavage Met(O) Reduction Methods
| Reagent Cocktail | Typical Conditions | Advantages | Potential Issues & Considerations |
| TFA / NH₄I / Me₂S | TFA/Dimethyl Sulfide/Ammonium Iodide (ratio varies) at RT.[7] | Efficient reduction. Does not affect disulfide bridges.[7] | Requires careful workup to remove odorous sulfur compounds. |
| Aqueous NH₄I & Mercaptoethanol | pH 8.0 (adjusted with TEA), 0°C, 30 min.[3] | Relatively mild aqueous conditions. | Mercaptoethanol has a strong odor. May affect disulfide bonds if present. |
| TFA / Anisole / TMSCl / Me₂S | 85:5:5:5 ratio, 40°C, 24 h (for sulfonium salt reversal).[7] | Also effective at reversing S-alkylation, another common Met side reaction.[7] | Involves multiple, potentially reactive components. TMSCl can cause silylation. |
Table 2: Recommended Cleavage Cocktails to Prevent Initial Met Oxidation
| Reagent Cocktail | Composition (v/v) | Key Benefits | Reference |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT | 82.5 : 5 : 5 : 5 : 2.5 | Broad-spectrum scavenger protection, but contains toxic and malodorous components. |
| TFA / TIS / H₂O | 95 : 2.5 : 2.5 | A general, non-malodorous cocktail suitable for many sequences, especially when acid-labile Trp(Boc) is used. | May not be sufficient for peptides with multiple Cys residues. |
| TFA / An / TMSCl / Me₂S / Ph₃P | 85:5:5:5 + 1 mg/mL Ph₃P | Specifically designed to eradicate Met(O) formation during cleavage.[7] | A more complex mixture requiring careful preparation. |
Experimental Protocols
Protocol 1: Post-Cleavage Reduction of Met(O) with NH₄I/DMS
This protocol is adapted for reducing a purified, lyophilized peptide containing one or more Met(O) residues.
-
Peptide Solubilization: Dissolve the peptide containing Met(O) in a suitable solvent. A common starting point is 95% Trifluoroacetic Acid (TFA) / 5% Water.
-
Prepare Reduction Cocktail: In a separate vial, prepare the reduction cocktail. A typical formulation is TFA / Dimethyl Sulfide (DMS) / Ammonium Iodide (NH₄I). A common ratio is 1 mL TFA, 150 µL DMS, and 50 mg NH₄I.
-
Initiate Reaction: Add the reduction cocktail to the dissolved peptide. The final concentration of the peptide should be approximately 1-2 mg/mL.
-
Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes. Protect the reaction from light, as iodide solutions can be light-sensitive.
-
Monitoring: After the incubation period, take a small aliquot of the reaction mixture, dilute it, and analyze by RP-HPLC and MS to confirm the completion of the reaction.
-
Workup & Purification: Once the reaction is complete, dilute the mixture with water and lyophilize to remove the majority of the TFA and DMS. The resulting crude material should be re-purified using preparative RP-HPLC to remove salts and any remaining impurities.
Protocol 2: Analytical Monitoring by RP-HPLC
-
Column: Use a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% Acetonitrile with 0.1% TFA
-
-
Gradient: Develop a linear gradient that effectively separates the starting material (Met(O) peptide) from the product (Met peptide). A typical gradient might be 5% to 65% Solvent B over 30 minutes.
-
Detection: Monitor absorbance at 214 nm or 280 nm (if the peptide contains Trp or Tyr).
-
Analysis: Inject a sample of the reaction mixture at t=0 and subsequent time points (e.g., 15 min, 30 min, 60 min). The peak corresponding to the Met(O) peptide will decrease, while the peak for the Met peptide (typically eluting 1-3 minutes later) will increase. The reaction is complete when the starting material peak is no longer detectable.
Visualizations
Caption: Workflow for the post-cleavage reduction of Met(O) to Met.
Caption: Chemical transformation between Methionine and Methionine Sulfoxide.
Caption: Decision logic for selecting a Met(O) reduction strategy.
References
- 1. peptide.com [peptide.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Fmoc-Met(O)-OH Stability in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fmoc-Met(O)-OH during solid-phase peptide synthesis (SPPS). The primary focus is on preventing the unwanted reduction of the methionine sulfoxide (Met(O)) residue back to methionine during the final cleavage and deprotection step.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in peptide synthesis?
A1: this compound is used to introduce a methionine residue in its oxidized form, methionine sulfoxide. This strategy is primarily employed when significant oxidation of standard Fmoc-Met-OH is observed during synthesis and purification. By starting with the oxidized form, a uniform peptide product is obtained, which simplifies purification. The Met(O) residue can then be reduced back to methionine in a separate, controlled step after purification if the native peptide is desired.[1]
Q2: My peptide contains a Met(O) residue, but after cleavage, I'm seeing a significant amount of the reduced methionine form. What is happening?
A2: The acidic conditions of the final cleavage from the resin, typically using trifluoroacetic acid (TFA), can lead to the reduction of the methionine sulfoxide residue back to methionine. This is a common side reaction, especially when certain scavengers are present in the cleavage cocktail.
Q3: What are scavengers and why are they necessary during peptide cleavage?
A3: During the TFA-mediated cleavage of the peptide from the resin and the removal of side-chain protecting groups, highly reactive cationic species (carbocations) are generated. These carbocations can cause unwanted side reactions by modifying sensitive amino acid residues like tryptophan, cysteine, tyrosine, and methionine. Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" or "quench" these reactive cations, thus preventing modification of the peptide.
Q4: Which scavengers are known to cause the reduction of Met(O)?
A4: Scavengers with reducing properties can lead to the undesired reduction of methionine sulfoxide. Trialkylsilanes, such as triisopropylsilane (TIS), which are commonly used to scavenge t-butyl cations, can also reduce Met(O) to Met.
Q5: How can I prevent the reduction of Met(O) during cleavage?
A5: To prevent the reduction of Met(O), it is crucial to select a cleavage cocktail that minimizes or avoids the use of reducing scavengers. Alternatively, specific reagents can be added to the cocktail to preserve the oxidized state of methionine. For peptides containing sensitive residues, specialized cleavage cocktails have been developed.
Troubleshooting Guide: Preventing Unwanted Met(O) Reduction
Issue: HPLC analysis of a crude peptide synthesized with this compound shows a significant peak corresponding to the peptide with a reduced methionine residue.
Cause: The cleavage cocktail used contains scavengers that are reducing the methionine sulfoxide side chain.
Solutions:
-
Optimize the Scavenger Cocktail: The choice of scavengers is critical. For peptides containing Met(O) that needs to remain oxidized, avoid or minimize the use of potent reducing agents.
-
Utilize a Specialized Cleavage Cocktail: "Reagent H" is a cleavage cocktail specifically designed to prevent methionine oxidation and is also suitable for preserving the Met(O) form.[2][3]
-
Post-Synthesis Oxidation: If a mixture of Met and Met(O) containing peptides is formed, it may be possible to oxidize the entire batch to the uniform Met(O) form before purification. A common method is using hydrogen peroxide.
Quantitative Data: Impact of Scavengers on Met(O) Formation
The following table summarizes the effectiveness of various cleavage cocktails in preventing side reactions related to methionine, including the formation of Met(O) from Met. While this data focuses on the prevention of oxidation, it provides insight into the chemical environment created by different scavenger combinations. Cocktails that are effective at preventing oxidation are generally not strongly reducing and are therefore more suitable for maintaining the Met(O) state.
| Cleavage Cocktail Composition (v/v) | Target Peptide (%) | Met(O) Formation (%) | S-alkylation (%) |
| TFA/TIS/H₂O (95:2.5:2.5) | 72.7 | 10.1 | 17.2 |
| TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + PPh₃ | 94.2 | 0.0 | 5.8 |
| TFA/Anisole/TIS/TMSCl/Me₂S (80:5:5:5:5) + PPh₃ | 95.8 | 0.0 | 4.2 |
Data adapted from a study on avoiding methionine side reactions during final deprotection. The addition of trimethylsilyl chloride (TMSCl), dimethylsulfide (Me₂S), and triphenylphosphine (PPh₃) was shown to eradicate Met(O) formation.
Experimental Protocols
Protocol 1: General Peptide Cleavage and Deprotection
This protocol is a general method for cleaving a peptide from the resin and removing side-chain protecting groups. The choice of scavenger cocktail is critical and should be adapted based on the peptide sequence.
-
Resin Preparation: Transfer the dried peptide-resin to a reaction vessel.
-
Cleavage Cocktail Addition: Add the appropriate cleavage cocktail to the resin (e.g., 10 mL per gram of resin).
-
Reaction: Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filtration: Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Washing: Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Post-Synthesis Reduction of Met(O) to Methionine
If the strategy is to synthesize and purify the Met(O)-containing peptide and then reduce it to the native methionine form, the following protocol can be used.
-
Dissolve Peptide: Dissolve the purified peptide containing Met(O) in TFA.
-
Add Reducing Agents: Add ammonium iodide (NH₄I) and dimethylsulfide (DMS) to the solution. The exact concentrations may need to be optimized for the specific peptide.[4]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress by HPLC to determine the optimal reaction time.
-
Precipitation: Once the reduction is complete, precipitate the peptide by adding the reaction mixture to cold diethyl ether.
-
Isolation and Washing: Collect the precipitated peptide by centrifugation and wash the pellet with cold diethyl ether to remove residual reagents.
-
Drying: Dry the purified peptide under vacuum.
Visual Guides
Caption: Unwanted reduction of Met(O) during TFA cleavage.
References
Technical Support Center: Peptides Containing Methionine Sulfoxide (Met(O))
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing methionine sulfoxide (Met(O)).
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing Met(O) aggregating?
A1: While the oxidation of methionine to methionine sulfoxide (Met(O)) can sometimes increase the polarity and solubility of a peptide, aggregation can still occur due to several factors:
-
Hydrophobic Interactions: Despite the increased polarity of the sulfoxide group, other hydrophobic regions within the peptide sequence can still drive self-association and aggregation.[1][2]
-
Structural Changes: The introduction of the bulky and polar sulfoxide group can alter the peptide's secondary structure.[3][4] While this can disrupt the formation of β-sheets that lead to aggregation in some peptides, in others it may expose new hydrophobic patches that promote aggregation.
-
Solution Conditions: Factors such as pH, ionic strength, and peptide concentration play a crucial role in peptide solubility.[5] Unfavorable conditions can lead to aggregation regardless of the presence of Met(O).
-
Heterogeneity of Oxidation: The presence of both the oxidized (Met(O)) and unoxidized (Met) forms of the peptide can sometimes lead to co-aggregation. Incomplete or unintentional oxidation can result in a heterogeneous mixture that is more prone to aggregation.
Q2: Can the oxidation of methionine to Met(O) reduce peptide aggregation?
A2: Yes, in many cases, the intentional oxidation of methionine to Met(O) is a strategy used to prevent aggregation, particularly during solid-phase peptide synthesis (SPPS) and purification.[3][6] The increased polarity of Met(O) compared to methionine can improve the solubility of hydrophobic and aggregation-prone peptides.[3][6] This approach has been successfully applied to the synthesis of challenging peptides, such as fragments of the human prion protein and human calcitonin.[3] After purification, the Met(O) can be quantitatively reduced back to methionine.[3][6]
Q3: My analytical results show a mass increase of +16 Da. What does this signify?
A3: A mass increase of +16 Da in your peptide is a strong indicator of the oxidation of a methionine residue to methionine sulfoxide (Met(O)).[7][8][9] This is a common modification that can occur during peptide synthesis, cleavage, purification, or storage.[1][2] Further analysis, such as tandem mass spectrometry (MS/MS), can confirm the location of the modification.[7]
Q4: How can I prevent unwanted oxidation of methionine during my experiments?
A4: Unwanted oxidation of methionine can be minimized by taking the following precautions:
-
Use of Scavengers: During peptide cleavage from the resin in SPPS, adding antioxidants or scavengers like dithiothreitol (DTT) to the cleavage cocktail can suppress methionine oxidation.[1]
-
Degassed Solvents: Using degassed solvents can help to reduce the amount of dissolved oxygen available to oxidize methionine.
-
Inert Atmosphere: Performing synthesis and handling steps under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.[9]
-
Control of Reaction Conditions: Avoid harsh acidic conditions and exposure to oxidizing agents unless oxidation is the desired outcome.[1]
Q5: How does Met(O) affect the biological activity of my peptide?
A5: The oxidation of methionine to Met(O) can have significant effects on the biological activity of a peptide. The impact can be a gain of function, loss of function, or no change, depending on the specific peptide and the role of the methionine residue. For instance, in some cases, methionine oxidation can inhibit amyloid fiber growth, as seen with certain prion proteins.[10] Conversely, it can also lead to misfolding and aggregation, potentially triggering pathological conditions.[10] It is crucial to characterize the oxidation state of your peptide and assess its biological activity accordingly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide Aggregation During Synthesis | Hydrophobic nature of the peptide sequence. | Intentionally use Fmoc-Met(O)-OH during solid-phase peptide synthesis (SPPS) to increase polarity and solubility. The Met(O) can be reduced back to Met after purification.[3][6] |
| Peptide Aggregation After Purification | Unfavorable buffer conditions (pH, ionic strength). | Optimize the buffer composition. Screen a range of pH values and salt concentrations to identify conditions that maximize solubility. Consider the use of additives like arginine, which can help to reduce aggregation.[2] |
| High peptide concentration. | Work with lower peptide concentrations. Determine the critical concentration for aggregation and stay below that threshold for your experiments.[11] | |
| Incomplete or Unexpected Oxidation | Inefficient oxidizing agent or reaction conditions. | If oxidation is desired, ensure the use of a sufficient excess of the oxidizing agent (e.g., H₂O₂) and optimize the reaction time and temperature.[7] |
| Presence of antioxidants. | Ensure that no reducing agents (e.g., DTT) are present in your reaction mixture if you are trying to achieve oxidation. | |
| Difficulty in Purifying Met(O) Peptide | Co-elution of oxidized and unoxidized forms. | The increased polarity of Met(O)-containing peptides often allows for better separation from by-products during reverse-phase HPLC.[3] Optimize the gradient and solvent system for better resolution. |
| Irreversible Aggregation | Formation of stable amyloid-like fibrils. | Characterize the aggregates using techniques like Thioflavin T (ThT) fluorescence assays or transmission electron microscopy (TEM). Once formed, these aggregates can be difficult to disaggregate. Prevention is key. |
Quantitative Data Summary
The following table summarizes the improvement in yield for aggregation-prone peptides when synthesized using Met(O) instead of Met, followed by a reduction step.
| Peptide | Synthesis with Met (Yield) | Synthesis with Met(O) and Reduction (Yield) | Improvement Factor |
| hPrP (125-155) | 2% | 7% | 3.5x |
| Human Calcitonin (hCT) | 5% | 10% | 2x |
Data synthesized from Fink et al. (2021).[3]
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation
This protocol is a general method to monitor the kinetics of amyloid fibril formation in vitro.
Materials:
-
Peptide stock solution (e.g., in DMSO)
-
Aggregation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer with excitation at ~440 nm and emission at ~485 nm[12]
Procedure:
-
Prepare the peptide solution by diluting the stock solution into the aggregation buffer to the desired final concentration. Keep the solution on ice to prevent premature aggregation.
-
In each well of the 96-well plate, add a small volume of the ThT stock solution and the peptide solution to achieve the final desired concentrations (e.g., 20 µM ThT and 50 µM peptide).
-
Include control wells containing the buffer and ThT without the peptide.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the fluorometer at a constant temperature (e.g., 37°C), with intermittent shaking.[12]
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of amyloid-like fibrils.[13]
Protocol 2: Reduction of Met(O) to Methionine in a Purified Peptide
This protocol describes a method for reducing methionine sulfoxide back to methionine in a purified peptide.
Materials:
-
Lyophilized Met(O)-containing peptide
-
Ammonium iodide (NH₄I)
-
Dimethyl sulfide (DMS)
-
Trifluoroacetic acid (TFA)
-
Water
-
HPLC for purification
Procedure:
-
Dissolve the lyophilized peptide in a solution of 95:5 (v/v) TFA/water.
-
Add a 10-fold molar excess of NH₄I and a 20-fold molar excess of DMS relative to the peptide.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by injecting small aliquots into an HPLC-MS system to confirm the mass change of -16 Da.
-
Once the reaction is complete, dilute the mixture with water and purify the reduced peptide using preparative HPLC.
-
Lyophilize the pure fractions to obtain the final peptide with methionine in its reduced state.
Visualizations
Caption: Reversible oxidation of Methionine to Methionine Sulfoxide.
Caption: Impact of Methionine oxidation on peptide aggregation.
Caption: Troubleshooting workflow for Met(O) peptide aggregation.
References
- 1. peptide.com [peptide.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation of biologically important peptides and proteins: inhibition or acceleration depending on protein and metal ion concentrations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09350H [pubs.rsc.org]
- 6. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. Methionine oxidation within the prion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fmoc-Met(O)-OH and Fmoc-Met(O2)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the inherent susceptibility of methionine's thioether side chain to oxidation presents a significant challenge. This guide provides a comprehensive comparison of two key reagents used to manage this issue: Fmoc-Met(O)-OH (methionine sulfoxide) and Fmoc-Met(O2)-OH (methionine sulfone). Understanding the distinct properties and applications of these derivatives is crucial for optimizing peptide synthesis strategies, ensuring the desired final product, and enhancing purity and yield.
Introduction to Methionine Oxidation in Peptide Synthesis
During the iterative process of peptide synthesis, and particularly during the final acidic cleavage from the solid support, the methionine side chain can be unpredictably oxidized. This leads to the formation of methionine sulfoxide (Met(O)), a mixture of two diastereomers, and to a lesser extent, methionine sulfone (Met(O2)). This heterogeneity complicates purification and can impact the biological activity of the final peptide. To circumvent this, a common strategy is to intentionally incorporate the oxidized form of methionine during synthesis using either this compound or Fmoc-Met(O2)-OH.
Performance and Strategic Comparison
While direct, head-to-head quantitative data on the coupling efficiency of this compound versus Fmoc-Met(O2)-OH is not extensively detailed in publicly available literature, a comparison can be made based on their chemical properties and strategic applications in peptide synthesis. The choice between these two derivatives is primarily dictated by the desired final state of the methionine residue in the peptide.
This compound is the preferred choice when the goal is to produce a peptide with a native methionine residue. By incorporating the sulfoxide, a uniform, more polar peptide is synthesized. This increased polarity can disrupt aggregation of hydrophobic peptides, thereby simplifying synthesis and purification.[1] Following purification, the methionine sulfoxide can be reduced back to methionine.
Fmoc-Met(O2)-OH is utilized when the final peptide is intended to contain methionine sulfone. The oxidation to the sulfone state is generally considered irreversible under standard peptide synthesis and biological conditions.[2] This derivative is therefore used for creating stable analogs or for research into the effects of irreversible methionine oxidation on peptide structure and function.
| Feature | This compound | Fmoc-Met(O2)-OH |
| Chemical Structure | Methionine Sulfoxide Derivative | Methionine Sulfone Derivative |
| Primary Application | Temporary modification to prevent uncontrolled oxidation and improve solubility of hydrophobic peptides. | Permanent incorporation of methionine sulfone for stable analogs or research purposes. |
| Reversibility | Reversible; can be reduced back to methionine post-synthesis. | Irreversible under standard peptide synthesis conditions.[2] |
| Impact on Solubility | Increases polarity and can improve the solubility of aggregation-prone peptides.[1] | Increases polarity, which can also aid in the synthesis of difficult sequences. |
| Coupling Conditions | Standard Fmoc-SPPS coupling protocols are effective. | Standard Fmoc-SPPS coupling protocols are effective. |
| Post-Synthesis Modification | Requires a reduction step to yield the native methionine peptide. | No further modification is typically required. |
| Final Product | Peptide with native methionine (after reduction). | Peptide containing methionine sulfone. |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound and Fmoc-Met(O2)-OH in Fmoc-based solid-phase peptide synthesis, the reduction of methionine sulfoxide, and the analytical characterization of the final peptide.
Protocol 1: Coupling of this compound or Fmoc-Met(O2)-OH in SPPS
This protocol describes a standard manual coupling cycle for incorporating either this compound or Fmoc-Met(O2)-OH.
Materials:
-
Rink Amide resin (or other suitable resin)
-
This compound or Fmoc-Met(O2)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).
-
Amino Acid Activation: In a separate vial, dissolve this compound or Fmoc-Met(O2)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Reduction of Methionine Sulfoxide (Met(O)) to Methionine (Met)
This protocol is performed after the peptide has been cleaved from the resin and purified.
Materials:
-
Lyophilized peptide containing Met(O)
-
Ammonium Iodide (NH4I)
-
Dimethyl Sulfide (DMS)
-
Trifluoroacetic acid (TFA)
-
Water
Procedure:
-
Dissolution: Dissolve the purified, lyophilized peptide in a solution of 95% TFA and 5% water.
-
Reagent Preparation: Prepare a reduction cocktail of TFA/DMS/NH4I. A common ratio is to add excess NH4I and DMS relative to the amount of Met(O) in the peptide.
-
Reduction Reaction: Add the reduction cocktail to the dissolved peptide. The reaction is typically rapid and can be monitored by HPLC.
-
Work-up: Once the reduction is complete, the TFA and DMS can be removed by rotary evaporation or by precipitating the peptide with cold diethyl ether.
-
Purification: The reduced peptide should be re-purified by RP-HPLC to remove any remaining reagents or byproducts.
Protocol 3: Analytical Characterization by RP-HPLC and Mass Spectrometry
Instrumentation:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
Mass Spectrometer (e.g., ESI-TOF or MALDI-TOF).
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude or purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
RP-HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 5% to 95% acetonitrile over 30 minutes.
-
Monitor the elution profile using a UV detector at 214 nm and 280 nm.
-
The retention time will differ for the native (Met), sulfoxide (Met(O)), and sulfone (Met(O2)) forms of the peptide. Generally, the more oxidized and polar forms will elute earlier.
-
-
Mass Spectrometry Analysis:
-
Collect the fractions from the HPLC or perform an online LC-MS analysis.
-
Acquire the mass spectrum of the main peak and any impurity peaks.
-
Calculate the expected molecular weights for the peptide with Met, Met(O), and Met(O2).
-
Compare the experimentally determined masses with the calculated masses to confirm the identity of each species. The mass of the peptide will increase by 16 Da for each Met(O) and by 32 Da for each Met(O2) compared to the native methionine-containing peptide.
-
Visualizing the Workflow and Chemical Transformations
Caption: Workflow for SPPS using oxidized methionine derivatives.
Caption: Oxidation states of the methionine side chain.
Conclusion
The choice between this compound and Fmoc-Met(O2)-OH is a strategic one, hinging on the desired final state of the methionine residue. This compound serves as a valuable tool for managing uncontrolled oxidation and improving the synthesis of challenging peptides, with the flexibility of being converted back to the native methionine. In contrast, Fmoc-Met(O2)-OH is the definitive choice for the irreversible incorporation of methionine sulfone, enabling the creation of stable peptide analogs. By understanding the distinct characteristics of these reagents and employing the appropriate synthetic and analytical protocols, researchers can achieve greater control over the synthesis of methionine-containing peptides, leading to higher purity and more reliable outcomes.
References
A Comparative Guide to Methionine Sulfoxide Reduction Methods in Peptides
For Researchers, Scientists, and Drug Development Professionals
Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation, forming methionine sulfoxide (MetO). This post-translational modification can alter the structure, function, and efficacy of peptides and proteins, posing a significant challenge in the development of therapeutic peptides and in proteomics research. The reduction of MetO back to methionine is often a critical step to restore biological activity and ensure product homogeneity. This guide provides an objective comparison of common chemical and enzymatic methods for MetO reduction, supported by experimental data and detailed protocols.
Chemical Reduction Methods
A variety of chemical reagents can effectively reduce methionine sulfoxide in peptides. These methods are generally fast and cost-effective but can sometimes lack specificity and may require careful optimization to avoid side reactions.
Overview of Chemical Reduction Agents
| Method/Reagent | Typical Reaction Time | Key Strengths | Potential Weaknesses |
| Ammonium Iodide / Dimethyl Sulfide (NH4I/DMS) | 1-2 hours | Mild conditions, compatible with sensitive groups (e.g., thioesters).[1][2] | Slower than harsher methods, multiple intermediate species may be observed.[1] |
| Trimethylsilyl Bromide / Ethanedithiol (TMSBr/EDT) | 5-15 minutes | Very fast and highly efficient, often leading to complete reduction.[1] | Harsher conditions, potential for side reactions with sensitive residues if not properly scavenged.[3][4] |
| N-(methyl)mercaptoacetamide | 24-36 hours | Mild reducing agent.[5] | Very slow reaction time.[6] |
| Tetrabutylammonium Bromide (Bu4NBr) / Scavengers | ~5 minutes | Rapid reduction, compatible with aromatic amino acids and cysteine.[3] | Can promote disulfide formation in the absence of thiol scavengers.[3] |
| Mercaptoethanol / Ammonium Fluoride | 30 minutes | Relatively fast reduction. | Requires careful pH control and subsequent removal of reagents.[6] |
Experimental Protocols for Chemical Reduction
1. Ammonium Iodide / Dimethyl Sulfide (NH4I/DMS) Reduction
This method is valued for its mildness, making it suitable for peptides with sensitive modifications.
-
Protocol:
-
Dissolve the MetO-containing peptide in a solution of dichloromethane (DCM) or a similar organic solvent.
-
Add ammonium iodide (NH4I) and dimethyl sulfide (DMS) in excess. A typical ratio is 10-20 equivalents of each reagent per equivalent of MetO.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Upon completion, remove the solvent and excess reagents under vacuum.
-
Purify the peptide using standard chromatographic techniques.
-
2. Trimethylsilyl Bromide / Ethanedithiol (TMSBr/EDT) Reduction
This is a highly efficient and rapid method for MetO reduction.
-
Protocol:
-
Dissolve the oxidized peptide in trifluoroacetic acid (TFA).
-
Add ethanedithiol (EDT) as a scavenger.
-
Cool the solution in an ice bath.
-
Add trimethylsilyl bromide (TMSBr) to the mixture.
-
Allow the reaction to proceed for 5-15 minutes at room temperature.[1]
-
Quench the reaction by adding the mixture to cold diethyl ether to precipitate the peptide.
-
Wash the precipitated peptide with cold ether and dry under vacuum.
-
Purify the peptide by HPLC.
-
3. N-(methyl)mercaptoacetamide Reduction
This protocol uses a mild reducing agent but requires a significantly longer reaction time.
-
Protocol:
-
Dissolve the peptide in 10% v/v aqueous acetic acid (approximately 200 µL to 1000 µL per mg of peptide).[6]
-
Add 2-10 mg of N-(methyl)mercaptoacetamide.[6]
-
Incubate the solution at 37 °C under an inert atmosphere for 24 to 36 hours.[6]
-
Monitor the reaction by HPLC.[6]
-
Lyophilize the mixture to obtain the crude peptide.[6]
-
Enzymatic Reduction Methods
Enzymatic reduction offers high specificity and operates under mild, physiological conditions, minimizing the risk of side reactions. The primary enzymes used for this purpose are Methionine Sulfoxide Reductases (MsrA and MsrB).
Overview of Methionine Sulfoxide Reductases (Msr)
The Msr system provides a highly specific mechanism for the reduction of MetO. A key feature of this system is its stereospecificity. Methionine oxidation creates a chiral center at the sulfur atom, resulting in two diastereomers: Met-(S)-O and Met-(R)-O.
For complete reduction of a racemic mixture of MetO, both MsrA and MsrB are required. These enzymes typically require a thiol-containing cofactor, such as dithiothreitol (DTT) or the thioredoxin (Trx) system, for their catalytic cycle.[8]
| Enzyme | Specificity | Cofactor | Key Strengths | Potential Weaknesses |
| MsrA | Met-(S)-O | DTT or Thioredoxin system | High specificity, mild reaction conditions.[7] | Only reduces one diastereomer, requires cofactor. |
| MsrB | Met-(R)-O | DTT or Thioredoxin system | High specificity, mild reaction conditions.[7] | Only reduces one diastereomer, requires cofactor, can be less efficient than MsrA.[8] |
| MsrA/B Combination | Both Met-(S)-O and Met-(R)-O | DTT or Thioredoxin system | Complete reduction of both diastereomers, high specificity. | Requires both enzymes and a cofactor system. |
Kinetic Parameters of Msr Enzymes
The catalytic efficiency of Msr enzymes can vary depending on the specific enzyme and the substrate. The following table presents representative kinetic data.
| Enzyme | Substrate | Km (mM) | kcat (min-1) | kcat/Km (M-1s-1) |
| S. pneumoniae MsrAB | dabsyl-Met-S-SO | 0.86 | - | ~1,300 |
| S. pneumoniae MsrAB | dabsyl-Met-R-SO | 0.038 | - | ~9,100 |
Note: Data adapted from kinetic analysis of Streptococcus pneumoniae MsrAB[9]. Direct comparison is complex as kcat values were not explicitly stated in the same format. The catalytic efficiency for the MsrB domain was found to be sevenfold higher than for the MsrA domain in this particular fusion protein.[9]
Experimental Protocol for Enzymatic Reduction
-
Protocol:
-
Dissolve the oxidized peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the cofactor, typically DTT to a final concentration of 10-20 mM.
-
Add MsrA and/or MsrB enzyme(s). The enzyme-to-substrate ratio should be optimized, but a starting point is 1:100 to 1:1000 (enzyme:peptide by moles).
-
Incubate the reaction mixture at 37°C for 1-4 hours.
-
Monitor the reaction by HPLC or mass spectrometry. Reduction efficiencies of over 75% are commonly observed, with some peptides achieving 100% reduction.[10]
-
Stop the reaction by adding an acid (e.g., TFA to 1%) or by heat inactivation.
-
Purify the reduced peptide by HPLC to remove the enzyme and other reaction components.
-
Impact on Other Post-Translational Modifications (PTMs)
A critical consideration when choosing a MetO reduction method is its potential impact on other PTMs within the peptide.
-
Chemical Methods : Harsher chemical methods, particularly those using strong acids or highly reactive reagents, have the potential to affect acid-labile PTMs such as glycosylation or phosphorylation, although specific data is sparse. The mild conditions of the NH4I/DMS method are reported to be compatible with thioester moieties.[1]
-
Enzymatic Methods : Due to their high specificity, enzymatic methods are generally considered safe for other PTMs and are the preferred choice when the integrity of other modifications is paramount.
Interestingly, there is a documented interplay between methionine oxidation and phosphorylation. Studies have shown that MetO can inhibit the phosphorylation of certain proteins, a process that is reversed upon reduction of the sulfoxide.[11] Furthermore, a significant co-localization of oxidized methionines and phosphorylation sites has been observed in the human proteome, suggesting a potential regulatory crosstalk between these two modifications.[12]
Conclusion
The choice of method for reducing methionine sulfoxide in peptides depends on a balance of factors including the scale of the reaction, the required speed, the presence of other sensitive functional groups, and cost.
-
Chemical methods , particularly TMSBr/EDT, offer rapid and efficient reduction but may require careful optimization to avoid side reactions. For peptides with sensitive modifications like thioesters, the milder NH4I/DMS method is a more suitable choice.
-
Enzymatic methods using MsrA and MsrB provide the highest specificity and are ideal for complex peptides where the preservation of other PTMs is crucial. Although they are more expensive and require specific cofactors, their mild reaction conditions and high fidelity make them invaluable for many applications in drug development and proteomics.
Researchers should carefully consider the specific requirements of their peptide and experimental goals to select the most appropriate reduction strategy. Monitoring the reaction progress and final product purity by high-resolution analytical techniques such as HPLC and mass spectrometry is essential for all methods.
References
- 1. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The reduction of oxidized methionine residues in peptide thioesters with NH4I-Me2S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improvements to the TMSBr method of peptide resin deprotection and cleavage: application to large peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. peptide.com [peptide.com]
- 7. The Methionine Sulfoxide Reduction System: Selenium Utilization and Methionine Sulfoxide Reductase Enzymes and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural and kinetic analysis of an MsrA–MsrB fusion protein from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Decreased Phosphorylation and Increased Methionine Oxidation of α-Synuclein in the Methionine Sulfoxide Reductase A Knockout Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methionine residues around phosphorylation sites are preferentially oxidized in vivo under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-Met(O)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of methionine (Met) presents a significant challenge due to the susceptibility of its thioether side chain to oxidation.[1][2] This guide provides a comprehensive comparison of utilizing Fmoc-Met(O)-OH, the pre-oxidized form of the amino acid, versus the standard Fmoc-Met-OH. We will delve into the HPLC analysis of the resulting crude peptides, supported by experimental data and detailed protocols, to offer a clear perspective on the advantages and disadvantages of each approach.
The primary issue with using Fmoc-Met-OH is the unintended oxidation of the methionine residue to methionine sulfoxide (Met(O)) during the synthesis and, most notably, during the final acidic cleavage from the solid support.[3][4] This oxidation introduces impurities that can complicate purification and reduce the overall yield of the desired peptide.[2] Using this compound from the outset is a strategic approach to control this modification, especially beneficial in the synthesis of hydrophobic and aggregation-prone peptides.[5]
Performance Comparison: this compound vs. Fmoc-Met-OH
The choice between this compound and Fmoc-Met-OH significantly impacts the purity profile of the crude peptide as observed by High-Performance Liquid Chromatography (HPLC).
| Feature | Synthesis with Fmoc-Met-OH | Synthesis with this compound |
| Crude Peptide Purity | Often lower due to a mixture of the desired peptide and its oxidized Met(O) form.[2] | Generally higher purity of a single, more polar species, simplifying subsequent purification.[5] |
| Solubility | Can be problematic for hydrophobic or aggregation-prone sequences. | The polar sulfoxide group improves the solubility of the crude peptide.[5] |
| HPLC Profile | Complex chromatograms with closely eluting peaks for the oxidized and non-oxidized peptides. | A cleaner chromatogram with a more easily identifiable main product.[5] |
| Post-synthesis Step | Requires careful purification to separate the Met and Met(O) containing peptides. | Requires a subsequent reduction step to convert Met(O) back to Met.[5] |
| Overall Yield | Can be lower for the desired non-oxidized peptide due to side reactions. | Potentially higher overall yield of the final, reduced peptide due to improved synthesis and purification.[5] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
A standard manual or automated SPPS protocol using Fmoc chemistry can be employed for both approaches. The key difference lies in the methionine building block used.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.[1]
2. Fmoc Deprotection:
-
Treat the resin with 20% (v/v) piperidine in DMF for 3 minutes, drain, and then treat for an additional 10 minutes.[1]
-
Wash the resin thoroughly with DMF.[1]
3. Amino Acid Coupling:
-
For Fmoc-Met-OH: Dissolve Fmoc-Met-OH, a coupling agent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF. Pre-activate for 2-5 minutes before adding to the resin.[1]
-
For this compound: Follow the same procedure as for Fmoc-Met-OH, substituting with the this compound building block.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a Kaiser test.[1]
4. Capping (Optional):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
5. Cleavage and Deprotection:
-
After synthesis completion, wash the resin with dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[2]
-
Agitate for 2-3 hours at room temperature.[1]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.[1]
6. Reduction of Met(O) to Met (for peptides synthesized with this compound):
-
Several methods can be used for the reduction of Met(O) residues. A common method involves treating the peptide with a reagent like ammonium iodide and dimethyl sulfide in TFA.
HPLC Analysis
1. Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent, such as 0.1% TFA in water or a water/acetonitrile mixture.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter.[6]
2. HPLC System and Conditions:
-
Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% TFA in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 214 nm and 280 nm.[6]
-
Gradient: A typical gradient would be a linear increase in Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
Visualizing the Workflow and Outcomes
The following diagrams illustrate the synthesis and analysis workflows for both methods.
Caption: Workflow for peptide synthesis using Fmoc-Met-OH.
Caption: Workflow for peptide synthesis using this compound.
The HPLC chromatograms of the crude products from these two syntheses would typically show a distinct difference.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating the Maze of Methionine Sulfoxide: A Comparative Guide to Mass Spectrometry Fragmentation Techniques
For researchers, scientists, and drug development professionals engaged in the intricate analysis of peptides, the presence of post-translational modifications (PTMs) such as methionine sulfoxide presents a significant analytical challenge. The choice of fragmentation technique in mass spectrometry is paramount for the accurate identification and localization of this oxidation. This guide provides an objective comparison of the three most common fragmentation methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—for the analysis of peptides containing methionine sulfoxide, supported by experimental data and detailed protocols.
Methionine, with its sulfur-containing side chain, is highly susceptible to oxidation, forming methionine sulfoxide [Met(O)]. This modification can occur in vivo as a result of oxidative stress or in vitro during sample preparation and analysis, potentially altering the structure and function of peptides and proteins. Consequently, robust analytical methods are crucial for its characterization.
Performance Comparison of Fragmentation Techniques
The fragmentation of a peptide ion in a mass spectrometer provides the necessary information for sequencing and identifying modifications. However, the stability of the methionine sulfoxide moiety varies significantly with the fragmentation technique employed.
| Fragmentation Method | Primary Fragmentation | Key Characteristics for Met(O) Peptides | Advantages | Disadvantages |
| CID | Backbone (b- and y-ions) | Prone to a characteristic neutral loss of methanesulfenic acid (CH₃SOH; 64 Da) from the Met(O) side chain.[1][2][3][4][5] | The 64 Da neutral loss is a highly diagnostic marker for the presence of methionine sulfoxide.[1][3][4][5] | The dominant neutral loss can suppress backbone fragmentation, leading to incomplete sequence information and ambiguous localization of the Met(O) residue.[6] |
| HCD | Backbone (b- and y-ions) | Similar to CID, it produces b- and y-type fragment ions but with higher energy, leading to a predominance of y-ions.[7] Can also exhibit the neutral loss of 64 Da. | Provides higher-resolution fragment ion spectra compared to CID, which can aid in distinguishing fragment ions.[7] HCD can provide more sequence consecutive residues than CID or ETD for general peptides.[8][9] | The higher energy can still lead to the loss of the labile sulfoxide group, potentially complicating precise localization. |
| ETD | Backbone (c- and z-ions) | Cleaves the N-Cα bond of the peptide backbone, preserving the labile sulfoxide modification on the side chain.[1][2][6] | Excellent for localizing the site of methionine oxidation due to the preservation of the side chain modification.[1][2] Provides more extensive peptide backbone fragmentation, especially for longer peptides and those with multiple basic residues, leading to higher sequence coverage.[6] | Generally works best for precursor ions with a charge state of +2 or higher. May identify fewer total peptides compared to CID in some broad analyses. |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate analysis of methionine sulfoxide-containing peptides. Below are representative protocols for sample preparation and mass spectrometry analysis.
Sample Preparation: In-solution Tryptic Digestion
-
Denaturation and Reduction: Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0). Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature and add iodoacetamide (IAM) to a final concentration of 25 mM. Incubate in the dark at room temperature for 1 hour to alkylate cysteine residues.
-
Digestion: Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge, elute with a high organic solvent (e.g., 80% acetonitrile, 0.1% formic acid), and dry the peptides under vacuum.
LC-MS/MS Analysis
-
Chromatographic Separation: Reconstitute the dried peptides in a loading buffer (e.g., 2% acetonitrile, 0.1% formic acid). Perform chromatographic separation on a C18 reversed-phase column using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry Parameters (General):
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 350-1500.
-
Data-Dependent Acquisition: Select the top 5-10 most intense precursor ions for fragmentation.
-
-
Fragmentation Method-Specific Parameters:
-
CID: Normalized collision energy of 35%.
-
HCD: Stepped normalized collision energy (e.g., 25, 30, 35%).
-
ETD: Calibrated charge-dependent ETD reaction times. Enable supplemental activation for precursor ions with a charge state of +2.
-
Visualizing the Workflow and Fragmentation
To better illustrate the processes involved in the mass spectrometry of methionine sulfoxide-containing peptides, the following diagrams have been generated.
Conclusion
The optimal fragmentation method for analyzing peptides with methionine sulfoxide depends on the analytical goal.
-
CID is a valuable tool for the initial detection of methionine sulfoxide due to its characteristic and easily identifiable neutral loss of 64 Da.
-
HCD offers higher resolution and can provide more extensive sequence information than CID, although it may still be susceptible to the neutral loss of the sulfoxide group.
-
ETD is the superior technique for the precise localization of methionine sulfoxide and for obtaining comprehensive sequence coverage of modified peptides, as it preserves the labile modification.
For a comprehensive characterization of methionine sulfoxide in peptides, a combination of these techniques is often the most effective strategy. For instance, an initial analysis using CID can confirm the presence of oxidized peptides, followed by a targeted ETD analysis to precisely locate the modification site and obtain full sequence information. By understanding the strengths and weaknesses of each fragmentation method, researchers can select the most appropriate strategy to confidently navigate the complexities of methionine sulfoxide analysis in their proteomics workflows.
References
- 1. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. support.proteomesoftware.com [support.proteomesoftware.com]
- 4. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of oxidized methionine in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Peptides With and Without Methionine Oxidation
For Researchers, Scientists, and Drug Development Professionals
Methionine, a sulfur-containing amino acid, is susceptible to oxidation, a post-translational modification that can significantly impact the structure, stability, and biological function of peptides and proteins. This guide provides a comprehensive comparison of peptides with and without methionine oxidation, offering supporting experimental data, detailed protocols for analysis, and visual workflows to aid in research and drug development.
Impact of Methionine Oxidation on Peptide Characteristics
The oxidation of methionine to methionine sulfoxide (+16 Da) or methionine sulfone (+32 Da) alters its physicochemical properties, leading to notable changes in peptide behavior.
| Characteristic | Unmodified Methionine Peptide | Oxidized Methionine Peptide |
| Mass Change | Baseline | +16 Da (sulfoxide), +32 Da (sulfone) |
| Polarity | Less polar, hydrophobic | More polar, hydrophilic[1] |
| Chromatographic Retention (Reversed-Phase) | Longer retention time | Shorter retention time[1] |
| Structure | Can contribute to hydrophobic core and protein folding | Can disrupt tertiary structure and lead to conformational changes[2] |
| Biological Activity | Native biological function | Can lead to loss or gain of function, or altered binding affinity[1] |
| Immunogenicity | Baseline | May increase immunogenicity[1] |
Analytical Characterization Techniques
Mass spectrometry (MS) is the primary tool for identifying and quantifying methionine oxidation. When coupled with liquid chromatography (LC), it provides a powerful platform for separating and analyzing modified and unmodified peptides.
| Analytical Technique | Unmodified Methionine Peptide | Oxidized Methionine Peptide |
| Mass Spectrometry (MS) | Detected at its calculated molecular weight. | Detected with a mass increase of +16 Da (sulfoxide) or +32 Da (sulfone) per oxidized methionine. |
| Tandem MS (MS/MS) - Collision-Induced Dissociation (CID) | Produces characteristic b- and y-ion series for sequence determination. | In addition to b- and y-ions, shows a characteristic neutral loss of 64 Da (methanesulfenic acid, CH₃SOH) from the precursor ion, which is a signature of methionine sulfoxide.[3] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Elutes later due to higher hydrophobicity. | Elutes earlier due to increased polarity.[1] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Elutes earlier. | Elutes later due to increased hydrophilicity, offering an alternative separation method to RP-HPLC.[4] |
Experimental Protocols
Protocol 1: Induction of Methionine Oxidation
This protocol describes a common method for oxidizing methionine residues in a peptide sample using hydrogen peroxide (H₂O₂).
Reagents:
-
Peptide sample
-
Hydrogen peroxide (H₂O₂) solution (e.g., 160 mM)
-
Buffer (e.g., 50 mM Tris, pH 7.4)
-
Desalting column (e.g., C18)
-
Acetonitrile (ACN)
-
Formic acid
Procedure:
-
Dissolve the peptide in the buffer to a known concentration.
-
Add H₂O₂ to the peptide solution. For example, for 25 µg of peptide, add 50 µL of 160 mM H₂O₂.[5]
-
Incubate the mixture at 37°C for 30 minutes.[5]
-
To remove excess H₂O₂, the sample can be frozen and lyophilized.[5]
-
Desalt the oxidized peptide using a C18 desalting column.
-
Elute the peptide with a solution of 50% acetonitrile in water with 0.1% formic acid.[5]
-
Analyze the sample using LC-MS to confirm oxidation.
Protocol 2: Quantitative Analysis of Methionine Oxidation using Stable Isotope Labeling
This method allows for the accurate quantification of methionine oxidation by differentiating between in vivo (or pre-existing) oxidation and artifactual oxidation that may occur during sample preparation.
Reagents:
-
Protein/peptide sample
-
¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂)
-
Denaturing buffer (e.g., 0.1 M Tris, pH 8.0)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., Trypsin)
-
LC-MS grade solvents
Procedure:
-
Denature the protein sample in the buffer.
-
Add H₂¹⁸O₂ to the sample to oxidize all unoxidized methionine residues to methionine sulfoxide containing an ¹⁸O atom.[1]
-
Incubate at room temperature for 30 minutes.[1]
-
Proceed with a standard protein digestion protocol:
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the protein into peptides using trypsin overnight.[6]
-
-
Analyze the resulting peptide mixture by LC-MS.
-
Quantify the level of original oxidation by comparing the peak areas of the peptides containing methionine sulfoxide with a ¹⁶O atom (pre-existing) and those with an ¹⁸O atom (artificially induced). The mass difference between these two forms is 2 Da.[6]
Visualizing Workflows and Concepts
Caption: Workflow for the induction and analysis of peptide methionine oxidation.
Caption: Workflow for quantitative analysis of methionine oxidation using stable isotope labeling.
Methionine Oxidation and Cell Signaling
While often considered a form of damage, methionine oxidation can also act as a regulatory switch in cellular signaling pathways.
-
Modulation of Protein Phosphorylation: The oxidation of a methionine residue within or near a phosphorylation motif can inhibit the ability of a kinase to phosphorylate its target. This mechanism can couple oxidative signals to changes in protein phosphorylation status.[7] For example, oxidation of a key methionine in a substrate for calcium-dependent protein kinases can block phosphorylation.[7]
-
Ion Channel Activation: Methionine oxidation can directly activate certain ion channels. For instance, the TRPV2 ion channel, which is sensitive to heat, can be activated by oxidation of specific methionine residues, suggesting a role for redox signaling in temperature sensation and cellular responses.[8]
Caption: Inhibition of phosphorylation by methionine oxidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Impact of methionine oxidation as an initial event on the pathway of human prion protein conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Separation and Quantitation of Peptides with and without Oxidation of Methionine and Deamidation of Asparagine Using Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coupling oxidative signals to protein phosphorylation via methionine oxidation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
A Researcher's Guide to Fmoc-Met(O)-OH: Purity Assessment from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of amino acid derivatives is paramount to ensure the integrity and efficacy of synthesized peptides. This guide provides a comparative overview of Fmoc-Met(O)-OH from various suppliers, supported by detailed experimental protocols for purity assessment.
Comparative Purity Data
The quality of this compound can vary between suppliers, impacting the outcome of solid-phase peptide synthesis (SPPS). Key purity attributes to consider are chemical purity, enantiomeric purity, and the presence of process-related impurities. While lot-specific data should always be obtained directly from the supplier's Certificate of Analysis (CoA), the table below summarizes typical purity specifications offered by prominent suppliers.
| Supplier | Product Line | Chemical Purity (HPLC) | Enantiomeric Purity | Other Purity Assays |
| Supplier A (e.g., MilliporeSigma) | Novabiochem® | ≥ 98.0% (a/a)[1] | ≥ 99.0% (a/a) | ≥ 98% (TLC), ≥ 95.0% (acidimetric)[1] |
| Supplier B (e.g., AnaSpec) | --- | ≥ 95% (Peak Area by HPLC)[2][3] | Not specified | --- |
| Supplier C (e.g., Aapptec) | --- | Lot-specific (refer to CoA)[4] | Lot-specific (refer to CoA) | --- |
| Supplier D (e.g., CEM Corporation) | --- | ≥ 99.0% (for Fmoc-Met-OH)[5] | ≥ 99.8% (for Fmoc-Met-OH)[5] | --- |
Note: Data for Supplier D is for the related compound Fmoc-Met-OH and is included for illustrative purposes of high-purity standards available. Researchers should always verify the specifications for this compound directly.
Understanding Potential Impurities
The synthesis of Fmoc-amino acids can introduce several impurities that may compromise peptide synthesis. These include:
-
Di-peptides (Fmoc-Xaa-Xaa-OH): Resulting from unwanted carboxyl activation during the introduction of the Fmoc group, these can lead to the insertion of an extra amino acid residue in the peptide chain.[6][7]
-
β-Alanine Adducts (Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH): These can arise from a Lossen-type rearrangement, particularly when using Fmoc-OSu for synthesis, leading to the incorporation of a β-alanine residue.[6][8][9]
-
Enantiomeric Impurities (D-isomer): The presence of the D-enantiomer can significantly impact the structure and biological function of the final peptide.[8]
-
Residual Reagents and Solvents: Trace amounts of reagents like acetic acid can act as capping agents, terminating peptide chain elongation.[7][8]
Given the potential for these impurities, rigorous analytical characterization of incoming this compound is a critical step in quality control.
Experimental Workflow for Purity Assessment
A systematic approach is necessary to thoroughly evaluate the purity of this compound from different suppliers. The following diagram outlines a comprehensive experimental workflow.
Caption: Workflow for the comprehensive purity assessment of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments outlined in the workflow.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
Objective: To determine the chemical purity of this compound and quantify impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Data Analysis: Integrate the peak areas of all detected signals. Calculate the percentage purity by dividing the peak area of the main this compound peak by the total area of all peaks.
Chiral HPLC for Enantiomeric Purity
Objective: To separate and quantify the L- and D-enantiomers of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Lux Cellulose-2)[10]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.
-
Mobile Phase: (Example, may require optimization for specific column)
-
Isocratic mixture of Acetonitrile/Water/TFA (e.g., 60:40:0.1 v/v/v)
-
-
HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
-
Data Analysis: Calculate the enantiomeric purity (e.g., %L-isomer) by integrating the peak areas of the two enantiomers.
Mass Spectrometry (MS)
Objective: To confirm the identity of this compound and identify potential impurities.
Instrumentation:
-
LC-MS system (e.g., ESI-TOF or ESI-QTOF)
Procedure:
-
Sample Infusion: Introduce the sample solution from the RP-HPLC outlet directly into the mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive and/or negative mode.
-
Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 100-1000).
-
Data Analysis:
-
Confirm the molecular weight of this compound (C₂₀H₂₁NO₅S, MW: 387.45 g/mol ).[2]
-
Analyze the masses of minor peaks to identify potential impurities by comparing them to the masses of known byproducts (e.g., dipeptides, β-alanine adducts).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To verify the chemical structure and assess the diastereomeric ratio of the sulfoxide.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
Confirm the presence of characteristic peaks for the Fmoc group and the methionine sulfoxide structure.
-
The oxidation of the sulfur atom in methionine creates a new chiral center, resulting in two diastereomers (R and S at the sulfur). These diastereomers may exhibit distinct signals in the ¹H NMR spectrum, allowing for their relative quantification.[11]
-
By implementing this comprehensive analytical approach, researchers can confidently assess and compare the purity of this compound from different suppliers, ensuring the selection of high-quality reagents for their peptide synthesis endeavors.
References
- 1. This compound Novabiochem 76265-70-8 [sigmaaldrich.com]
- 2. This compound - AnaSpec [bioscience.co.uk]
- 3. This compound - 5 g [anaspec.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-Met-OH [cem.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.com [phenomenex.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Battle in Peptide Synthesis: Fmoc-Met(O)-OH vs. Pre-Synthesis Oxidation of Methionine
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the management of methionine oxidation is a critical consideration. The inherent susceptibility of the methionine thioether to oxidation can lead to product heterogeneity, complicating purification and compromising final yield. Two primary strategies have emerged to address this challenge: the direct incorporation of Fmoc-methionine sulfoxide (Fmoc-Met(O)-OH) or the pre-synthesis oxidation of Fmoc-methionine (Fmoc-Met-OH). This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols to inform the selection of the most appropriate strategy for your specific research needs.
The decision between these two approaches hinges on a variety of factors, including the sequence of the target peptide, its propensity for aggregation, and the desired final purity and yield. While the direct use of this compound offers a streamlined approach for producing a homogenous product, pre-synthesis or on-resin oxidation provides an alternative that can be performed with standard reagents.
Performance Comparison at a Glance
The following table summarizes the key performance indicators for each strategy, based on available experimental data and established principles of solid-phase peptide synthesis (SPPS).
| Performance Metric | This compound Approach | Pre-Synthesis/On-Resin Oxidation Approach | Key Considerations |
| Final Peptide Purity | Generally high, as it prevents the formation of mixed oxidized and non-oxidized species during synthesis.[1] | Can be high if oxidation and subsequent reduction are driven to completion. Incomplete reactions can lead to heterogeneity. | The use of this compound is particularly advantageous for aggregation-prone peptides, leading to significantly improved crude peptide quality and solubility. |
| Overall Yield | Yields are often improved for difficult or aggregation-prone sequences due to enhanced solubility of the oxidized peptide intermediate. | Yields can be comparable but may be impacted by the efficiency of the on-resin oxidation and reduction steps. | For some sequences, the improved handling and purification of the Met(O)-containing peptide can lead to higher isolated yields of the final reduced product. |
| Coupling Efficiency | Generally high, comparable to other standard Fmoc-amino acids. | The coupling efficiency of Fmoc-Met-OH is high. The subsequent on-resin oxidation step does not impact prior coupling steps. | Steric hindrance is not a significant concern for either approach. |
| Racemization Risk | Low. While the creation of a stereocenter at the sulfur is inherent, racemization at the alpha-carbon of the amino acid is not reported to be a significant issue. | Low for the Fmoc-Met-OH coupling step. The oxidation step itself does not induce racemization at the alpha-carbon. | Racemization in peptide synthesis is more commonly associated with the activation of the carboxylic acid, particularly for amino acids like histidine and cysteine. |
| Process Simplicity | Simpler workflow during synthesis, as the oxidized form is incorporated directly. Requires a final reduction step post-synthesis. | Involves additional on-resin or pre-synthesis steps for oxidation, followed by a final reduction step. | The choice may depend on the availability and cost of this compound versus the reagents for oxidation. |
Experimental Insights: A Deeper Dive
The Advantage of this compound in Aggregation-Prone Peptides
A significant advantage of employing this compound is the enhanced solubility it imparts to growing peptide chains, particularly those known to aggregate. The increased polarity of the sulfoxide group can disrupt inter-chain hydrogen bonding, which is a primary driver of aggregation during SPPS. This leads to a more homogenous crude product that is easier to purify. Following purification, the methionine sulfoxide residues are quantitatively reduced back to methionine.
On-Resin Oxidation: A Viable Alternative
For laboratories not equipped with this compound, on-resin oxidation of methionine residues after their incorporation into the peptide chain presents a practical alternative. This is typically achieved using mild oxidizing agents that are compatible with the solid support and other protecting groups. Careful control of reaction conditions is crucial to ensure complete oxidation without unwanted side reactions.
Visualizing the Workflow
To better illustrate the two distinct strategies, the following diagrams outline the key steps in each process.
Caption: Workflow using the this compound approach.
Caption: Workflow using the on-resin oxidation approach.
Detailed Experimental Protocols
The following are generalized protocols for the key experimental steps in both methodologies. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: On-Resin Oxidation of Methionine
This protocol describes the oxidation of a resin-bound peptide containing methionine.
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes.
-
Oxidation Solution Preparation: Prepare a solution of 10% hydrogen peroxide (H₂O₂) in DMF. Caution: Handle H₂O₂ with appropriate personal protective equipment.
-
Oxidation Reaction: Drain the DMF from the swollen resin and add the H₂O₂ solution. Gently agitate the mixture at room temperature for 30-60 minutes.
-
Washing: Drain the oxidation solution and wash the resin thoroughly with DMF (3 times) and then with dichloromethane (DCM) (3 times).
-
Drying: Dry the resin under vacuum.
-
Confirmation: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm complete oxidation of the methionine residue(s).
Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide
This protocol is for the reduction of the purified Met(O)-containing peptide in solution.
-
Peptide Dissolution: Dissolve the purified peptide containing methionine sulfoxide in a suitable solvent, such as 10% aqueous acetic acid.
-
Reducing Agent Addition: Add N-(methyl)mercaptoacetamide (typically 2-10 mg per mg of peptide).
-
Reduction Reaction: Incubate the solution at 37°C under an inert atmosphere (e.g., nitrogen or argon) for 24-36 hours. The progress of the reaction can be monitored by HPLC.
-
Lyophilization: Once the reduction is complete, lyophilize the mixture to obtain the crude reduced peptide.
-
Final Purification: Purify the reduced peptide by preparative HPLC to remove any remaining reagents and byproducts.
Conclusion: Making the Right Choice
The selection between using this compound and performing a pre-synthesis or on-resin oxidation is a strategic one that should be guided by the specific challenges presented by the target peptide.
Choose the this compound approach when:
-
Synthesizing aggregation-prone or hydrophobic peptides.
-
A streamlined synthesis workflow with fewer on-resin manipulations is desired.
-
Maximizing the purity of the crude product to simplify purification is a priority.
Consider the pre-synthesis or on-resin oxidation approach when:
-
The peptide sequence is not known to be prone to aggregation.
-
The laboratory has established protocols for on-resin modifications and their monitoring.
Ultimately, both methodologies provide effective solutions for managing methionine oxidation in peptide synthesis. By carefully considering the factors outlined in this guide and leveraging the provided protocols, researchers can enhance the success rate of synthesizing high-purity, methionine-containing peptides for a wide range of applications in research and drug development.
References
A Researcher's Guide to Validating Methionine Sulfoxide Reduction in Peptide Sequences
An objective comparison of analytical methodologies for researchers, scientists, and drug development professionals.
The reversible oxidation of methionine to methionine sulfoxide (MetO) is a critical post-translational modification implicated in various physiological and pathological processes, including oxidative stress, aging, and neurodegenerative diseases. The reduction of MetO back to methionine is catalyzed by the methionine sulfoxide reductase (MSR) system, primarily involving the stereospecific enzymes MsrA and MsrB. Accurate validation and quantification of this reduction are paramount for understanding its role in protein function and for the development of therapeutics targeting this pathway.
This guide provides a comprehensive comparison of the primary methodologies used to validate methionine sulfoxide reduction in peptide sequences. We will delve into the principles, advantages, and limitations of each technique, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Methods
The validation of methionine sulfoxide reduction can be broadly categorized into two main approaches: enzymatic and chemical reduction, with subsequent analysis predominantly carried out using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
| Method Category | Specific Technique | Principle | Advantages | Disadvantages | Ideal Application |
| Enzymatic Reduction & Analysis | MSR A/B Assay with HPLC | Stereospecific reduction of Met-S-O or Met-R-O by MsrA or MsrB, respectively. The resulting methionine is derivatized (e.g., with dabsyl chloride) and quantified by reverse-phase HPLC.[1] | - Stereospecificity allows for the individual analysis of R and S MetO diastereomers.[1]- High sensitivity and reproducibility with appropriate derivatization.[1] | - Requires purified and active MSR enzymes.- The assay is indirect, measuring the product of the enzymatic reaction. | - Characterizing the activity and specificity of MSR enzymes.- Studying the stereospecificity of MetO reduction in biological samples. |
| MSR A/B Assay with Mass Spectrometry | Enzymatic reduction of MetO followed by detection of the mass shift (-16 Da) from the oxidized to the reduced peptide using LC-MS or LC-MS/MS.[2] | - High specificity and sensitivity, allowing for the analysis of complex mixtures.[2]- Provides direct confirmation of the reduction at specific peptide sequences. | - Potential for in-source oxidation of methionine during MS analysis can lead to artifacts.[3]- Requires access to and expertise in mass spectrometry. | - Pinpointing the exact location of MetO reduction within a peptide sequence.- Analyzing MetO reduction in complex biological matrices. | |
| Chemical Reduction & Analysis | Reduction with NH4I/Me2S followed by HPLC/MS | Chemical reduction of both MetO diastereomers using reagents like ammonium iodide and dimethyl sulfide.[4] The reduction is then confirmed by HPLC or MS. | - Simple and rapid reduction of both diastereomers simultaneously.- Useful for synthetic peptides where enzymatic activity is not a concern.[4] | - Lacks stereospecificity.- Harsh chemical conditions may not be suitable for all peptides or proteins. | - Validating the successful synthesis of methionine-containing peptides.- As a positive control for MetO reduction in analytical workflows. |
| Reduction with other chemical agents (e.g., 2-mercaptopyridine in HF) | Various chemical reagents can reduce MetO back to methionine.[5] | - Offers alternative reduction strategies for specific applications. | - Can have side reactions or require specific and potentially hazardous conditions (e.g., liquid HF).[5] | - Specific synthetic chemistry applications where enzymatic methods are not feasible. |
Quantitative Data Summary
The efficacy of enzymatic reduction is dependent on the kinetic parameters of the MSR enzymes. Below is a summary of representative kinetic data for MsrA and MsrB from different sources.
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |
| Streptococcus pneumoniae MsrAB (MsrA domain) | dabsyl-Met-S-SO | 0.86 | - | - | [6] |
| Streptococcus pneumoniae MsrAB (MsrB domain) | dabsyl-Met-R-SO | 0.038 | - | - | [6] |
| Mammalian MsrB1 (Sec-containing) | dabsyl-Met-R-SO | 1.0 | - | - | [7] |
| Mammalian MsrB1 (Cys-mutant) | dabsyl-Met-R-SO | 1.1 | - | - | [7] |
| Mammalian MsrB2 | dabsyl-Met-R-SO | 0.17 | - | - | [7] |
| Mammalian MsrB3 | dabsyl-Met-R-SO | 2.9 | - | - | [7] |
Note: The catalytic efficiency (k_cat/K_m) for the R-form of the substrate is significantly higher for the MsrB domain of SpMsrAB, indicating a higher affinity and catalytic activity for Met-R-SO.[6] The selenocysteine-containing mammalian MsrB1 exhibits significantly higher specific activity compared to its cysteine-containing counterparts.[7]
Experimental Protocols
Enzymatic Reduction of Methionine Sulfoxide followed by HPLC Analysis
This protocol is adapted from established methods for quantifying MSR activity.[1]
Materials:
-
Peptide sample containing methionine sulfoxide
-
Purified MsrA or MsrB enzyme
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
Dabsyl chloride
-
Acetonitrile
-
HPLC system with a C18 column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the peptide sample, Tris-HCl buffer, DTT, and the MSR enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an excess of acetonitrile.
-
Derivatization: Add dabsyl chloride to the mixture to derivatize the primary and secondary amines, including the newly formed methionine.
-
HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 column. Elute with a gradient of acetonitrile in water.
-
Quantification: Monitor the absorbance at the appropriate wavelength for dabsylated amino acids and quantify the amount of dabsyl-methionine formed by comparing it to a standard curve.
Validation of Methionine Sulfoxide Reduction by Mass Spectrometry
This protocol outlines a general workflow for analyzing MetO reduction using LC-MS.[2][8]
Materials:
-
Peptide sample containing methionine sulfoxide
-
Reducing agent (enzymatic or chemical)
-
Tris-HCl buffer (if enzymatic reduction is used)
-
Formic acid
-
Acetonitrile
-
LC-MS system
Procedure:
-
Sample Preparation: Treat the peptide sample with the chosen reducing agent (e.g., MsrA/B and DTT, or a chemical reductant). A control sample without the reducing agent should be prepared in parallel.
-
LC Separation: Inject the treated and control samples into a liquid chromatography system. Separate the peptides on a C18 column using a gradient of acetonitrile in water with 0.1% formic acid.
-
MS Analysis: Elute the peptides from the LC column directly into the mass spectrometer. Acquire mass spectra in a positive ion mode.
-
Data Analysis: Compare the mass spectra of the treated and control samples. A successful reduction will be indicated by a mass shift of -16 Da for the peptide of interest, corresponding to the loss of an oxygen atom from methionine sulfoxide. For confirmation, tandem MS (MS/MS) can be performed to identify the specific site of modification.
Mandatory Visualizations
Caption: The Methionine Sulfoxide Reductase (MSR) signaling pathway.
Caption: General experimental workflow for validating MetO reduction.
References
- 1. Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of methionine oxidation and methionine sulfoxide reduction using methionine-rich cysteine-free proteins [dash.harvard.edu]
- 6. Structural and kinetic analysis of an MsrA–MsrB fusion protein from Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine Sulfoxide Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fmoc-Met(O)-OH: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Fmoc-Met(O)-OH (N-α-Fmoc-L-methionine sulfoxide), a common reagent in solid-phase peptide synthesis. Adherence to these procedures is essential to mitigate risks and ensure regulatory compliance.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) for this compound.[1] While specific hazard classifications can vary, it is prudent to handle this compound with a high degree of caution. Key safety measures include:
-
Engineering Controls : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. In situations where dust generation is likely, a NIOSH-approved respirator is recommended.
-
General Hygiene : Avoid contact with skin and eyes.[2] Eating, drinking, and smoking are strictly prohibited in areas where the chemical is handled. Always wash hands thoroughly after handling the material.[2][3]
Quantitative Data Summary
The following table summarizes key safety and disposal information for this compound and related compounds.
| Parameter | Information |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-methionine sulfoxide |
| CAS Number | 76265-70-8 |
| Molecular Formula | C20H21NO5S |
| Molecular Weight | 387.45 g/mol |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
| Storage Temperature | 2-8°C, sealed in a dry environment |
| Disposal Consideration | Treat as hazardous chemical waste. Do not dispose of down the drain or in regular trash. |
Note: Hazard classifications and precautionary statements are based on available data for this compound and may vary by supplier. Always refer to the specific SDS for the product in use.
Detailed Disposal Protocol
The primary principle for the disposal of this compound and associated waste is to manage it as hazardous chemical waste.[4][5] This includes unused or expired product, contaminated materials such as weigh boats, gloves, and pipette tips, and any spill cleanup debris.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in the disposal process.
-
Hazardous Waste Designation : All materials contaminated with this compound must be classified as hazardous chemical waste.[4]
-
Avoid Mixing : Do not mix this compound waste with other waste streams, particularly incompatible chemicals. For instance, basic waste streams should not be mixed with acidic waste to prevent potentially violent chemical reactions.[5]
Step 2: Containerization
The choice of a suitable waste container is essential for safe storage and disposal.
-
Dedicated Container : Use a dedicated, clearly labeled hazardous waste container for the collection of solid this compound waste.[4][5]
-
Compatible Material : The container should be constructed of a material compatible with the chemical, such as a high-density polyethylene (HDPE) container.[4]
-
Secure Lid : Ensure the container has a secure, leak-proof lid and is in good condition.[4]
Step 3: Waste Accumulation and Storage
Proper storage of the hazardous waste container is crucial to maintain a safe laboratory environment.
-
Designated Area : Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
Safe Location : The SAA should be located at or near the point of waste generation and be under the control of laboratory personnel. The storage area must be secure and away from drains, heat sources, and direct sunlight.[4]
Step 4: Disposal and Pickup
Final disposal must be conducted in accordance with all applicable regulations.
-
Prohibited Disposal Methods : Under no circumstances should this compound be disposed of down the drain or in the regular trash.[4][5]
-
Waste Pickup : Follow all institutional procedures for hazardous waste pickup requests.
Step 5: Decontamination of Empty Containers
Empty containers that previously held this compound must be managed as hazardous waste unless properly decontaminated.[4]
-
Triple-Rinsing : To decontaminate an empty container, triple-rinse it with a solvent capable of dissolving the compound, such as methanol or acetonitrile.[4]
-
Rinsate Collection : The rinsate from this cleaning process must be collected and disposed of as hazardous chemical waste.[4]
-
Final Disposal of Container : After triple-rinsing, the container can typically be disposed of as non-hazardous waste. However, it is essential to confirm this with your institution's Environmental Health & Safety (EH&S) guidelines.[4]
-
Label Defacement : Deface all hazardous labels on the rinsed container before its final disposal.[4]
Visual Workflow and Logical Relationships
To further clarify the disposal process, the following diagrams illustrate the key decision points and workflows.
Caption: A high-level overview of the this compound disposal process.
Caption: Step-by-step process for decontaminating empty containers.
References
Essential Safety and Operational Guide for Handling Fmoc-Met(O)-OH
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals working with Fmoc-Met(O)-OH. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical reagent that requires careful handling to prevent potential health hazards. Based on available safety data, it may cause skin, eye, and respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory. The minimum required PPE for handling this compound in both solid and solution forms is outlined below. A thorough risk assessment should be conducted for any specific procedure to determine if additional protective measures are necessary.
| PPE Category | Item | Specification and Rationale |
| Eye/Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Must be ANSI Z87.1-compliant.[2] Protects eyes from dust particles and potential splashes of solutions. A face shield may be necessary for procedures with a high splash risk. |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against incidental skin contact.[2][3] Gloves should be inspected for tears before use and changed immediately if contaminated.[4] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from spills and contamination.[2][4] |
| Respiratory Protection | Dust Mask (e.g., N95) or Respirator | Recommended when handling the powder outside of a certified chemical fume hood to minimize inhalation of fine particles.[3][4] Use must comply with a formal respiratory protection program. |
Operational Plan: Step-by-Step Handling Procedures
A structured approach to handling this compound is crucial for minimizing exposure and ensuring procedural consistency.
1. Engineering Controls:
-
Chemical Fume Hood: All weighing and initial dilutions of the solid compound should be performed within a certified chemical fume hood to control exposure to dust and aerosols.[4]
-
Ventilation: Ensure the laboratory is well-ventilated.
2. Handling Solid this compound:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm the location of the nearest safety shower and eyewash station.
-
Weighing and Transfer: Don all required PPE as specified in the table above. Carefully weigh the desired amount of this compound powder in a suitable container (e.g., weigh boat) inside the fume hood.
3. Handling Solutions of this compound:
-
Preparation: When preparing solutions, do so within the fume hood.
-
Handling and Transfer: Use appropriate glassware and pipetting devices for all transfers. Keep containers sealed when not in use to prevent the release of vapors.
4. Post-Handling:
-
Decontamination: Thoroughly decontaminate the work area, including the balance and any surfaces that may have come into contact with the chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan: Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste, including unused this compound, contaminated gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4][5]
-
Liquid Waste: Solutions containing this compound and other reagents from chemical synthesis (e.g., piperidine, TFA) must be collected in a separate, labeled hazardous liquid waste container.[4]
-
Do Not: Never dispose of chemical waste down the drain.[4][5]
2. Containerization and Labeling:
-
Use a dedicated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene).[5]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Environmental Hazard").[5]
3. Storage and Disposal:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Follow all institutional and local regulations for the final disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[4]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
